2,3-Dihydrobenzofuran-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLCRJZSWKJVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494711 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57786-34-2 | |
| Record name | 2,3-Dihydro-6-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57786-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-6-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30494711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-amine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-6-amine
Abstract
2,3-Dihydrobenzofuran-6-amine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural framework, combining a dihydrobenzofuran core with an aromatic amine, imparts a specific set of physicochemical properties that are critical for its application in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of these properties, detailing the theoretical basis and practical methodologies for their characterization. We delve into the compound's identity, core physicochemical parameters, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of these characteristics, offering researchers and drug development professionals a self-validating system for quality assessment and application development.
Section 1: Compound Identity and Structural Framework
This compound, also known by its synonym 6-amino-2,3-dihydrobenzofuran, is a bicyclic aromatic amine. The structural integrity of this molecule is foundational to its chemical behavior and reactivity.
Chemical Structure: The molecule consists of a benzene ring fused to a five-membered dihydrofuran ring. An amine (-NH₂) group is substituted at the 6-position of the benzofuran scaffold. This primary aromatic amine is a key functional group, largely dictating the compound's basicity and nucleophilicity. The dihydrofuran portion provides a degree of conformational flexibility not present in its fully aromatic benzofuran counterpart.
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydrobenzofuran-6-amine
This guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dihydrobenzofuran-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of this compound.
Introduction and Molecular Structure
This compound (molecular formula: C₈H₉NO, molecular weight: 135.16 g/mol ) is a bicyclic aromatic amine. Its structure comprises a dihydrofuran ring fused to a benzene ring, with an amino group at the C-6 position. This arrangement imparts specific electronic and structural characteristics that are critical for its reactivity and biological activity. The unique combination of a flexible dihydrofuran moiety, a rigid aromatic system, and a nucleophilic amino group makes it a valuable scaffold in the synthesis of diverse bioactive molecules.[1][2]
Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification in any synthetic endeavor.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on established substituent effects and data from structurally similar compounds.[3]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~6.95 | d, J ≈ 8.0 Hz | 1H | H-4 | This proton is ortho to the ether oxygen (C-3a) and meta to the amine, experiencing moderate shielding. The doublet arises from coupling to H-5. |
| ~6.25 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-5 | Positioned ortho to the strongly electron-donating amino group, this proton is significantly shielded. It appears as a doublet of doublets due to coupling with H-4 and H-7. |
| ~6.20 | d, J ≈ 2.0 Hz | 1H | H-7 | Located para to the amino group and ortho to the dihydrofuran ring junction, this proton is also heavily shielded. The small coupling constant is characteristic of meta-coupling to H-5. |
| 4.55 | t, J ≈ 8.7 Hz | 2H | H-2 (-OCH₂) | These protons are adjacent to the ether oxygen, resulting in a downfield shift. They appear as a triplet due to coupling with the two H-3 protons. |
| 3.15 | t, J ≈ 8.7 Hz | 2H | H-3 (-CH₂) | These aliphatic protons are adjacent to the aromatic ring and are shifted downfield accordingly. Coupling with the two H-2 protons results in a triplet. |
| 3.50 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupolar relaxation and exchange. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters: Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Figure 2: Relationship between proton environment and predicted ¹H NMR chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon | Causality and Insights |
|---|---|---|
| ~153.0 | C-3a | This quaternary carbon is attached to the electronegative oxygen, causing a significant downfield shift. |
| ~148.0 | C-6 | Directly bonded to the electron-donating amino group, this carbon is deshielded relative to C-4 and C-5 but shielded relative to a standard aromatic carbon. |
| ~129.5 | C-7a | A quaternary carbon at the ring junction, its chemical shift is influenced by both the aromatic and dihydrofuran rings. |
| ~122.0 | C-4 | The position ortho to the ether linkage and meta to the amine results in this chemical shift. |
| ~108.0 | C-5 | Ortho to the strong -NH₂ donating group, this carbon is significantly shielded and shifted upfield. |
| ~100.0 | C-7 | Para to the -NH₂ group, this carbon experiences the strongest shielding effect, resulting in a highly upfield shift. |
| ~71.0 | C-2 | The carbon atom of the -OCH₂- group is deshielded by the directly attached oxygen atom. |
| ~29.0 | C-3 | This aliphatic -CH₂- carbon is the most shielded carbon in the molecule. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. Use a 30° pulse angle, a longer relaxation delay (~5 seconds), and a larger number of scans (~1024) due to the lower natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic bands for the N-H bonds of the primary amine, the C-N bond, the C-O ether linkage, and the aromatic C-H bonds. The data for the structurally similar 6-(2-aminopropyl)-2,3-dihydrobenzofuran serves as an excellent reference.[4][5]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Insights |
|---|---|---|---|---|
| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct bands in this region is a definitive indicator of a primary amine (R-NH₂).[6] |
| 3050 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak | These absorptions are characteristic of C(sp²)-H bonds on the benzene ring. |
| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- | Medium | These bands correspond to the symmetric and asymmetric stretching of the C(sp³)-H bonds in the dihydrofuran ring. |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong | This strong absorption is due to the in-plane bending of the N-H bonds and is another key marker for a primary amine.[6] |
| 1500 - 1450 | C=C Aromatic Stretch | Benzene Ring | Medium-Strong | These peaks arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| 1330 - 1250 | C-N Aromatic Stretch | Ar-NH₂ | Strong | The stretching vibration of the carbon-nitrogen bond in an aromatic amine is typically strong and appears in this region.[6] |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | The asymmetric stretch of the C-O-C ether linkage is a prominent and characteristic feature in the fingerprint region. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Identity | Rationale and Insights |
|---|---|---|---|
| 135 | [M]⁺˙ | Molecular Ion | This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. |
| 134 | [M-H]⁺ | Loss of a single hydrogen atom, likely from the amine or the C-3 position, is a common initial fragmentation step. | |
| 106 | [M-H-CO]⁺ or [M-CH₂NH]⁺ | This significant fragment could arise from the loss of a neutral CO molecule after rearrangement, or from the cleavage of the C2-C3 bond and loss of a methanimine radical, a pathway seen in similar structures.[4] |
| 77 | [C₆H₅]⁺ | Phenyl Cation | This common fragment in aromatic compounds indicates the presence of a benzene ring. |
Fragmentation Pathway The primary fragmentation of the 2,3-dihydrobenzofuran core often involves the cleavage of the dihydrofuran ring. For the 6-amino derivative, the molecular ion [M]⁺˙ at m/z 135 is expected to be prominent. A key fragmentation pathway likely involves the loss of a hydrogen atom to form the stable ion at m/z 134. Subsequent fragmentation could involve the loss of neutral molecules like ethylene (C₂H₄) or carbon monoxide (CO) after rearrangement, which are characteristic of the dihydrobenzofuran ring system.
Figure 3: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The key identifying features include:
-
¹H NMR: Distinct triplets for the -OCH₂- and -CH₂- protons of the dihydrofuran ring and a highly shielded aromatic region with three distinct protons.
-
¹³C NMR: Eight unique carbon signals, including highly shielded aromatic carbons (C-5, C-7) due to the amino group.
-
IR: Two characteristic N-H stretching bands around 3350 cm⁻¹ and a strong N-H bending vibration near 1600 cm⁻¹, confirming the primary amine.
-
MS: A clear molecular ion peak at m/z 135, with characteristic fragmentation patterns involving the dihydrofuran ring.
By correlating the data from these orthogonal analytical techniques, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
An In-depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydrobenzofuran-6-amine, a pivotal heterocyclic amine in the landscape of medicinal chemistry and organic synthesis. While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its significance has emerged through its role as a crucial building block for pharmacologically active molecules. This document will detail the logical synthetic pathways, from classical methods to modern catalytic strategies, and explore the compound's applications, particularly in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in drug development who seek a deep, practical understanding of this versatile chemical entity.
Introduction: The Emergence of a Privileged Scaffold
The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, makes it an ideal scaffold for designing ligands that can interact with high specificity to biological targets. The introduction of an amine group at the 6-position further enhances its utility, providing a key functional handle for derivatization and for modulating the molecule's physicochemical properties, such as solubility and basicity.
While the precise first synthesis of this compound is not clearly documented in seminal publications, its existence as a chemical entity is confirmed by its CAS registry number (57786-34-2).[2] Its intellectual history is intertwined with the broader exploration of benzofuran derivatives for therapeutic applications, which gained significant momentum in the latter half of the 20th century. For instance, the development of the antidepressant Viloxazine in the 1970s, a morpholine derivative of a phenoxy ether, underscores the concurrent interest in related pharmacophores.[3][4] The synthesis and characterization of derivatives such as 6-(2-aminopropyl)-2,3-dihydrobenzofuran further attest to the availability and utility of the core 6-amino scaffold in research programs aimed at developing novel CNS-active agents.[5]
This guide will first delineate the fundamental synthetic strategies for accessing this compound, followed by a discussion of its known properties and its application as a key intermediate.
Synthetic Methodologies: A Journey from Classical Routes to Modern Innovations
The synthesis of this compound can be approached through several strategic disconnections. Broadly, these can be categorized into methods that construct the dihydrobenzofuran ring system with the nitrogen functionality already in place (or masked), and methods that involve the late-stage introduction of the amino group onto a pre-formed dihydrobenzofuran ring.
Classical Approaches: Building from Core Principles
A foundational and logical approach to the synthesis of this compound involves a two-step sequence starting from the parent 2,3-dihydrobenzofuran:
-
Electrophilic Nitration: The 2,3-dihydrobenzofuran ring is activated towards electrophilic aromatic substitution. Nitration, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzene ring. The directing effects of the ether oxygen and the dihydrofuran ring influence the position of nitration.
-
Reduction of the Nitro Group: The resulting 6-nitro-2,3-dihydrobenzofuran is then reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis and can be achieved with a variety of reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), or iron in acetic acid.
Caption: Classical synthesis via nitration and reduction.
Modern Synthetic Strategies
Contemporary organic synthesis offers more sophisticated and often more efficient methods for constructing the 2,3-dihydrobenzofuran scaffold. These modern techniques often employ transition-metal catalysis and provide greater control over regioselectivity and functional group tolerance.[6][7] While many of these methods are demonstrated for the general dihydrobenzofuran system, they are readily adaptable for the synthesis of the 6-amino derivative.
One powerful strategy involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor. For instance, a suitably substituted phenol can be coupled with an allylic partner, followed by an intramolecular Heck-type reaction to form the dihydrobenzofuran ring.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization (Illustrative)
This protocol is a generalized representation of a modern approach to the dihydrobenzofuran core, which can be adapted for the 6-amino target by using a starting material with a protected amine or a nitro group.
-
Synthesis of the Cyclization Precursor:
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude allyl ether. Purify by column chromatography if necessary.
-
-
Intramolecular Cyclization:
-
Dissolve the allyl ether (1.0 eq) in a degassed solvent such as acetonitrile.
-
Add a palladium catalyst, for example, palladium(II) acetate (0.05 eq), and a ligand such as triphenylphosphine (0.1 eq).
-
Add a base, for instance, triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 6-nitro-2-methyl-2,3-dihydrobenzofuran.
-
-
Reduction to the Amine:
-
Dissolve the 6-nitro-2-methyl-2,3-dihydrobenzofuran in ethanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to obtain 2-methyl-2,3-dihydrobenzofuran-6-amine.
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. lookchem.com [lookchem.com]
- 3. Viloxazine - Wikipedia [en.wikipedia.org]
- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide to 2,3-Dihydrobenzofuran-6-amine: NMR and Mass Spectrometry Analysis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 2,3-Dihydrobenzofuran-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. Leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document offers a detailed exploration of the compound's structural features through in-depth spectral interpretation. It is designed for researchers, scientists, and drug development professionals, providing not only foundational spectral data but also the causal logic behind the observed phenomena and robust, field-proven experimental protocols for data acquisition.
Introduction: The Structural Significance of this compound
This compound is a bicyclic aromatic amine featuring a dihydrofuran ring fused to a benzene nucleus. The dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The strategic placement of an amine group at the C-6 position makes it a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery and development.
Accurate and unambiguous structural confirmation is the cornerstone of chemical synthesis and characterization. This guide employs the two most powerful analytical techniques in the chemist's arsenal—NMR spectroscopy and Mass Spectrometry—to create a detailed spectroscopic portrait of this compound. By understanding its characteristic spectral fingerprints, researchers can confidently identify this molecule, assess its purity, and predict its behavior in subsequent chemical transformations.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic (dihydrofuran), and amine protons. The electron-donating effects of both the amine group (-NH₂) and the ether oxygen strongly influence the chemical shifts of the aromatic protons.
-
Aromatic Protons (H-4, H-5, H-7): The substitution pattern creates an AMX spin system in the aromatic region. The -NH₂ group at C-6 is a potent activating group that shields its ortho (C-5, C-7) and para (C-4, though not directly applicable here) positions, shifting their corresponding proton signals upfield.
-
H-7: This proton is ortho to the ether linkage and meta to the amine group. It is expected to appear as a doublet around δ 6.60 ppm .
-
H-5: Positioned ortho to the strongly donating amine group, this proton is significantly shielded and appears as a doublet of doublets around δ 6.65 ppm .
-
H-4: Being meta to the amine group, this proton is the least shielded of the aromatic protons and resonates as a doublet further downfield at approximately δ 6.95 ppm .
-
-
Dihydrofuran Protons (H-2, H-3): The two methylene groups of the dihydrofuran ring are chemically distinct and couple with each other, resulting in two triplets.
-
H-2 (-O-CH₂-): The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and appear as a triplet around δ 4.55 ppm .
-
H-3 (-Ar-CH₂-): The protons on the benzylic carbon are less deshielded and resonate as a triplet around δ 3.20 ppm .
-
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected around δ 3.60 ppm . This signal can be confirmed by a D₂O exchange experiment, which would cause it to disappear.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule.
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):
-
C-7a and C-6: The quaternary carbons attached to the heteroatoms are most significantly affected. C-7a, bonded to oxygen, is highly deshielded (δ ~159.5 ppm), while C-6, bonded to nitrogen, appears around δ ~144.0 ppm.
-
C-4, C-5, C-7: The protonated aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.
-
C-3a: This quaternary carbon, part of the ring fusion, will have a distinct chemical shift around δ ~123.0 ppm.
-
-
Aliphatic Carbons (C-2, C-3):
-
C-2 (-O-CH₂-): The carbon adjacent to the oxygen atom is the most downfield of the non-aromatic carbons, resonating at approximately δ 71.5 ppm .
-
C-3 (-Ar-CH₂-): The benzylic carbon appears significantly upfield at around δ 29.8 ppm .
-
Data Summary: Predicted NMR Assignments
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established principles and data from structurally related compounds.[1][3]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~ 4.55 | Triplet (t) | 2H | ~ 71.5 |
| 3 | ~ 3.20 | Triplet (t) | 2H | ~ 29.8 |
| 3a | - | - | - | ~ 123.0 |
| 4 | ~ 6.95 | Doublet (d) | 1H | ~ 126.5 |
| 5 | ~ 6.65 | Doublet of Doublets (dd) | 1H | ~ 114.8 |
| 6 | - | - | - | ~ 144.0 |
| NH₂ | ~ 3.60 | Broad Singlet (br s) | 2H | - |
| 7 | ~ 6.60 | Doublet (d) | 1H | ~ 112.7 |
| 7a | - | - | - | ~ 159.5 |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. This methodology is designed for standard high-resolution NMR spectrometers.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[4] CDCl₃ is often preferred for its ability to dissolve many organic compounds.[4] c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Cap the NMR tube and gently invert to ensure a homogeneous solution.
2. Spectrometer Setup & Acquisition: a. The experiment should be conducted on a spectrometer with a minimum field strength of 400 MHz for optimal resolution. b. ¹H NMR:
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16, depending on sample concentration.
- Spectral Width: 0-12 ppm. c. ¹³C NMR:
- Acquisition Mode: Proton-decoupled.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 512-2048, as ¹³C has a low natural abundance.
- Spectral Width: 0-220 ppm.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[5] d. Integrate the ¹H signals and assign the chemical shifts and coupling constants.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for volatile, thermally stable compounds like the one under study.
Molecular Ion and Fragmentation Pathway
The mass spectrum of an aromatic amine provides clear diagnostic information.[6]
-
Molecular Ion (M⁺•): this compound has a molecular formula of C₈H₉NO. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. The calculated monoisotopic mass is 135.0684 g/mol . Therefore, the mass spectrum will show a prominent molecular ion peak (M⁺•) at m/z = 135 .
-
Key Fragmentation Pathways: Under EI conditions (typically 70 eV), the molecular ion is imparted with significant energy, causing it to fragment in predictable ways. For aliphatic amines, α-cleavage is the predominant fragmentation mode.[7][8] For this fused heterocyclic system, the fragmentation is guided by the stability of the resulting fragments.
-
Loss of Ethene (C₂H₄): The most characteristic fragmentation is proposed to be the loss of a neutral ethene molecule (mass = 28 Da) from the dihydrofuran ring. This likely occurs through a retro-cycloaddition type rearrangement, leading to the formation of a stable, aromatic 6-aminobenzofuran radical cation. This fragment would produce a significant peak at m/z = 107 .
-
Loss of a Hydrogen Radical (H•): A common fragmentation for many organic molecules is the loss of a hydrogen radical, leading to an [M-1]⁺ peak. This would result in a peak at m/z = 134 , corresponding to the formation of a stable iminium-type cation.
-
Visualization: Proposed EI Fragmentation Pathway
The logical relationship between the molecular ion and its primary fragment can be visualized as follows.
Caption: Primary fragmentation pathways of this compound under EI-MS.
Experimental Protocol: GC-MS Data Acquisition
This protocol outlines the acquisition of mass spectra using Gas Chromatography-Mass Spectrometry (GC-MS), an ideal method for separating the analyte from potential impurities before ionization.
1. Sample Preparation: a. Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
2. GC-MS System Parameters: a. Gas Chromatograph (GC):
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. b. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak (m/z 135) and major fragment ions (m/z 134, 107). d. Compare the obtained spectrum with a reference library (if available) for confirmation.
Conclusion
The structural elucidation of this compound is straightforward when employing a combined NMR and MS approach. ¹H and ¹³C NMR spectroscopy provide a complete map of the proton and carbon framework, confirming the connectivity and substitution pattern of the bicyclic system. Concurrently, mass spectrometry validates the molecular weight via the molecular ion and reveals characteristic fragmentation pathways, such as the loss of ethene, which serves as a diagnostic fingerprint for the dihydrobenzofuran moiety. The detailed protocols and spectral interpretations within this guide provide researchers with a robust and reliable framework for the confident identification and characterization of this important chemical entity.
References
- 1. scielo.br [scielo.br]
- 2. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR 溶剂 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine
CAS Number: 57786-34-2 Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol
Introduction
2,3-Dihydrobenzofuran-6-amine, also known as 6-amino-2,3-dihydrobenzofuran, is a heterocyclic aromatic amine that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique structural framework, featuring a bicyclic system with a fused dihydrofuran and benzene ring, coupled with a reactive primary amine, makes it a key intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry and drug discovery for researchers, scientists, and professionals in the field.
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of an amino group at the 6-position offers a crucial vector for chemical modification and elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.
Physicochemical and Spectroscopic Properties
While experimentally determined physicochemical properties are not extensively published, predicted values provide a useful baseline for handling and reaction planning.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 275.5 ± 29.0 °C | |
| Density | 1.208 ± 0.06 g/cm³ | |
| pKa (Conjugate Acid) | 4.61 ± 0.20 |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (C4-H, C5-H, C7-H): These would appear in the aromatic region (approx. 6.5-7.0 ppm). The proton at C7, adjacent to the oxygen, would likely be the most upfield. The protons at C5 and C4 would show coupling to each other.
-
Methylene Protons (C2-H₂): A triplet around 4.5 ppm, coupled to the C3 protons.
-
Methylene Protons (C3-H₂): A triplet around 3.2 ppm, coupled to the C2 protons.
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide key information on the carbon framework.
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen (C7a) and the amine (C6) would have characteristic shifts.
-
Aliphatic Carbons: The C2 carbon, being adjacent to the oxygen, would be downfield (approx. 71 ppm) compared to the C3 carbon (approx. 29 ppm).
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-N Stretching: Around 1250-1350 cm⁻¹.
-
C-O-C Stretching: Asymmetric and symmetric stretches for the ether linkage.
-
Aromatic C-H and C=C Stretching: In their respective characteristic regions.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 135. Fragmentation would likely involve the loss of elements from the dihydrofuran ring.
Synthesis and Reaction Chemistry
A common and logical synthetic pathway to this compound involves a two-step process starting from 2,3-dihydrobenzofuran: regioselective nitration followed by reduction of the nitro intermediate. This approach is a standard strategy for introducing an amino group onto an aromatic ring that is not sufficiently activated for direct amination.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from 2,3-dihydrobenzofuran to this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 6-Nitro-2,3-dihydrobenzofuran
Causality: The nitration of benzofuran derivatives is a well-established method. The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The 6-position is a likely site for substitution due to the directing effects of the heterocyclic ring.
-
Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,3-dihydrobenzofuran dropwise while maintaining the temperature.
-
Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction is stirred at a low temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude nitro product.
-
Purification: The precipitate is collected by filtration, washed with cold water until neutral, and then purified by recrystallization or column chromatography to yield 6-nitro-2,3-dihydrobenzofuran.
Step 2: Synthesis of this compound
Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used, which are particularly effective for nitro group reductions.
-
Reaction Setup: Dissolve 6-nitro-2,3-dihydrobenzofuran in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC. The disappearance of the nitro compound and the appearance of the more polar amine product (which can be visualized with a suitable stain like ninhydrin) indicates completion.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude amine can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized and then neutralized to provide the pure free amine.
Applications in Drug Discovery and Agrochemicals
This compound serves as a key precursor for the synthesis of more complex molecules with a wide range of biological activities.[2] The amino group provides a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks through amide bond formation, alkylation, or participation in cyclization reactions.
As a Scaffold for Bioactive Compounds
The 2,3-dihydrobenzofuran nucleus is present in compounds investigated for various therapeutic areas, including:
-
Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory properties.[3]
-
Anticancer Agents: The benzofuran scaffold is a component of compounds with cytotoxic activity against various cancer cell lines.[4]
-
Central Nervous System (CNS) Agents: While derivatives like 5-APB and 6-APB (5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran) have been explored as psychoactive substances, the core scaffold is of interest for developing ligands for various CNS targets.
Logical Flow of Derivatization for SAR Studies
Caption: Derivatization strategies for this compound in medicinal chemistry.
Use in Agrochemicals
The structural motifs present in this compound are also relevant in the agrochemical industry. It can be used as a precursor for the synthesis of novel pesticides and herbicides. The inherent biological activity of the dihydrobenzofuran core can be modulated through derivatization of the amino group to develop compounds with specific activities against agricultural pests or weeds.
Safety and Handling
As a professional research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its combination of a privileged heterocyclic scaffold and a synthetically versatile amino group. Its role as a building block in the synthesis of potential therapeutic agents and agrochemicals underscores its significance in modern chemical research. This guide has provided a technical framework for its synthesis, characterization, and application, offering a foundation for researchers to leverage this compound in the design and discovery of new bioactive molecules.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2,3-Dihydrobenzofuran-6-amine
This guide provides a comprehensive technical overview of 2,3-Dihydrobenzofuran-6-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the molecule's structural characteristics, synthesis, and analytical characterization, offering field-proven insights into its handling and application.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds and its ability to serve as a versatile scaffold for the design of novel therapeutic agents.[1][2] The fusion of a benzene ring with a dihydrofuran ring creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The introduction of an amine group at the 6-position, as in this compound, further enhances its potential for forming key interactions with proteins and enzymes, making it a valuable building block in the synthesis of more complex molecules with specific therapeutic effects. Its applications extend from pharmaceutical development to the production of agrochemicals, such as pesticides.
Molecular Structure and Physicochemical Properties
This compound, also known as 6-amino-2,3-dihydrobenzofuran, possesses the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . The core of the molecule consists of a bicyclic system where a benzene ring is fused to a five-membered dihydrofuran ring. The amine (-NH₂) group is attached to the 6-position of the benzofuran ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| CAS Number | 57786-34-2 | |
| Boiling Point (Predicted) | 275.5±29.0 °C | |
| Density (Predicted) | 1.208±0.06 g/cm³ |
Synthesis of this compound: A Strategic Approach
For instance, a plausible synthetic pathway could start from a commercially available substituted phenol, followed by the formation of the dihydrofuran ring and subsequent functional group interconversion to yield the desired 6-amino product. The choice of starting materials and reagents is critical to ensure regioselectivity and high yield.
Below is a representative experimental protocol for the synthesis of a closely related and well-characterized analog, 6-(2-aminopropyl)-2,3-dihydrobenzofuran, which provides a solid foundation for the synthesis of this compound.[3] Researchers can adapt this methodology by starting with a different precursor to achieve the desired 6-amino substitution without the propyl group.
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach that can be adapted for the preparation of this compound. The key steps involve the formation of the dihydrobenzofuran ring system from a suitable phenolic precursor, followed by functional group manipulation to introduce the amine at the 6-position.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Adapted from a related synthesis)
This protocol is based on the synthesis of a closely related analog and serves as a template. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Formation of the Dihydrobenzofuran Ring
The initial step involves the construction of the dihydrobenzofuran ring. This can be achieved through various methods, such as the intramolecular cyclization of a suitably substituted phenoxy derivative. The choice of a starting material with a functional group at the para-position to the hydroxyl group that can be later converted to an amine is crucial.
Step 2: Nitration of the Aromatic Ring
-
Rationale: Nitration is a common method to introduce a nitrogen-containing functional group onto an aromatic ring, which can then be reduced to an amine. The directing effects of the existing substituents on the benzofuran ring will determine the position of nitration.
-
Procedure: The substituted 2,3-dihydrobenzofuran is dissolved in a suitable solvent, such as acetic acid or sulfuric acid. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent over-nitration and side reactions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the nitro-substituted product, which is then filtered, washed, and dried.
Step 3: Reduction of the Nitro Group to an Amine
-
Rationale: The nitro group is readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
-
Procedure: The nitro-substituted 2,3-dihydrobenzofuran is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). After the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene ring. The aliphatic protons on the dihydrofuran ring will typically appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons of the dihydrofuran ring will be in the upfield region. Predicted ¹³C NMR data can be a useful reference.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 71.5 |
| C3 | 29.8 |
| C3a | 120.9 |
| C4 | 113.1 |
| C5 | 110.2 |
| C6 | 142.0 |
| C7 | 108.8 |
| C7a | 154.5 |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-2960 | |
| C=C Stretch (Aromatic) | 1500-1600 | |
| C-N Stretch | 1250-1350 | |
| C-O Stretch (Ether) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For a closely related compound, 6-(2-aminopropyl)-2,3-dihydrobenzofuran, the mass spectrum shows a base peak at m/z 44 and a moderate molecular ion at m/z 177.[3]
Applications in Drug Development
The 2,3-dihydrobenzofuran scaffold is a key component in a number of biologically active compounds.[5] The presence of the 6-amino group in this compound provides a crucial point for further chemical modification, allowing for the synthesis of libraries of compounds for drug screening. This scaffold has been explored for its potential in developing inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1] Furthermore, analogs of 2,3-dihydrobenzofuran have been investigated as selective cannabinoid receptor 2 (CB2) agonists and as analogs of hallucinogenic phenethylamines.[6][7]
Signaling Pathway Illustration
The following diagram illustrates a simplified signaling pathway where a hypothetical drug candidate derived from this compound might act as an inhibitor of a key enzyme in a disease-related pathway.
Caption: Inhibition of a pro-inflammatory pathway by a drug candidate.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe dust or vapors.[10] Use in a well-ventilated area or under a fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from heat, sparks, and open flames.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8][10]
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features and the versatility of the dihydrobenzofuran scaffold make it a valuable building block for the synthesis of novel compounds with a wide range of potential biological activities. This guide has provided a detailed overview of its molecular structure, synthesis, characterization, and applications, offering a solid foundation for researchers and professionals working with this promising compound. The continued exploration of 2,3-dihydrobenzofuran derivatives is expected to lead to the development of new and effective therapeutic agents.
References
- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104) [np-mrd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-, [webbook.nist.gov]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2,3-Dihydrobenzofuran-6-amine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate journey of drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2,3-Dihydrobenzofuran-6-amine, a heterocyclic amine of significant interest in medicinal chemistry.[1] As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its behavior in various solvent systems is indispensable for researchers, scientists, and formulation experts.[1] This document moves beyond a mere compilation of data, offering a deep dive into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the critical safety considerations inherent in handling this class of compounds.
Molecular Profile and Theoretical Solubility Considerations
This compound (CAS No: 57786-34-2) possesses a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[1] Its structure, featuring a fused dihydrobenzofuran ring system and an aromatic amine group, dictates its solubility characteristics.
The fundamental principle of "like dissolves like" serves as our initial guidepost.[2] The presence of the amine group, capable of acting as a hydrogen bond donor and acceptor, imparts a degree of polarity to the molecule. However, the bicyclic aromatic core contributes significant non-polar character. This duality suggests that the solubility of this compound will be a nuanced interplay of solvent polarity, hydrogen bonding capacity, and dispersive forces.
Another powerful predictive tool is the Quantitative Structure-Property Relationship (QSPR) model.[8][9][10][11] QSPR models use molecular descriptors to build mathematical relationships that can forecast a compound's properties, including solubility in various solvents.[12][13] These models, often powered by machine learning algorithms, can provide valuable in-silico screening of potential solvent systems before extensive experimental work is undertaken.[13][14][15]
Based on these principles, we can anticipate the following general solubility trends for this compound:
-
High Solubility: In polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).
-
Moderate Solubility: In polar protic solvents like lower-chain alcohols (e.g., Methanol, Ethanol). While these solvents can form hydrogen bonds, the non-polar benzofuran moiety may limit extensive solvation.
-
Low to Negligible Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene, where the dominant intermolecular forces are weak van der Waals interactions, which are less favorable for the polar amine group.
The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents, categorized for practical laboratory use.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions and hydrogen bond acceptor capabilities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong polar aprotic solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Moderate to High | Good balance of polar and non-polar character. |
| Dichloromethane (DCM) | Halogenated | Moderate | Can dissolve a range of compounds but is less polar than DMSO or DMF. |
| Methanol | Polar Protic (Alcohol) | Moderate | Capable of hydrogen bonding, but the non-polar region of the solute may limit solubility. |
| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to methanol, with slightly lower polarity. |
| Acetone | Polar Aprotic (Ketone) | Moderate | A good general-purpose solvent. |
| Acetonitrile | Polar Aprotic (Nitrile) | Moderate to Low | Less effective at solvating the aromatic portion of the molecule. |
| Ethyl Acetate | Ester | Low | Moderately polar, but may not be a strong enough solvent. |
| Toluene | Aromatic Hydrocarbon | Low | Primarily non-polar, unfavorable for the polar amine group. |
| Hexane | Aliphatic Hydrocarbon | Very Low | Highly non-polar, poor solvent for this molecule. |
Experimental Determination of Solubility: Protocols and Methodologies
Theoretical predictions provide a valuable starting point, but experimentally determined solubility data is the gold standard for drug development. Two primary types of solubility are typically measured: thermodynamic and kinetic.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most common and accepted technique for its determination.[16][17][18]
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a solvent-compatible filter (e.g., PTFE).
-
-
Quantification:
-
Dilute the obtained saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
References
- 1. lookchem.com [lookchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]
- 11. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. echemi.com [echemi.com]
- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. bioassaysys.com [bioassaysys.com]
A Comprehensive Theoretical Analysis of 2,3-Dihydrobenzofuran-6-amine: A Guide for Drug Discovery and Molecular Design
Abstract
The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amine group at the 6-position significantly modulates its electronic properties, offering a versatile platform for designing novel therapeutic agents. This technical guide provides an in-depth theoretical framework for understanding the molecular, electronic, and spectroscopic properties of 2,3-Dihydrobenzofuran-6-amine. Leveraging principles from computational chemistry, we explore its optimized geometry, frontier molecular orbitals, reactivity descriptors, and predicted spectral characteristics. Furthermore, we delineate a validated computational workflow and discuss the generation of a pharmacophore model, providing researchers, scientists, and drug development professionals with a robust in-silico foundation for accelerating the design and discovery of next-generation therapeutics based on this promising scaffold.
Introduction
Benzofuran and its derivatives are heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The hydrogenated analog, 2,3-dihydrobenzofuran, retains this biological relevance and is often used as a key building block in the synthesis of complex molecules.[5][6][7] Its structural rigidity and defined three-dimensional shape make it an ideal scaffold for interacting with biological targets.
The specific subject of this guide, this compound, incorporates an electron-donating amino group onto the aromatic ring. This functionalization is critical, as it is expected to profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall reactivity, thereby shaping its potential as a pharmacologically active agent. Understanding these properties from a theoretical standpoint is paramount for rational drug design. Computational methods, particularly Density Functional Theory (DFT), provide a powerful, cost-effective means to predict these characteristics before undertaking extensive experimental synthesis and testing.[8][9]
This guide will elucidate the core theoretical properties of this compound, offering both foundational knowledge and practical, step-by-step computational protocols. Our objective is to equip researchers with the predictive insights necessary to harness this molecule's full potential in modern drug discovery programs.
Molecular Structure and Geometry Optimization
The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a computational process that calculates the lowest energy state of the structure.
Methodological Rationale: Density Functional Theory (DFT)
For this analysis, we propose the use of Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency. Specifically, the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is recommended, as it has a long-standing track record of providing reliable results for a wide range of organic molecules.[8][9] To accurately describe the electronic distribution, especially around the heteroatoms, a Pople-style basis set such as 6-311++G(d,p) is appropriate. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for modeling lone pairs and potential non-covalent interactions, while "(d,p)" adds polarization functions to allow for more flexibility in describing bond shapes.[10]
Protocol 1: Step-by-Step Geometry Optimization
-
Structure Input: Construct the 2D structure of this compound in a molecular modeling software package (e.g., GaussView, Avogadro).
-
Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
DFT Calculation Setup:
-
Select the DFT calculation type.
-
Specify the method: B3LYP.
-
Specify the basis set: 6-311++G(d,p).
-
Define the charge (0) and multiplicity (singlet).
-
Initiate the geometry optimization calculation. The process is complete when the forces on the atoms and the electronic energy converge below a defined threshold.
-
-
Verification of Minimum: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Optimized Molecular Structure```dot
graph "Optimized_Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];
// Benzene Ring C1 [label="C", pos="0,1!", fillcolor="#5F6368"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#5F6368"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#5F6368"]; C4 [label="C", pos="0,-1!", fillcolor="#5F6368"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#5F6368"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#5F6368"];
// Dihydrofuran Ring O7 [label="O", pos="1.74,0!", fillcolor="#EA4335"]; C8 [label="C", pos="1.74,-1!", fillcolor="#5F6368"]; C9 [label="C", pos="0.87,-1.5!", fillcolor="#5F6368"];
// Amine Group N10 [label="N", pos="-1.74,-1!", fillcolor="#4285F4"]; H11 [label="H", pos="-2.2,-0.6!", shape=plaintext, fontcolor="#202124"]; H12 [label="H", pos="-2.2,-1.4!", shape=plaintext, fontcolor="#202124"];
// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C5 -- C9; C6 -- O7; O7 -- C8; C8 -- C9; C3 -- N10; N10 -- H11; N10 -- H12;
// Labels for clarity label = "Molecular Structure of this compound"; fontsize=12; fontcolor="#202124"; }
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MESP)
An MESP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms, particularly those attached to the amine group (N-H). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. [10]
Table 2: Key Electronic Properties and Reactivity Descriptors
| Property | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability, reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Predicted Spectroscopic Properties
Computational chemistry allows for the a priori prediction of various spectra, which can be used to confirm the identity and structure of a synthesized compound.
Protocol 2: Step-by-Step Spectral Prediction
-
Prerequisite: A fully optimized and frequency-verified molecular geometry is required.
-
FT-IR Spectrum: The output from the frequency calculation provides the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
-
NMR Spectrum:
-
Set up a new calculation using the optimized geometry.
-
Select the NMR calculation type.
-
Specify the method, typically GIAO (Gauge-Independent Atomic Orbital).
-
The calculation will yield absolute shielding tensors. These are then referenced against a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to produce the final predicted ¹H and ¹³C chemical shifts (δ).
-
Implications for Drug Development and Pharmacophore Modeling
The theoretical properties of this compound provide a powerful foundation for its application in drug discovery.
Pharmacophore Hypothesis Generation
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. [11][12]Based on the structure and electronic properties of this compound, we can propose a pharmacophore model.
-
Hydrogen Bond Donor (HBD): The amine (-NH₂) group.
-
Hydrogen Bond Acceptor (HBA): The ether oxygen and the nitrogen of the amine group.
-
Aromatic Ring (AR): The benzene ring.
-
Hydrophobic Feature (HY): The non-polar dihydrofuran ring and the aromatic core.
This model serves as a 3D query for virtual screening of large chemical databases to find other diverse molecules that share these features and may exhibit similar biological activity. [13][14]
Caption: Key pharmacophoric features of the target molecule.
Computational Workflow for In-Silico Drug Discovery
The theoretical analysis of a lead compound like this compound is the first step in a larger computational drug discovery cascade. This workflow enables the rapid and efficient identification of potential drug candidates.
Caption: Integrated workflow for computational drug discovery.
Conclusion
This guide has detailed the foundational theoretical properties of this compound, a molecule of significant interest for medicinal chemistry. Through the application of robust computational methodologies like Density Functional Theory, we can predict its stable geometry, delineate its electronic landscape, and anticipate its spectroscopic signatures. The analysis of its frontier molecular orbitals and molecular electrostatic potential provides critical insights into its reactivity and potential for intermolecular interactions.
The true power of this theoretical approach lies in its application to rational drug design. By translating the molecule's inherent properties into a workable pharmacophore model, researchers can initiate intelligent, targeted searches for novel therapeutic agents. The in-silico workflow presented herein offers a validated, efficient pathway from a single lead scaffold to a prioritized list of candidates for experimental validation. This predictive power is indispensable in the modern research environment, serving to minimize costs, reduce timelines, and ultimately increase the probability of success in complex drug development campaigns.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. scienceopen.com [scienceopen.com]
- 5. d-nb.info [d-nb.info]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
2,3-Dihydrobenzofuran-6-amine and its known analogs
An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-6-amine and its Analogs in Modern Drug Discovery
Authored by Gemini, Senior Application Scientist
Abstract
The 2,3-dihydrobenzofuran scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, approved pharmaceuticals, and clinical candidates.[1][2][3] Its unique conformational rigidity and favorable physicochemical properties make it an attractive template for designing novel therapeutic agents across a spectrum of biological targets. This technical guide provides an in-depth exploration of this compound, a key building block, and its diverse analogs. We will dissect synthetic strategies, explore the design rationale behind prominent analog classes, and present detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.
The this compound Core
This compound (CAS: 57786-34-2) serves as a foundational building block for a multitude of more complex, biologically active molecules.[4] Its structure, featuring a bicyclic dihydrobenzofuran system with a primary amine at the 6-position, offers multiple vectors for chemical modification, making it a versatile starting point for library synthesis.
Chemical Properties:
-
Molecular Formula: C₈H₉NO[4]
-
Molecular Weight: 135.16 g/mol [4]
-
Appearance: Typically a solid at room temperature.
-
Significance: The amine group provides a key handle for derivatization (e.g., amide bond formation, alkylation), while the aromatic ring can be further functionalized. The dihydrobenzofuran core imparts a degree of three-dimensional structure that is often beneficial for specific receptor interactions compared to more flexible phenyl rings.
Strategic Synthesis of the Core Scaffold
The synthesis of substituted dihydrobenzofurans is a well-trodden area of organic chemistry, with numerous methods available. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability. A common and effective strategy for producing 6-substituted dihydrobenzofurans involves the cyclization of appropriately substituted phenols.
One illustrative synthesis begins with the commercially available 6-hydroxybenzofuranone. This approach is particularly advantageous as it avoids the formation of inseparable 4- and 6-substituted isomers that can plague other methods, such as the cyclo-dehydration of 3-bromophenoxyacetaldehyde acetals.
Caption: Generalized synthetic pathway to 6-substituted dihydrobenzofurans.
Key Analogs: Design Rationale and Therapeutic Applications
The true power of the this compound scaffold is realized through its analogs. Medicinal chemists have skillfully modified this core to target a wide array of biological systems. The dihydrofuran ring is often used to conformationally constrain a flexible side chain or mimic the orientation of key functional groups found in known pharmacophores.
Central Nervous System (CNS) Agents: Phenethylamine and Amphetamine Analogs
A prominent class of analogs includes those designed as rigid mimics of hallucinogenic phenethylamines. Compounds like 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APB) are structurally related to amphetamine and its derivatives.[2][5]
-
Design Rationale: The core insight behind these analogs is that the dihydrofuran ring effectively "locks" the conformation of what would be a 2,5-dimethoxy substitution pattern in flexible molecules like 2C-B or DOB.[6] This rigidification allows for a more precise probing of the binding pocket of serotonin receptors, particularly the 5-HT₂ subtype, which is central to their psychoactive effects.[6]
-
Key Compounds:
-
5-APB and 6-APB: These are entactogenic drugs that have appeared as designer drugs.[2][7] Their synthesis and analytical characterization are crucial for forensic laboratories.[7][8]
-
Bromo-DragonFLY (not a direct amine analog but related): This potent hallucinogen incorporates a benzodifuran system, further illustrating the utility of this rigid scaffold in designing 5-HT₂ receptor ligands.[9]
-
Selective Cannabinoid Receptor 2 (CB2) Agonists
The scaffold has been employed to develop potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target of significant interest for treating neuropathic pain and inflammatory disorders without the psychoactive effects associated with CB1 agonism.
-
Design Rationale: Researchers designed a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives to mimic the structure of a known isatin-based series of CB2 agonists.[10] The benzofuran ring was proposed to be superimposable with a ring system formed by a hydrazone and an indolone in the original series, thereby preserving the key pharmacophoric elements in a more drug-like scaffold.[10]
-
Lead Optimization: Through systematic modification of the amide portion and substituents on the dihydrobenzofuran ring, compounds with high binding affinity and functional activity at the CB2 receptor were identified.[10]
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists
Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been developed as highly potent and subtype-selective PPARα agonists, which are therapeutic targets for dyslipidemia (abnormal lipid levels).[11]
-
Design Rationale: Starting from a known PPARα agonist, systematic structure-activity relationship (SAR) studies identified that incorporating the dihydrobenzofuran-2-carboxylic acid core could enhance both potency and selectivity for the PPARα subtype over PPARγ and PPARδ.
-
Significance: This selectivity is critical for minimizing side effects associated with broader PPAR activation, such as weight gain and edema, which are linked to PPARγ agonism.
Anti-inflammatory and Anticancer Agents
The inherent biological relevance of the dihydrobenzofuran scaffold makes it a fertile ground for discovering novel anti-inflammatory and anticancer agents.[12][13]
-
mPGES-1 Inhibition: The scaffold has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[3] Starting from a low-affinity natural product, a combined approach of molecular docking and biochemical screening identified dihydrobenzofuran derivatives with low micromolar inhibitory activity.[3]
-
General Cytotoxicity: Various derivatives have shown potent activity against human cancer cell lines.[13][14] SAR studies have indicated that substitutions at the C-2 and C-5 positions are often crucial for cytotoxic and antibacterial activity.[13]
| Analog Class | Therapeutic Target/Application | Key Design Rationale | Example Compounds/Derivatives |
| CNS Agents | 5-HT₂ Serotonin Receptors | Conformationally locking the phenethylamine pharmacophore.[6] | 5-APB, 6-APB[2] |
| CB2 Agonists | Cannabinoid Receptor 2 | Mimicking the scaffold of isatin-based agonists for pain/inflammation.[10] | 3,3-disubstituted dihydrobenzofuran amides[10] |
| PPARα Agonists | PPARα | Enhancing potency and subtype selectivity for treating dyslipidemia.[11] | Dihydrobenzofuran-2-carboxylic acids[11] |
| Anti-inflammatory | mPGES-1 | Serving as a bio-inspired lead structure for enzyme inhibition.[3] | Substituted 2,3-dihydrobenzofurans[3] |
| Anticancer | Various (Cytotoxicity) | Leveraging a privileged scaffold with known biological activity.[13] | Phenylamide derivatives, N-aryl piperazines[13][15] |
Experimental Methodologies & Protocols
Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide validated, step-by-step methodologies for the synthesis and diversification of the dihydrobenzofuran scaffold.
Protocol: Diversity-Oriented Synthesis of a Dihydrobenzofuran Amide Library
This protocol provides a generalized workflow for creating a library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides, a common strategy for exploring structure-activity relationships.[1] The causality behind this workflow is efficiency; it allows for the rapid generation of dozens of analogs from a few common intermediates.
Caption: Workflow for diversity-oriented synthesis of a dihydrobenzofuran library.
Step-by-Step Methodology:
-
Synthesis of 2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acids (Intermediates 9{1-3,1-5} in source): [1]
-
Rationale: This step creates the core dihydrobenzofuran acid, which is the immediate precursor for amide coupling. The reduction of the benzofuran double bond establishes the dihydro- scaffold.
-
a. To a solution of the corresponding ethyl 2-arylbenzofuran-3-carboxylate (1.0 equiv) in a THF-MeOH mixture, add magnesium crumbles (10-30 equiv) and ammonium chloride (2.0 equiv) at 0 °C.
-
b. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
c. Quench the reaction carefully with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
d. To the crude ester intermediate in a THF-MeOH-H₂O mixture, add NaOH (2 M, 4.0 equiv).
-
e. Stir at room temperature until hydrolysis is complete (monitor by TLC).
-
f. Acidify the reaction mixture to pH 1 with HCl (1 M) and extract the carboxylic acid product with ethyl acetate. The product is often used in the next step without further purification.
-
-
Amide Coupling to Generate Final Library: [1]
-
Rationale: This is the diversification step. By using a variety of amines, a large library of final compounds can be generated from a single carboxylic acid intermediate. TBTU is a common and effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
-
a. To a solution of the carboxylic acid intermediate (1.0 equiv) in DMF, add the desired primary or secondary amine (1.5 equiv), triethylamine (2.0 equiv), and TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) (1.2 equiv).
-
b. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
c. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
d. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.
-
e. Purify the final amide product by silica gel chromatography.
-
Conclusion and Future Outlook
This compound and its analogs represent a rich and enduring platform for drug discovery. The scaffold's ability to impart conformational rigidity and serve as a versatile synthetic handle has led to its successful application in developing potent modulators for CNS, cannabinoid, and metabolic targets, as well as novel anti-inflammatory and anticancer agents. The synthetic methodologies are mature, allowing for the efficient, diversity-oriented synthesis of large compound libraries for high-throughput screening.
Future research will likely focus on exploring new regions of chemical space by developing novel substitution patterns and stereoselective syntheses. As our understanding of complex biological systems grows, the 2,3-dihydrobenzofuran scaffold will undoubtedly continue to serve as a privileged starting point for the design of the next generation of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 10. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
fundamental chemistry of the 2,3-Dihydrobenzofuran scaffold
An In-Depth Technical Guide to the Fundamental Chemistry of the 2,3-Dihydrobenzofuran Scaffold
Abstract
The 2,3-dihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its unique combination of rigidity, three-dimensional character, and synthetic tractability has made it a frequent constituent of biologically active compounds.[1][2] This guide provides an in-depth exploration of the fundamental chemistry of this heterocyclic core, intended for researchers, scientists, and drug development professionals. We will dissect its core synthesis methodologies, from classical approaches to state-of-the-art transition-metal catalysis, explore the nuances of its chemical reactivity, and highlight its proven value in the development of therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a framework for rational design and synthesis.
The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold
The 2,3-dihydrobenzofuran, often referred to as a coumaran, consists of a benzene ring fused to a dihydrofuran ring.[3] This structural motif is prevalent in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5][6] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. Molecules like galantamine (an Alzheimer's disease treatment) and the potent anti-inflammatory agent 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one underscore the therapeutic potential embedded within this scaffold.[7][8]
This guide is structured to provide a comprehensive understanding of this vital chemical entity, moving from its construction to its strategic functionalization and application.
Synthesis of the 2,3-Dihydrobenzofuran Core
The construction of the 2,3-dihydrobenzofuran skeleton is a mature field, yet one that continues to evolve with the advent of new catalytic systems. Methodologies can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.
Intramolecular Cyclization Strategies
The most common approach involves the formation of the crucial C-O bond via the cyclization of a suitably functionalized phenol derivative.
-
Classical Methods: Traditional syntheses often rely on the intramolecular Williamson ether synthesis or acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenols. While effective for simple substrates, these methods can suffer from harsh conditions and limited functional group tolerance.[9]
-
Transition Metal-Catalyzed Cyclizations: Modern organic synthesis has largely shifted towards transition-metal catalysis, which offers milder conditions, superior functional group tolerance, and access to enantiomerically pure products.
-
Palladium-Catalysis: Pd-catalyzed reactions are a mainstay for C-O bond formation. Intramolecular Heck reactions of o-alkenyl phenols or Tsuji-Trost type reactions provide efficient routes to substituted dihydrobenzofurans.[3][10] These methods are valued for their reliability and the ability to generate complex structures with high regio- and enantiocontrol.
-
Rhodium and Iridium Catalysis: Rh(III) and Ir(III)-catalyzed C-H activation and subsequent annulation have emerged as powerful tools.[3][10] These reactions forge the heterocyclic ring by directly functionalizing an existing C-H bond, representing a highly atom-economical approach.
-
Copper and Gold Catalysis: Copper-catalyzed Ullman-type couplings and gold-catalyzed hydroalkoxylation of allenes or alkynes are also effective strategies, particularly for substrates that may be incompatible with palladium catalysis.[11][12][13]
-
Asymmetric [3+2] Cycloaddition Reactions
An increasingly popular strategy involves the [3+2] cycloaddition of a three-atom component (often an o-quinone methide generated in situ) with a two-atom component (an alkene or alkyne). The power of this approach lies in the use of chiral catalysts, such as chiral phosphoric acids or metal complexes, to induce high levels of enantioselectivity, affording highly functionalized chiral dihydrobenzofurans in a single step.[8][11][14]
Comparative Summary of Synthetic Methods
| Method | Catalyst/Reagent | Key Advantages | Limitations | Reference(s) |
| Intramolecular Heck | Pd(0) or Pd(II) | High yields, good functional group tolerance, well-established. | Requires pre-functionalized substrates (o-halo or triflate). | [3][10] |
| C-H Activation | Rh(III) or Ir(III) | High atom economy, direct functionalization of C-H bonds. | Often requires directing groups, can have regioselectivity issues. | [3][10] |
| Asymmetric Cycloaddition | Chiral Phosphoric Acid / Cu(I) | Excellent enantioselectivity, rapid complexity generation. | Substrate scope can be limited by the stability of intermediates. | [8][11] |
| Photochemical ATRA | Gold Complex | Mild conditions, radical-based pathway offers unique reactivity. | Requires photochemical setup, substrate scope is still developing. | [12] |
Chemical Reactivity of the Scaffold
The reactivity of 2,3-dihydrobenzofuran is dictated by its two constituent parts: the electron-rich aromatic ring and the saturated heterocyclic ring.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution
The ether oxygen of the dihydrofuran ring acts as an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). The lone pairs on the oxygen donate electron density into the benzene ring, stabilizing the cationic Wheland intermediate. Consequently, electrophiles will preferentially add to positions 5 and 7.
// Define nodes Reactant [label=<
2,3-Dihydrobenzofuran
];
Intermediate [label=<
Wheland Intermediate (Attack at C5)
];
Product [label=<
5-Substituted Product
];
// Define edges and labels Reactant -> Intermediate [label=<+ E+ Attack at electron-rich C5>]; Intermediate -> Product [label=< - H+ Aromatization>]; } } Caption: Mechanism of electrophilic aromatic substitution at C5.
This predictable reactivity allows for the late-stage functionalization of the scaffold, a critical advantage in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts acylation proceed readily.[15][16]
Reactions on the Dihydrofuran Ring
-
C-H Functionalization: Direct C-H functionalization at the C2 and C3 positions, particularly benzylic C2, can be achieved using transition-metal catalysis. These methods provide a powerful way to install new substituents without requiring pre-installed functional handles.[17][18]
-
Ring-Opening Reactions: Under certain conditions, the dihydrofuran ring can be opened. For instance, Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran acetals can lead to cascade reactions, forming new, more complex polycyclic systems.[19][20][21] Reductive cleavage with alkali metals can also cleave the C2-O bond to generate o-hydroxystyrene derivatives, providing a pathway to different structural classes.[22]
Application in Drug Discovery: A Privileged Core
The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological targets by presenting different substituents from a common, rigid core.[1] This versatility has led to its incorporation into a multitude of therapeutic agents.
-
Anti-inflammatory Agents: Derivatives have shown potent inhibition of prostaglandin synthesis and activity as microsomal prostaglandin E2 synthase (mPGES)-1 inhibitors.[1][6][7]
-
Neuroscience: The scaffold is found in selective cannabinoid receptor 2 (CB2) agonists for neuropathic pain and in inhibitors of phosphodiesterase 1B (PDE1B) for treating neurological disorders.[23][24]
-
Oncology: Certain fluorinated derivatives have demonstrated promising anticancer effects, inhibiting cancer cell proliferation and inducing apoptosis.[6]
-
Metabolic Disease: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been developed as highly potent and selective PPARα agonists with hypolipidemic activity.[25]
Experimental Protocol: Enantioselective Pd-Catalyzed Cycloisomerization
This protocol is adapted from a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization for the synthesis of optically active 2,3-dihydrobenzofurans.[10]
Objective: To synthesize a chiral 2,3-dihydrobenzofuran derivative from an olefin-tethered aryl iodide.
Materials:
-
(Z)-1-(2-iodophenoxy)hex-3-ene (Substrate, 1.0 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.1 equiv)
-
(S)-SegPhos (Chiral Ligand, 0.11 equiv)
-
Ag₂CO₃ (Silver Carbonate, 2.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
Catalyst Pre-formation (Rationale: To form the active chiral Pd(0) complex): To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.1 equiv) and (S)-SegPhos (0.11 equiv). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes. The solution should turn from pale yellow to a darker color, indicating complex formation.
-
Reaction Assembly (Rationale: Combining reactants for the catalytic cycle): To the catalyst solution, add the (Z)-1-(2-iodophenoxy)hex-3-ene substrate (1.0 equiv) followed by Ag₂CO₃ (2.0 equiv). The silver salt acts as a halide scavenger to facilitate the catalytic cycle.
-
Reaction Execution (Rationale: Thermal energy to drive the cyclization): Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification (Rationale: To isolate and purify the product): After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble silver salts and palladium black. Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired chiral 2,3-dihydrobenzofuran product.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis.
Conclusion
The 2,3-dihydrobenzofuran scaffold represents a confluence of synthetic accessibility, structural rigidity, and biological relevance. Its fundamental chemistry is well-understood, yet continues to be enriched by the development of novel catalytic C-H functionalization and asymmetric cycloaddition reactions. For the medicinal chemist and drug development professional, this core offers a robust and versatile platform for the design of next-generation therapeutics. As synthetic methodologies become more powerful and our understanding of biological systems deepens, the privileged 2,3-dihydrobenzofuran scaffold is certain to remain a central feature in the landscape of bioactive molecules.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. conference.pixel-online.net [conference.pixel-online.net]
- 17. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 242. Sequential C–H Functionalization Reactions for the Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans - The Davies Group [scholarblogs.emory.edu]
- 19. Catalytic, Cascade Ring-Opening Benzannulations of 2,3-Dihydrofuran O,O- and N,O-Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 23. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,3-Dihydrobenzofuran-6-amine
Abstract
2,3-Dihydrobenzofuran is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds used in drug discovery.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] 2,3-Dihydrobenzofuran-6-amine, in particular, serves as a critical synthetic intermediate and a key building block for introducing functional diversity into lead compounds. This guide provides an in-depth examination of a robust and widely adopted synthetic route to this valuable amine, beginning from commercially available 2,3-dihydrobenzofuran. We will delve into the strategic considerations, detailed experimental protocols, and the chemical principles underpinning each transformation, ensuring a reproducible and scalable synthesis.
Strategic Overview: The Pathway to this compound
The most direct and reliable synthesis of this compound is achieved through a two-step sequence starting from 2,3-dihydrobenzofuran. This strategy leverages well-established and high-yielding reactions in organic chemistry:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 2,3-dihydrobenzofuran. The ether oxygen and the alkyl portion of the dihydrofuran ring are ortho-, para-directing groups, leading to substitution primarily at the C4 and C6 positions. The 6-nitro isomer is often the major product and can be readily isolated.
-
Nitro Group Reduction: Conversion of the intermediate, 6-nitro-2,3-dihydrobenzofuran, to the target 6-amino-2,3-dihydrobenzofuran.[4] This transformation can be accomplished through various reliable methods, most notably catalytic hydrogenation or reduction using metals in acidic media.
This pathway is favored for its operational simplicity, use of readily available reagents, and generally high overall yield.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 6-Nitro-2,3-dihydrobenzofuran
Principle and Mechanistic Insight
The initial step involves the electrophilic aromatic substitution of 2,3-dihydrobenzofuran. A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The electron-rich benzene ring of the dihydrobenzofuran substrate then attacks the nitronium ion, leading to the formation of the nitro-substituted product. The reaction must be performed at low temperatures to control the highly exothermic reaction and prevent the formation of dinitrated or oxidized byproducts.
Detailed Experimental Protocol: Nitration
Materials and Equipment:
-
2,3-Dihydrobenzofuran
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a thermometer
-
Ice/salt bath
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a three-neck flask submerged in an ice/salt bath, add concentrated H₂SO₄. Cool the acid to 0 °C. With vigorous stirring, slowly add concentrated HNO₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0 °C after the addition is complete.
-
Substrate Addition: Dissolve 2,3-dihydrobenzofuran in a minimal amount of H₂SO₄ in the dropping funnel. Add this solution dropwise to the cold, stirring nitrating mixture. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate (the crude product) should form.
-
Extraction: Transfer the ice/water mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material, a mixture of isomers, is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 6-nitro-2,3-dihydrobenzofuran isomer.[4]
Characterization of 6-Nitro-2,3-dihydrobenzofuran
| Property | Description |
| CAS Number | 911300-51-1[4] |
| Appearance | Yellowish solid |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| ¹H NMR (CDCl₃) | Expected signals around δ 7.9-8.1 (aromatic H), 7.0-7.2 (aromatic H), 4.6-4.7 (t, -OCH₂-), 3.2-3.3 (t, -ArCH₂-). |
| ¹³C NMR | Key signals for aromatic carbons, with the carbon bearing the nitro group shifted downfield, and signals for the two aliphatic carbons of the furan ring. |
Part II: Reduction to this compound
Principle and Method Selection
The reduction of an aromatic nitro group is a fundamental transformation that can be achieved through several methods. The choice of method often depends on the available equipment, scale, and sensitivity of other functional groups in the molecule. For this synthesis, two highly effective methods are presented.
-
Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst where the nitro group is reduced.
-
Metal-Acid Reduction: A classic and cost-effective method using a metal such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in an acidic medium.[6] The metal acts as the reducing agent, donating electrons to the nitro group in a stepwise process, ultimately yielding the amine.
Caption: Key methods for the reduction of the nitro intermediate.
Detailed Experimental Protocol A: Catalytic Hydrogenation
Materials and Equipment:
-
6-Nitro-2,3-dihydrobenzofuran
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (Parr hydrogenator or H₂ balloon)
-
Celite™ or a similar filter aid
Procedure:
-
Setup: To a hydrogenation flask, add 6-nitro-2,3-dihydrobenzofuran and the solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi or use a balloon for atmospheric pressure) and begin vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of small, carefully vented aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified if necessary.
Detailed Experimental Protocol B: Tin(II) Chloride Reduction
Materials and Equipment:
-
6-Nitro-2,3-dihydrobenzofuran
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-2,3-dihydrobenzofuran in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution. If the reaction is slow, a small amount of concentrated HCl can be added catalytically.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Add water and cool the mixture in an ice bath. Slowly add NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts as a white solid and deprotonate the amine product.
-
Extraction: Extract the aqueous slurry with DCM or EtOAc (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amine.
Characterization and Data Summary
| Property | Description |
| Product Name | This compound |
| Appearance | Off-white to brown solid or oil |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| ¹H NMR (CDCl₃) | Expected signals around δ 6.8-7.0 (aromatic H), 6.1-6.3 (aromatic H), 4.5-4.6 (t, -OCH₂-), 3.5-3.8 (br s, -NH₂), 3.1-3.2 (t, -ArCH₂-). |
| ¹³C NMR (CDCl₃) | Expected signals around δ 150-160 (C-O Ar), 140-145 (C-N Ar), 100-125 (other Ar-C), 71 (-OCH₂-), 30 (-ArCH₂-).[7] |
Safety and Handling Precautions
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. The nitration reaction is highly exothermic. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Ensure an ice bath is readily available for temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench the catalyst filter cake carefully with water after filtration.
-
General: Handle all organic solvents in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via a two-step nitration and subsequent reduction sequence represents a highly efficient and scalable method for accessing this valuable building block. The protocols detailed herein provide a clear and reproducible pathway for researchers in synthetic and medicinal chemistry. Careful control of reaction conditions, particularly temperature during nitration, and appropriate selection of the reduction method are paramount to achieving high yields and purity. This amine serves as a versatile precursor for the development of novel therapeutics, making its reliable synthesis a cornerstone of many drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
2,3-Dihydrobenzofuran-6-amine as a building block in organic synthesis
An In-Depth Guide to 2,3-Dihydrobenzofuran-6-amine: A Privileged Building Block in Modern Organic Synthesis
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, partially saturated heterocyclic framework is a common feature in a multitude of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3][4] Within this important class of molecules, this compound stands out as a particularly versatile and valuable building block for synthetic chemists.[5]
Possessing a nucleophilic aromatic amine group appended to the dihydrobenzofuran core, this compound serves as an ideal starting point for introducing molecular diversity. The amine handle allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[5] This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of the applications and synthetic protocols involving this compound, grounded in mechanistic understanding and practical, field-proven insights.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of this compound. Below are its key properties:
| Property | Value | Reference |
| CAS Number | 57786-34-2 | [5] |
| Molecular Formula | C₈H₉NO | [5] |
| Molecular Weight | 135.16 g/mol | [5] |
| Appearance | Typically an off-white to brown solid | General Knowledge |
| Boiling Point | 275.5 ± 29.0 °C (Predicted) | [5] |
| Storage | 2-8°C, protect from light and air | [5] |
Handling Notes: Like many aromatic amines, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to oxidation, which can lead to discoloration, so it is best stored under an inert atmosphere (e.g., nitrogen or argon). It exhibits moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Application I: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The primary amine of this compound is a potent nucleophile for forming new carbon-nitrogen bonds, a cornerstone of modern pharmaceutical synthesis. The Buchwald-Hartwig amination is the preeminent method for this transformation, enabling the coupling of the amine with a wide variety of aryl and heteroaryl halides or pseudohalides (e.g., triflates).[6][7]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent side reactions.[9][10]
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
The Utility of 2,3-Dihydrobenzofuran-6-amine Scaffolds in CNS Research
An Application and Protocol Guide for Neuropharmacology Research
The 2,3-dihydrobenzofuran moiety is recognized as a privileged structure in medicinal chemistry, frequently serving as a core scaffold in the development of novel therapeutics for central nervous system (CNS) disorders.[1][2][3] Its structural rigidity and ability to act as a bioisostere for other key pharmacophores make it an attractive starting point for drug design. This guide focuses specifically on 2,3-dihydrobenzofuran-6-amine and its derivatives, which have garnered significant interest for their potent and selective interactions with key neurochemical systems, particularly the serotonin and dopamine pathways.[4][5][6]
Derivatives such as 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are structurally analogous to well-known psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA), the active metabolite of MDMA.[7] This structural similarity underpins their mechanism of action and makes them invaluable tools for neuropharmacology research. These compounds primarily act as monoamine releasing agents and reuptake inhibitors, profoundly influencing synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[7][8] Understanding their pharmacology is crucial for developing novel therapeutics for conditions like post-traumatic stress disorder (PTSD), depression, and schizophrenia, where modulation of serotonergic and dopaminergic systems is a key therapeutic strategy.[6][8][9]
Core Scientific Principles
The neuropharmacological effects of this compound derivatives are primarily mediated by their interaction with monoamine transporters and specific G-protein coupled receptors (GPCRs). The interplay between the serotonin and dopamine systems is complex, often described as an "opponency hypothesis" where they act as opposing forces to balance decision-making and reward-seeking behavior.[5]
Key Molecular Targets:
-
Monoamine Transporters:
-
Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT increases synaptic 5-HT levels.
-
Dopamine Transporter (DAT): Mediates the reuptake of dopamine. Its inhibition elevates synaptic DA.
-
Norepinephrine Transporter (NET): Controls the reuptake of norepinephrine.
-
-
Serotonin Receptors:
-
5-HT2A Receptor: A key target for classic psychedelics.[10] Its activation is linked to cognitive and perceptual changes.
-
5-HT2C Receptor: Involved in the regulation of mood, appetite, and dopamine release.[6][9] Antagonism at this receptor can increase dopamine in the prefrontal cortex, a mechanism relevant to treating cognitive deficits in schizophrenia.[4][9]
-
The specific activity of a given compound is determined by its affinity and efficacy at these targets. For instance, compounds like 6-APDB show a greater affinity for SERT over DAT, a profile it shares with MDA, distinguishing it from more dopamine-centric stimulants like methamphetamine.[7]
Application Notes: Experimental Design and Rationale
Rationale for Use in Research
Researchers utilize this compound derivatives for several key purposes:
-
Probing Serotonin-Dopamine Interactions: These compounds serve as excellent chemical probes to dissect the intricate relationship between the serotonin and dopamine systems.[6] By comparing the effects of compounds with varying selectivity for SERT and DAT, researchers can elucidate the specific roles of each system in complex behaviors.
-
Therapeutic Development: The scaffold is a promising starting point for developing novel therapeutics. For example, selective 5-HT2C receptor antagonists based on this structure have shown promise in animal models of schizophrenia by potentially treating cognitive and negative symptoms with fewer side effects than existing antipsychotics.[9] Similarly, their empathogenic effects make them relevant for developing MDMA-like medicines for PTSD.[8]
-
Structure-Activity Relationship (SAR) Studies: Minor structural modifications to the this compound core can dramatically alter its pharmacological profile. Saturating the furan ring (comparing 6-APB to 6-APDB) markedly reduces potency at the DAT while maintaining high activity at SERT.[7] Such SAR studies are fundamental to rational drug design, allowing for the fine-tuning of a molecule's selectivity and functional activity.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the in vitro activity of representative 2,3-dihydrobenzofuran derivatives compared to MDMA, illustrating the impact of structural modifications on transporter inhibition.
| Compound | Transporter Target | IC₅₀ (nM) - Inhibition of Uptake |
| 6-APDB | NET | 163 ± 23 |
| DAT | 1105 ± 111 | |
| SERT | 99 ± 9 | |
| 5-APDB | NET | 133 ± 15 |
| DAT | 1794 ± 192 | |
| SERT | 47 ± 11 | |
| MDMA | NET | 108 ± 14 |
| DAT | 535 ± 52 | |
| SERT | 224 ± 40 |
Data adapted from literature sources.[7] IC₅₀ values represent the concentration of the drug required to inhibit 50% of the radiolabeled neurotransmitter uptake.
This data highlights that the dihydrobenzofuran analogues (5/6-APDB) are potent inhibitors of SERT and NET, but significantly less potent at DAT compared to their benzofuran counterparts (5/6-APB) and even MDMA.[7] This profile suggests a more serotonin-selective mechanism of action.
Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the neuropharmacological properties of this compound derivatives.
Protocol 1: In Vitro Monoamine Transporter Release Assay
This protocol determines whether a compound acts as a substrate-releaser at monoamine transporters, a key characteristic of MDMA-like substances.[8]
Objective: To measure the ability of a test compound to induce the release of pre-loaded [³H]-neurotransmitters from rat brain synaptosomes.
Workflow Diagram:
Workflow for Monoamine Transporter Release Assay.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT)
-
[³H]dopamine and [³H]serotonin
-
Test compounds (e.g., 6-APDB)
-
Positive controls (e.g., d-amphetamine for DAT, fenfluramine for SERT)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare crude synaptosomes from fresh rat brain tissue according to established protocols.[7][11]
-
Pre-loading: Incubate aliquots of the synaptosomal suspension with a low concentration of [³H]DA or [³H]5-HT for 15 minutes at 37°C to allow for transporter-mediated uptake.
-
Washing: Pellet the synaptosomes by centrifugation and wash them to remove extracellular radiolabel.
-
Initiating Release: Resuspend the loaded synaptosomes and add varying concentrations of the test compound. Incubate for 30 minutes at 37°C.
-
Sample Collection: Terminate the assay by placing tubes on ice and pelleting the synaptosomes.
-
Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and quantify the amount of released [³H]-neurotransmitter using a liquid scintillation counter.
-
Data Analysis: Express the data as a percentage of the total radioactivity incorporated. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release).
Protocol 2: In Vitro 5-HT₂ Receptor Binding Assay
This protocol assesses the affinity of a test compound for a specific serotonin receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).
-
Non-specific binding control: Mianserin or another high-affinity 5-HT₂A ligand.
-
Test compounds.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the specific [³H]ketanserin binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action for a hypothetical 6-APDB-like compound at a synapse.
Dual action of 6-APDB derivatives at the synapse.
Conclusion
The this compound scaffold represents a versatile and powerful tool in neuropharmacology. Its derivatives provide a means to selectively modulate the serotonin and dopamine systems, offering critical insights into the neurobiology of psychiatric disorders. The protocols and principles outlined in this guide provide a framework for researchers to effectively utilize these compounds in their investigations, paving the way for the discovery of next-generation CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 6. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 10. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
protocols for the synthesis of 2,3-Dihydrobenzofuran-6-amine derivatives
An In-Depth Guide to the Synthesis of 2,3-Dihydrobenzofuran-6-amine Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the this compound Scaffold
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active molecules.[1][2][3][4] Its rigid, planar geometry combined with the oxygen heterocycle provides an ideal framework for interacting with biological targets. When functionalized with an amine group at the 6-position, the resulting this compound derivatives gain a critical hydrogen bond donor and a basic center, significantly expanding their potential for therapeutic applications. These compounds have been investigated for a wide range of activities, including anti-inflammatory, anticancer, and neuroprotective properties, making them highly valuable targets in modern drug discovery.[2][3][5][6]
This guide provides a detailed overview of robust and versatile protocols for the synthesis of these important derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them for their specific molecular targets.
Core Synthetic Strategies: A Two-Pronged Approach
The synthesis of this compound can be broadly categorized into two primary strategies, primarily differing in the stage at which the crucial C6-amine functionality is introduced.
-
Strategy I: Ring Construction Followed by Nitro Group Reduction. This is the most classical and often highest-yielding approach. It involves the initial synthesis of a 6-nitro-2,3-dihydrobenzofuran intermediate, which is subsequently reduced in the final step to unveil the desired amine. This pathway is reliable and benefits from readily available starting materials.
-
Strategy II: Late-Stage Amination via Cross-Coupling. A more modern and flexible approach involves forming the 2,3-dihydrobenzofuran ring with a halide or triflate at the 6-position. This "handle" is then converted to the amine in a final step, typically using a palladium-catalyzed Buchwald-Hartwig amination.[7][8] This strategy offers greater diversity as various amines can be coupled at a late stage.
The following diagram illustrates these divergent pathways.
Caption: Divergent synthetic routes to this compound.
Strategy I: Detailed Protocol via Nitro Intermediate
This approach is predicated on the ease of reducing an aromatic nitro group, a transformation that is typically clean, high-yielding, and tolerant of the dihydrobenzofuran ring system.
Part A: Synthesis of a 6-Nitro-2,3-dihydrobenzofuran Intermediate
The first phase involves constructing the heterocyclic ring. A common and efficient method is the intramolecular Williamson ether synthesis, which proceeds via an O-alkylation followed by a base-mediated cyclization.
Reaction Scheme:
-
Step 1: O-Alkylation of 4-nitrophenol with 1,2-dibromoethane.
-
Step 2: Intramolecular cyclization to form the dihydrobenzofuran ring.
Caption: Formation of the 6-nitro-2,3-dihydrobenzofuran core.
Experimental Protocol: Synthesis of 6-Nitro-2,3-dihydrobenzofuran
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone or DMF as the solvent.
-
Expert Insight: Potassium carbonate is an inexpensive and moderately strong base, sufficient for deprotonating the phenol without causing unwanted side reactions. DMF is used for higher-boiling point reactions if acetone proves too volatile.
-
-
O-Alkylation: Add 1,2-dibromoethane (1.5 eq.) to the stirring suspension. Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed (typically 4-6 hours).
-
Cyclization: After cooling, the solvent can be removed under reduced pressure. The crude residue is then taken up in a higher-boiling solvent like DMF, and more K₂CO₃ (1.5 eq.) is added. The mixture is heated to 100-120 °C to promote the intramolecular cyclization. This step is also monitored by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid product that precipitates is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part B: Reduction of the Nitro Group
This final step converts the nitro-intermediate into the target amine. Catalytic hydrogenation is the preferred method due to its clean nature and high efficiency.
Experimental Protocol: Synthesis of this compound
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-nitro-2,3-dihydrobenzofuran (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.
-
Expert Insight: Pd/C is a highly effective and reusable catalyst for nitro group reductions. The reaction is exothermic, so the catalyst should be added carefully, and the vessel may require cooling.
-
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (typically 50-60 psi). The reaction is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the complete conversion of the starting material.
-
Workup and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound, which is often pure enough for subsequent use or can be further purified by chromatography or salt formation.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂, or Raney Ni; RT, 1-5 atm | High yield, clean byproducts (H₂O), catalyst is recyclable | Requires specialized hydrogenation equipment; some catalysts are pyrophoric |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl in Ethanol | Inexpensive reagents, tolerant of many functional groups | Requires stoichiometric amounts of metal, acidic workup, metal waste |
| Transfer Hydrogenation | Ammonium formate, Hydrazine; Pd/C | Avoids use of H₂ gas, milder conditions | Can be slower, byproducts may complicate purification |
Table 1. Comparison of Common Nitro Group Reduction Methods.
Strategy II: Detailed Protocol via Late-Stage Amination
This modern approach leverages the power of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, to form the C-N bond.[7][9] This provides flexibility, allowing for the introduction of various primary or secondary amines at the final step.
Buchwald-Hartwig Amination: The Catalytic Cycle
This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The choice of phosphine ligand is critical for the reaction's success.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
-
Prerequisites: This protocol assumes the prior synthesis of 6-bromo-2,3-dihydrobenzofuran, which can be prepared via cyclization of a 4-bromophenol derivative using methods analogous to Strategy I, Part A.
-
Setup: In an oven-dried Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-2,3-dihydrobenzofuran (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Expert Insight: The reaction is highly sensitive to air and moisture. Strict inert atmosphere techniques are crucial for reproducibility and high yields. The choice of ligand is key; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[7]
-
-
Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.). For the synthesis of the primary amine, an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS) is often used.[8] If using an ammonia equivalent, a subsequent deprotection step (e.g., acid hydrolysis for the imine) will be required.
-
Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
| Parameter | Strategy I (Reductive) | Strategy II (Buchwald-Hartwig) |
| Versatility | Low (produces primary amine only) | High (can install primary, secondary, and various substituted amines) |
| Reagent Cost | Generally lower (uses common reducing agents) | Higher (requires palladium catalysts and specialized ligands) |
| Reaction Conditions | Milder for reduction step (RT, low pressure) | Harsher (high temp, strictly inert atmosphere) |
| Starting Materials | Readily available nitrophenols | Requires synthesis of halo- or triflate-phenols |
| Overall Yield | Often higher and more robust | Can be variable depending on substrate and amine coupling partner |
Table 2. Comparison of the Two Primary Synthetic Strategies.
Conclusion and Outlook
The synthesis of this compound derivatives is a well-established field with multiple reliable routes available to the synthetic chemist. The classical reductive pathway offers a robust, high-yielding, and cost-effective method for accessing the parent 6-amino compound. For projects requiring greater molecular diversity and the introduction of substituted amines, the modern Buchwald-Hartwig cross-coupling strategy provides unparalleled flexibility, albeit with more demanding reaction conditions and costs. The choice of protocol will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. Both pathways represent powerful tools in the arsenal of medicinal chemists aiming to explore the rich pharmacological potential of this important heterocyclic scaffold.
References
- 1. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Comprehensive Analytical Characterization of 2,3-Dihydrobenzofuran-6-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrobenzofuran-6-amine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its structural integrity and purity are paramount for the successful development of novel pharmaceutical agents and other complex molecules. This guide provides a detailed framework of robust analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and structural confirmation. We present detailed protocols and interpretation insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to equip researchers and drug development professionals with the necessary tools to validate this important chemical intermediate with confidence.
Introduction and Physicochemical Properties
This compound, also known as 6-amino-2,3-dihydrobenzofuran, is a primary aromatic amine featuring a dihydrobenzofuran core. This scaffold is present in numerous biologically active compounds, making the rigorous analysis of this precursor essential.[2] Inaccurate characterization can lead to impurities in the final product, affecting efficacy, safety, and regulatory compliance. The following protocols are designed to provide an orthogonal approach to characterization, where each technique offers a unique and complementary piece of information, culminating in a self-validating analytical workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| CAS Number | 57786-34-2 | [1] |
| Predicted Boiling Point | 275.5 ± 29.0 °C | [1] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.61 ± 0.20 | [1] |
Core Analytical Techniques and Protocols
A multi-faceted analytical strategy is crucial for the unambiguous characterization of this compound. The combination of chromatographic and spectroscopic techniques provides a complete profile of the molecule's identity, structure, and purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of chemical intermediates. A reversed-phase method is ideal for separating this compound from potential non-polar and polar impurities. The amine functionality necessitates the use of a mobile phase additive to ensure good peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase.
Protocol 1: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC or U(H)PLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the amine is protonated for better retention and peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 5% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Table 2: Expected HPLC Data
| Parameter | Expected Result |
| Retention Time (t_R_) | Dependent on the specific system, but expected to be consistent. |
| Purity | ≥98% (typical for research-grade material). |
| Peak Shape | Symmetrical peak with a tailing factor between 0.9 and 1.5. |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying volatile impurities. Electron Ionization (EI) is a common technique that generates reproducible fragmentation patterns, offering a structural fingerprint of the molecule.[3]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes. Causality: This program allows for the elution of the target analyte while separating it from potentially lower and higher boiling point impurities.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 m/z.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like Methanol or Ethyl Acetate.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).
Data Interpretation Insights:
-
Molecular Ion (M⁺): The primary confirmation is the presence of the molecular ion peak at m/z = 135.
-
Fragmentation Pattern: The structure of this compound is expected to yield characteristic fragments. A key fragmentation would be the loss of an ethylene molecule (C₂H₄) from the dihydrofuran ring via a retro-Diels-Alder-type cleavage, leading to a significant ion. Cleavage adjacent to the amine group is also anticipated.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 135 | Molecular Ion |
| [M-H]⁺ | 134 | Loss of a hydrogen radical |
| [M-NH₂]⁺ | 119 | Loss of the amino group radical |
| [M-C₂H₄]⁺ | 107 | Loss of ethylene from the dihydrofuran ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structural determination. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: DMSO-d₆ is often preferred for amines as it can help in observing the exchangeable N-H protons.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a standard PENDANT or DEPT sequence to differentiate CH, CH₂, and CH₃ groups).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~δ 6.5-6.7 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to complex splitting (multiplets).
-
~δ 4.5 ppm (t, 2H, J ≈ 8.8 Hz): Methylene protons (-O-CH₂-) at position 2 of the furan ring.
-
~δ 3.5-4.0 ppm (br s, 2H): Amine protons (-NH₂). This peak is broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange.
-
~δ 3.1 ppm (t, 2H, J ≈ 8.8 Hz): Methylene protons (-CH₂-) at position 3 of the furan ring.
Expected ¹³C NMR Spectrum (in CDCl₃, 101 MHz):
-
~δ 155 ppm: Aromatic carbon attached to oxygen (C-7a).
-
~δ 140 ppm: Aromatic carbon attached to the amino group (C-6).
-
~δ 128 ppm: Aromatic carbon (C-3a).
-
~δ 115 ppm, ~δ 110 ppm, ~δ 105 ppm: Remaining aromatic carbons (C-4, C-5, C-7).
-
~δ 71 ppm: Aliphatic carbon attached to oxygen (-O-CH₂, C-2).
-
~δ 30 ppm: Aliphatic carbon (-CH₂, C-3).
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds within the molecule provide a characteristic spectrum.[5][6]
Protocol 4: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR requires minimal sample preparation and is ideal for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₂- |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1590 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring Substitution |
Integrated Analytical Workflow and Data Summary
For a new batch of this compound, a logical workflow ensures comprehensive characterization.
Caption: Integrated workflow for characterization.
Table 5: Summary of Key Analytical Data for this compound
| Technique | Parameter | Expected Result |
| HPLC | Purity | ≥98% by area normalization |
| MS | Molecular Ion (m/z) | 135 |
| ¹H NMR | Aromatic Protons (ppm) | ~6.5-6.7 |
| -O-CH₂- Protons (ppm) | ~4.5 (triplet) | |
| -CH₂- Protons (ppm) | ~3.1 (triplet) | |
| ¹³C NMR | C-O (ppm) | ~71 |
| C-N (ppm) | ~140 | |
| FT-IR | N-H Stretch (cm⁻¹) | 3450 - 3300 (doublet) |
| C-O-C Stretch (cm⁻¹) | 1250 - 1200 |
Conclusion
The analytical methods detailed in this application note provide a robust and reliable framework for the complete characterization of this compound. By integrating chromatographic separation (HPLC) with powerful spectroscopic techniques (MS, NMR, FT-IR), researchers can confidently verify the identity, purity, and structure of this critical chemical intermediate. Adherence to these protocols will ensure high-quality material for downstream applications in drug discovery and development, upholding the principles of scientific integrity and reproducibility.
References
Application Notes and Protocols for the Derivatization of 2,3-Dihydrobenzofuran-6-amine in Biological Assays
Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4][5][6] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) stimulating agents.[2][3][4][7][8] The amine functionality at the 6-position of the 2,3-dihydrobenzofuran core offers a versatile handle for chemical modification, allowing for the systematic modulation of the molecule's physicochemical properties and biological activity.
This guide provides a comprehensive overview of key derivatization strategies for 2,3-Dihydrobenzofuran-6-amine, tailored for researchers and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to facilitate their adaptation to specific research needs.
Core Derivatization Strategies and Rationale
The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired outcome for the subsequent biological assays. Key objectives for derivatizing this scaffold include:
-
Modulation of Pharmacological Activity: Introducing new functional groups can alter the molecule's interaction with biological targets, leading to enhanced potency, selectivity, or a modified mechanism of action.
-
Improvement of Physicochemical Properties: Derivatization can be employed to enhance aqueous solubility, improve cell membrane permeability, and optimize metabolic stability.
-
Introduction of Reporter Moieties: Attaching fluorescent or biotin tags facilitates the use of the molecule in a variety of assay formats, such as fluorescence polarization, high-content imaging, and affinity purification.
This document will focus on three fundamental and widely applicable derivatization reactions: N-acylation, N-sulfonylation, and reductive amination.
I. N-Acylation: Crafting Amide Derivatives
N-acylation is a cornerstone reaction in medicinal chemistry for the synthesis of amides.[9] This transformation is valuable for several reasons:
-
Bioisosteric Replacement: The resulting amide bond can act as a bioisostere for other functional groups, influencing binding interactions.
-
Hydrogen Bonding: The amide N-H and carbonyl oxygen can participate in hydrogen bonding, which is crucial for molecular recognition at the target site.
-
Modulating Lipophilicity: The nature of the acyl group can be varied to fine-tune the lipophilicity of the final compound.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol 1: General N-Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.[10][11][12][13][14]
II. N-Sulfonylation: Synthesizing Sulfonamide Analogs
The sulfonamide group is a key functional group in a multitude of clinically used drugs. Its introduction can significantly impact a molecule's properties:
-
Acidity and Solubility: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, and the N-H proton is acidic, which can improve aqueous solubility.
-
Tetrahedral Geometry: The sulfonyl group introduces a stable tetrahedral geometry that can probe different regions of a binding pocket compared to planar amide groups.
-
Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation.
Reaction Scheme for N-Sulfonylation
Caption: General reaction scheme for N-sulfonylation.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
This protocol details the synthesis of sulfonamide derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Base (if using DCM): If using DCM as the solvent, add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Workup:
-
If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
If DCM was used, wash the reaction mixture directly with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Analyze the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[10][11][12][13][14]
III. Reductive Amination: Forging Secondary and Tertiary Amines
Reductive amination, or reductive alkylation, is a powerful and versatile method for forming C-N bonds.[15][16] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[15][17][18] This method is highly valuable for:
-
Introducing Diverse Substituents: A wide range of aldehydes and ketones can be used, allowing for the introduction of various alkyl and aryl groups.
-
One-Pot Procedure: The reaction is often carried out in a single pot, making it efficient and convenient.[15]
-
Mild Conditions: Many modern reductive amination protocols utilize mild reducing agents that are tolerant of other functional groups.
Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for purification
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often accompanied by gas evolution.
-
Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.
-
Characterization: Confirm the structure and purity of the product by NMR, Mass Spectrometry, and HPLC.[10][11][12][13][14]
Quantitative Data Summary
The following table provides representative data for the derivatization of aromatic amines, which can be used as a general guide for the expected outcomes with this compound.
| Derivatization Method | Reagent Example | Solvent | Typical Yield (%) | Purity (HPLC) | Reference |
| N-Acylation | Acetyl Chloride | DCM | 85-95 | >95% | [19][20] |
| Benzoyl Chloride | THF | 80-90 | >95% | [9] | |
| N-Sulfonylation | Methanesulfonyl Chloride | Pyridine | 70-85 | >95% | [21][22] |
| p-Toluenesulfonyl Chloride | DCM/TEA | 75-90 | >95% | [21] | |
| Reductive Amination | Benzaldehyde/NaBH(OAc)₃ | DCE | 70-85 | >95% | [17][18] |
| Acetone/NaBH₃CN | MeOH | 65-80 | >95% | [17][18] |
Application in Biological Assays
The synthesized derivatives of this compound can be screened in a variety of biological assays to evaluate their therapeutic potential. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory and anticancer effects.[7]
Example Assay: Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Endpoint Measurement: After a suitable incubation period (e.g., 24 hours), measure the levels of inflammatory mediators such as nitric oxide (NO) in the cell supernatant using the Griess reagent, or cytokines like IL-6 and TNF-α using ELISA kits.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of the inflammatory markers to determine the anti-inflammatory potency of the compounds.
The diverse library of derivatives generated through the protocols above will enable comprehensive structure-activity relationship (SAR) studies, paving the way for the identification of lead compounds for further drug development.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthetic Utilization of 2,3-Dihydrobenzofuran-6-amine
Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a prominent "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture and favorable physicochemical properties make it an ideal scaffold for designing potent and selective ligands for a wide range of biological targets.[1] 2,3-Dihydrobenzofuran-6-amine, in particular, serves as a versatile and strategically vital building block. The presence of a nucleophilic aromatic amine at the 6-position provides a reactive handle for a multitude of synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery and materials science applications.[2][3][4] Derivatives have shown promise as anti-inflammatory agents, mPGES-1 inhibitors, and CNS stimulants.[1][4][5]
This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, focusing on the causality behind protocol choices to ensure reproducibility and success.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | Internal Calculation |
| Molecular Weight | 135.16 g/mol | Internal Calculation |
| Appearance | Off-white to brown crystalline solid | General Chemical Knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents.[6] | General Chemical Knowledge |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7][8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Static Discharge: This compound may be flammable. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[6][9]
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable, closed container for disposal.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[7][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The reactivity of this compound is dominated by the primary aromatic amine. This functional group serves as an excellent nucleophile and a precursor for a variety of powerful synthetic transformations.
Workflow Overview: From Amine to Diverse Derivatives
The following diagram illustrates the primary synthetic pathways accessible from this compound, which will be detailed in the subsequent sections.
Caption: Key synthetic routes from this compound.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
Application: N-Acylation is a fundamental transformation used to introduce carbonyl functionality, which can modulate the electronic properties of the parent amine, serve as a protecting group, or act as a key pharmacophore in bioactive molecules.[10]
Mechanistic Principle: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). Subsequent loss of a leaving group (e.g., chloride) and a proton yields the stable amide product.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). The choice of solvent depends on the solubility of the reagents.
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq.) to the solution.
-
Causality Check: The base is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Causality Check: Acylation reactions are often exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.
-
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.[11]
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of an amine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Application: The Buchwald-Hartwig amination is one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[12] It enables the coupling of this compound with a wide variety of aryl or heteroaryl halides and triflates, which is a critical transformation in the synthesis of pharmaceuticals and organic electronic materials.[13]
Mechanistic Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] Key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[15]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[14][16]
Detailed Step-by-Step Protocol
-
Inert Atmosphere: Assemble a Schlenk flask or a vial with a stir bar, and flame-dry it under vacuum. Backfill with an inert gas (N₂ or Ar). This process should be repeated three times.
-
Causality Check: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining an inert atmosphere is absolutely critical for catalytic activity.
-
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium source (e.g., Pd₂(dba)₃ [Tris(dibenzylideneacetone)dipalladium(0)] or a pre-catalyst like XantPhos Pd G3, 1-5 mol%), the phosphine ligand (e.g., XantPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).
-
Causality Check: The base is required for the deprotonation of the amine once it coordinates to the palladium center, which is a key step in the catalytic cycle.[15] The stoichiometry of the amine is slightly higher to ensure complete consumption of the often more expensive aryl halide.
-
-
Solvent Degassing: Add a dry, degassed solvent (e.g., Toluene, Dioxane, or THF). The solvent must be degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalyst System Selection
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Aryl Bromide/Iodide | Pd₂(dba)₃ (1-2%) | XantPhos (2-4%) | NaOt-Bu | Toluene | 100-110 |
| Aryl Chloride | "XantPhos Pd G3" (2-5%) | - | K₃PO₄ | Dioxane | 110 |
| Aryl Triflates | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Toluene | 80-100 |
Note: This table provides general starting points. Optimization is often required for specific substrates.
Protocol 3: Diazotization and Sandmeyer Reactions
Application: Diazotization converts the primary amine into a highly versatile diazonium salt intermediate (-N₂⁺).[17] This group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, allowing for the introduction of halides (Cl, Br, I), nitriles (CN), hydroxyl (OH), and other functional groups onto the aromatic ring in Sandmeyer or related reactions.[18]
Mechanistic Principle: The reaction involves the nitrosation of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[18] The resulting diazonium salt is typically unstable and used immediately in the next step.
Detailed Step-by-Step Protocol (for Sandmeyer Bromination)
-
Amine Solution: In a beaker, dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr, 3-4 eq.).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization step.
-
Causality Check: Aromatic diazonium salts are thermally unstable and can decompose violently at higher temperatures. Low temperature is essential for safety and to prevent unwanted side reactions.
-
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising.
-
Sandmeyer Reagent: In a separate flask, prepare a solution of the Sandmeyer reagent, Copper(I) bromide (CuBr, 1.2 eq.), in the corresponding acid (48% HBr). Cool this solution to 0 °C.
-
Displacement Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred solution of the CuBr catalyst. Vigorous evolution of N₂ gas will be observed.
-
Safety Note: The evolution of nitrogen gas can cause foaming. The addition must be controlled to prevent the reaction from overflowing.
-
-
Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Work-up:
-
Extract the reaction mixture with an organic solvent (e.g., Diethyl ether or Ethyl Acetate).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the resulting 6-bromo-2,3-dihydrobenzofuran by column chromatography or distillation.
Reaction Pathway: Diazotization to Sandmeyer Product
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. byjus.com [byjus.com]
- 18. Diazotisation [organic-chemistry.org]
The Versatile Scaffold: A Guide to the Medicinal Chemistry Applications of 2,3-Dihydrobenzofuran-6-amine
This technical guide provides an in-depth exploration of the applications of 2,3-dihydrobenzofuran-6-amine and its derivatives in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the significance of this privileged scaffold, its role in targeting various physiological pathways, and provides practical protocols for its utilization in the synthesis of bioactive molecules.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of small molecule drugs that can interact with high specificity and affinity with biological targets. The amine substitution at the 6-position, in particular, offers a versatile handle for chemical modification, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific applications of this compound as a key building block in the development of therapeutics for a range of diseases.
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold is evident in its incorporation into drugs and clinical candidates targeting diverse biological pathways. Below are detailed explorations of its most significant applications.
Antidepressants: The Case of Vilazodone
Perhaps the most prominent application of a this compound derivative is in the FDA-approved antidepressant, Vilazodone. This drug showcases the power of this scaffold in creating multi-target-directed ligands for complex neurological disorders.
Mechanism of Action: Vilazodone exhibits a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[2] The SSRI activity increases the concentration of serotonin in the synaptic cleft by blocking its reuptake into the presynaptic neuron.[3] The partial agonism at the 5-HT1A receptor is thought to contribute to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with traditional SSRIs.[4] This dual action is a key differentiator for Vilazodone in the landscape of antidepressant therapies.
Signaling Pathway: The therapeutic effects of Vilazodone are mediated through the intricate serotonin signaling pathway. By inhibiting the serotonin transporter (SERT), Vilazodone increases the availability of serotonin to bind to postsynaptic receptors. Its partial agonist activity at the 5-HT1A autoreceptors on presynaptic neurons is believed to accelerate the desensitization of these receptors, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[4][5]
Caption: Serotonin signaling pathway and the dual action of Vilazodone.
Anti-diabetic Agents: GPR119 Agonists
The 2,3-dihydrobenzofuran scaffold has been explored as a core element in the design of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6]
Mechanism of Action: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[7] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion from β-cells and enhances the release of glucagon-like peptide-1 (GLP-1) from L-cells.[8][9] GLP-1 is an incretin hormone that further stimulates insulin release and has beneficial effects on glucose homeostasis.
Role of the Scaffold: The 2,3-dihydrobenzofuran moiety serves as a rigid core to which various substituents can be attached to optimize agonist activity and pharmacokinetic properties. The amine at the 6-position is often a key attachment point for side chains that interact with specific residues in the GPR119 binding pocket.
Caption: GPR119 signaling pathway activated by a 2,3-dihydrobenzofuran agonist.
Anti-cancer Agents: PARP-1 Inhibitors
Derivatives of 2,3-dihydrobenzofuran have also shown promise as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme involved in DNA repair.[10]
Mechanism of Action: PARP-1 plays a crucial role in the repair of single-strand DNA breaks.[11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[1] PARP inhibitors work by competing with NAD+ at the catalytic site of the enzyme and by "trapping" PARP-1 on the DNA, which further disrupts the DNA repair process.[12]
Structure-Activity Relationship: The 2,3-dihydrobenzofuran core can be functionalized to mimic the nicotinamide portion of NAD+, allowing it to bind to the active site of PARP-1. Modifications at various positions on the scaffold are crucial for optimizing inhibitory potency and selectivity.
Application Notes and Protocols
This section provides a detailed protocol for the synthesis of a key intermediate in the preparation of Vilazodone, 5-(piperazin-1-yl)benzofuran-2-carboxamide, starting from a 2,3-dihydrobenzofuran derivative. This protocol is illustrative of the synthetic strategies employed in the utilization of the this compound scaffold.
Protocol: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
This multi-step synthesis highlights the transformation of a substituted 2,3-dihydrobenzofuran to a key benzofuran intermediate.
Step 1: Synthesis of 5-Nitrobenzofuran-2-carboxamide
This initial step involves the formation of the benzofuran ring system with the required functional groups for subsequent modifications. A common route involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate followed by amidation.[13]
-
Materials: 5-Nitrosalicylaldehyde, Ethyl bromoacetate, Potassium carbonate, N,N-Dimethylformamide (DMF), Isobutyl chloroformate, Triethylamine, Aqueous ammonia.
-
Procedure:
-
To a solution of 5-nitrosalicylaldehyde in DMF, add potassium carbonate and ethyl bromoacetate.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction and pour into water to precipitate the ethyl 5-nitrobenzofuran-2-carboxylate. Filter and dry the solid.
-
Dissolve the ester in a suitable solvent and react with isobutyl chloroformate in the presence of triethylamine.
-
Add aqueous ammonia to the reaction mixture to form 5-nitrobenzofuran-2-carboxamide.
-
Isolate the product by filtration and purify by recrystallization.
-
Causality: The use of a base like potassium carbonate is essential to deprotonate the phenolic hydroxyl group of the salicylaldehyde, facilitating the nucleophilic attack on ethyl bromoacetate. The subsequent cyclization forms the furan ring. The conversion of the ester to the amide is a standard procedure often required for the final drug molecule's activity.
Step 2: Reduction of the Nitro Group to an Amine
The nitro group is reduced to an amine, which is a crucial step for the subsequent introduction of the piperazine moiety.
-
Materials: 5-Nitrobenzofuran-2-carboxamide, Sodium hydrosulfite (or other reducing agents like SnCl2/HCl or catalytic hydrogenation), Ethanol, Water.
-
Procedure:
-
Suspend 5-nitrobenzofuran-2-carboxamide in a mixture of ethanol and water.
-
Heat the suspension and add sodium hydrosulfite portion-wise.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Isolate the 5-aminobenzofuran-2-carboxamide by filtration and wash with water.
-
Causality: Sodium hydrosulfite is a common and effective reagent for the reduction of aromatic nitro groups to amines under relatively mild conditions. The amino group is now available for the next reaction.
Step 3: Introduction of the Piperazine Moiety
This step involves the formation of the piperazine ring, a common pharmacophore in many CNS-active drugs.
-
Materials: 5-Aminobenzofuran-2-carboxamide, Bis(2-chloroethyl)amine hydrochloride, a suitable base (e.g., sodium carbonate), a high-boiling solvent (e.g., N-methyl-2-pyrrolidone).
-
Procedure:
-
Combine 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine hydrochloride, and the base in the solvent.
-
Heat the reaction mixture and stir for several hours, monitoring by TLC.
-
Cool the reaction and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 5-(piperazin-1-yl)benzofuran-2-carboxamide.[14]
-
Causality: The reaction proceeds via a double N-alkylation of the primary amine with bis(2-chloroethyl)amine, leading to the formation of the piperazine ring. The base is necessary to neutralize the HCl formed during the reaction.
Data Presentation: Biological Activity of Benzofuran Derivatives
The following table summarizes the biological activities of selected benzofuran and 2,3-dihydrobenzofuran derivatives, illustrating the impact of structural modifications on their potency.
| Compound ID | Target | Biological Activity (IC50/GI50) | Therapeutic Area | Reference |
| KL-1156 Derivative (35) | Cancer Cell Lines | 2.20 - 5.86 µM | Oncology | [1] |
| Amino 2-(trimethoxybenzoyl)-benzofuran (10h) | Cancer Cell Lines | 16 - 24 nM | Oncology | [15] |
| Vilazodone | SERT / 5-HT1A | Ki = 0.2 nM / 2.3 nM | CNS Disorders | [4] |
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its incorporation into the approved antidepressant Vilazodone and its exploration in the development of novel anti-diabetic and anti-cancer agents underscore its significance. The synthetic accessibility and the ability to readily introduce diverse functionalities make it a privileged structure for the design of future therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this remarkable chemical entity.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RU2266292C2 - Methods for preparing 5-(1-piperazinyl)-benzofuran-2-carboxamide and intermediate compounds - Google Patents [patents.google.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 12. 5-(Piperazin-1-yl)benzofuran-2-carboxamide | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dihydrobenzofuran-6-amine
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 2,3-Dihydrobenzofuran-6-amine, a key intermediate in the development of various pharmaceutical agents. The proposed synthetic route is a robust two-step process commencing with the regioselective nitration of 2,3-dihydrobenzofuran to yield 6-nitro-2,3-dihydrobenzofuran, followed by a catalytic hydrogenation to the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, process optimization considerations, safety guidelines, and analytical methods pertinent to pilot and industrial-scale production.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis on a large scale necessitates a process that is not only high-yielding and cost-effective but also safe and environmentally responsible. The synthetic strategy detailed herein is predicated on well-established, scalable chemical transformations.
The overarching synthetic pathway is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
This approach is advantageous for large-scale production due to the availability of inexpensive starting materials and reagents, and the high efficiency of each transformation. The critical aspects of this process, which will be elaborated upon in this guide, are the control of regioselectivity in the nitration step and the safe and efficient execution of the catalytic hydrogenation.
Step 1: Regioselective Nitration of 2,3-Dihydrobenzofuran
The introduction of a nitro group onto the benzofuran ring is a classic electrophilic aromatic substitution. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers. However, by carefully controlling the reaction conditions, the formation of the desired 6-nitro isomer can be maximized.
Mechanistic Considerations and Regioselectivity
The nitration of 2,3-dihydrobenzofuran proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The dihydrofuran moiety is an activating group, and the ether oxygen directs the electrophilic attack to the ortho and para positions (positions 7 and 5, respectively). However, steric hindrance from the dihydrofuran ring can influence the regioselectivity, often favoring substitution at the less hindered position 5. To achieve the desired 6-nitro isomer, alternative nitrating agents or conditions might be explored in process development, but the mixed acid approach remains the most common for industrial applications. For the purpose of this guide, we will focus on the established mixed acid nitration, with the understanding that isomeric purification may be necessary.
Large-Scale Nitration Protocol
Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[1][2] The use of a well-calibrated reactor with efficient cooling and agitation is paramount. Continuous flow reactors are increasingly being adopted for nitration processes on an industrial scale due to their superior heat and mass transfer capabilities, which significantly enhance safety.[3][4]
Table 1: Reagents and Equipment for Nitration
| Reagent/Equipment | Specification | Supplier (Example) |
| 2,3-Dihydrobenzofuran | >98% purity | Sigma-Aldrich |
| Nitric Acid (65%) | ACS grade | VWR |
| Sulfuric Acid (98%) | ACS grade | VWR |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Glass-lined reactor | 100 L capacity, with overhead stirrer and cooling jacket | Pfaudler |
| Temperature probe | Calibrated | - |
| Addition funnel | Pressure-equalizing | - |
Protocol:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charge and Cool: Charge the reactor with 2,3-dihydrobenzofuran (5.0 kg, 41.6 mol) and dichloromethane (25 L). Begin agitation and cool the mixture to -5 to 0 °C using a circulating chiller.
-
Nitrating Mixture Preparation: In a separate, clean, and dry vessel, slowly add nitric acid (3.8 L, 58.2 mol) to chilled sulfuric acid (3.8 L, 71.7 mol) while maintaining the temperature below 10 °C.
-
Addition: Slowly add the pre-cooled nitrating mixture to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC analysis of quenched aliquots. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water (50 kg). The temperature should be maintained below 20 °C during the quench.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 L), 5% aqueous sodium bicarbonate solution (2 x 20 L), and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 6-nitro-2,3-dihydrobenzofuran.
-
-
Purification: The crude product, which may contain other nitro isomers, can be purified by fractional distillation under high vacuum or by crystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Catalytic Hydrogenation of 6-Nitro-2,3-dihydrobenzofuran
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is the method of choice for large-scale synthesis due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[5][6]
Catalyst Selection and Process Safety
The choice of catalyst is crucial for a successful hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of aromatic nitro compounds.[7] Raney Nickel is another viable, though sometimes more pyrophoric, option.
Safety is paramount during hydrogenation. The process involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst.[8][9][10] All equipment must be properly grounded, and the reactor should be located in a well-ventilated area, preferably a dedicated hydrogenation bunker. Continuous-flow hydrogenation systems offer enhanced safety by minimizing the volume of hydrogen and catalyst in use at any given time.[11]
Figure 2: Workflow for the large-scale catalytic hydrogenation.
Large-Scale Hydrogenation Protocol
Table 2: Reagents and Equipment for Hydrogenation
| Reagent/Equipment | Specification | Supplier (Example) |
| 6-Nitro-2,3-dihydrobenzofuran | >95% purity | (From Step 1) |
| Palladium on Carbon (5 wt%) | Degussa type, 50% water wet | Johnson Matthey |
| Ethanol | 200 proof, denatured | - |
| Hydrogen Gas | High purity (>99.9%) | Airgas |
| Stainless steel autoclave | 100 L capacity, with gas entrainment impeller and heating/cooling jacket | Parr Instrument Co. |
Protocol:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and leak-tested.
-
Charging:
-
Charge the autoclave with 6-nitro-2,3-dihydrobenzofuran (4.0 kg, 24.2 mol) and ethanol (40 L).
-
Purge the reactor with nitrogen three times to remove all oxygen.
-
Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (200 g, 50% wet). The catalyst should be handled as a slurry in ethanol to minimize the risk of ignition.
-
-
Reaction:
-
Seal the reactor and purge again with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Begin vigorous agitation and heat the mixture to 40-50 °C.
-
The reaction is exothermic; cooling may be required to maintain the temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
After the theoretical amount of hydrogen has been consumed, continue the reaction for another 1-2 hours to ensure completion.
-
Confirm completion by HPLC or GC analysis of a carefully withdrawn sample.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
The catalyst must be filtered under a nitrogen atmosphere and kept wet to prevent it from becoming pyrophoric. The filtered catalyst can be recycled or sent for recovery.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.
Quality Control and Analytical Methods
Rigorous analytical control is essential to ensure the quality and consistency of the final product.
Table 3: Analytical Methods for Process Monitoring and Quality Control
| Analysis | Method | Purpose |
| Starting Material Purity | GC-FID | To ensure the quality of 2,3-dihydrobenzofuran. |
| Nitration Reaction Monitoring | HPLC-UV | To track the consumption of starting material and formation of product. |
| Hydrogenation Monitoring | HPLC-UV, TLC | To monitor the disappearance of the nitro intermediate. |
| Final Product Purity | HPLC-UV, GC-MS | To determine the purity of this compound.[12][13] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | To confirm the identity of the final product. |
Safety and Environmental Considerations
Nitration:
-
Thermal Hazards: Nitration is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[14]
-
Corrosivity: Concentrated acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, must be worn.
-
Waste Disposal: Acidic waste streams must be neutralized before disposal in accordance with local regulations.
Catalytic Hydrogenation:
-
Flammability: Hydrogen is extremely flammable. The hydrogenation unit should be in a spark-free environment.[8][9][10]
-
Catalyst Handling: Wet palladium on carbon is pyrophoric upon drying. It must be handled under an inert atmosphere and kept wet at all times.[11][15]
-
Pressure Safety: The reactor must be rated for the intended pressure and equipped with a rupture disc and pressure relief valve.
Conclusion
The large-scale synthesis of this compound can be achieved through a two-step process of nitration followed by catalytic hydrogenation. This guide provides a detailed framework for this synthesis, emphasizing safety, scalability, and process control. While the outlined protocols are based on established chemical principles, it is imperative that any scale-up operation be preceded by thorough laboratory optimization and a comprehensive process safety analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. Safe Catalyst Handling - Phyto-Flow [phyto-flow.com]
- 12. DSpace [open.bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. eiga.eu [eiga.eu]
The Versatile Scaffold: 2,3-Dihydrobenzofuran-6-amine in the Design of Novel Therapeutic Agents
Introduction: The Privileged Nature of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility makes it a highly attractive starting point for the development of novel therapeutic agents across a wide range of disease areas, including cancer, inflammation, and neurological disorders.[1][3][4] The rigid, bicyclic structure of the 2,3-dihydrobenzofuran core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with protein binding sites.
This application note focuses on a key derivative of this privileged scaffold: 2,3-dihydrobenzofuran-6-amine . The strategic placement of the primary amino group at the 6-position offers a crucial chemical handle for the facile introduction of diverse functionalities. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide detailed protocols for the synthesis of this key building block and its subsequent derivatization into libraries of amides and sulfonamides, alongside a discussion of its therapeutic potential.
I. Synthesis of the Key Building Block: this compound
A robust and scalable synthesis of this compound is paramount for its use in drug discovery programs. While multiple routes to substituted dihydrobenzofurans exist, a common and effective strategy involves the reduction of a corresponding nitro-substituted precursor.[5][6][7] The following protocol outlines a plausible and widely applicable two-step synthesis starting from commercially available 2,3-dihydrobenzofuran.
Protocol 1: Synthesis of 6-Nitro-2,3-dihydrobenzofuran
Principle: This protocol describes the electrophilic nitration of the 2,3-dihydrobenzofuran ring. The position of nitration is directed by the activating effect of the ether oxygen.
Materials:
-
2,3-Dihydrobenzofuran
-
Acetic Anhydride
-
Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydrobenzofuran (1 equivalent) in acetic anhydride (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and acetic anhydride (2 volumes) dropwise to the stirred solution, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield 6-nitro-2,3-dihydrobenzofuran.
Protocol 2: Reduction to this compound
Principle: The nitro group of 6-nitro-2,3-dihydrobenzofuran is reduced to a primary amine using a standard catalytic hydrogenation method.
Materials:
-
6-Nitro-2,3-dihydrobenzofuran
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Filtration apparatus
Procedure:
-
To a solution of 6-nitro-2,3-dihydrobenzofuran (1 equivalent) in ethanol or methanol, add 10% Pd/C (5-10 mol%).
-
The reaction vessel is then purged with hydrogen gas (a balloon filled with hydrogen is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (ethanol or methanol).
-
The filtrate is concentrated under reduced pressure to yield this compound, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
II. Derivatization of this compound: Building Chemical Diversity
The 6-amino group serves as a versatile point for diversification. Amide and sulfonamide derivatives are particularly valuable in medicinal chemistry due to their favorable pharmacokinetic properties and ability to participate in hydrogen bonding interactions within protein active sites.
Protocol 3: General Procedure for Amide Synthesis via Amide Coupling
Principle: This protocol details the coupling of this compound with a carboxylic acid using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form an amide bond.[4]
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide product can be purified by flash column chromatography or recrystallization.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activating Agent | By-products | Notes |
| HATU | Forms an active ester | Tetramethylurea | High coupling efficiency, low racemization. |
| HBTU | Forms an active ester | Tetramethylurea | Similar to HATU, widely used. |
| EDC/HOBt | Carbodiimide/Benzotriazole | Water-soluble urea | Good for aqueous-compatible reactions. |
| TBTU | Forms an active ester | Tetramethylurea | Cost-effective alternative to HATU/HBTU.[4] |
Protocol 4: General Procedure for Sulfonamide Synthesis
Principle: This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base to form a sulfonamide linkage.
Materials:
-
This compound
-
Sulfonyl chloride of interest (R-SO₂Cl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude sulfonamide product can be purified by flash column chromatography or recrystallization.
III. Therapeutic Potential and Structure-Activity Relationship (SAR) Insights
Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide array of biological activities. The strategic derivatization of the 6-amino position allows for the fine-tuning of these activities and the exploration of SAR.
-
Anticancer Activity: Benzofuran and its derivatives have shown potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[3] The amide and sulfonamide derivatives of this compound can be designed to mimic the interactions of known kinase inhibitors, potentially leading to the discovery of novel and selective anticancer drugs.
-
Anti-inflammatory Effects: The 2,3-dihydrobenzofuran scaffold has been incorporated into potent anti-inflammatory agents.[4] By varying the R-group of the amide or sulfonamide at the 6-position, researchers can modulate the lipophilicity and electronic properties of the molecule to optimize its interaction with inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.
-
Central Nervous System (CNS) Activity: The structurally related compound 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a known psychoactive substance, highlighting the potential for this scaffold to cross the blood-brain barrier and interact with CNS targets. This opens avenues for the development of novel treatments for neurological and psychiatric disorders.
IV. Visualization of Key Concepts
Experimental Workflow
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-6-amine
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
I. Overview of Synthetic Strategies
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The synthesis of this compound can be approached through various synthetic routes. The choice of strategy often depends on the available starting materials, desired scale, and stereochemical requirements. Common strategies involve the formation of the dihydrofuran ring through intramolecular cyclization reactions.[1][4] These can include:
-
Intramolecular C-O bond formation: This is a prevalent strategy, often involving the cyclization of a suitably substituted phenol derivative.[1]
-
[4+1] Cycloaddition Reactions: These methods can provide access to substituted 2,3-dihydrobenzofurans, including those with amino functionalities.[2][5]
-
Reductive Cyclization: Certain strategies employ the reduction of a benzofuran precursor to yield the 2,3-dihydrobenzofuran ring system.
A general workflow for troubleshooting synthesis is outlined below:
Caption: A general workflow for troubleshooting common issues in chemical synthesis.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix this?
A: Low to no yield is a common and frustrating issue. The root cause often lies in one or more of the following areas:
-
Cause 1: Inactive Catalyst or Reagents.
-
Explanation: Many synthetic routes to 2,3-dihydrobenzofurans rely on transition metal catalysts (e.g., Palladium, Rhodium, Iron) or specific reagents that can degrade over time or if improperly stored.[6][7][8] For instance, moisture or air can deactivate catalysts and reagents like hydrides or organometallics.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If in doubt, test the reagent in a known, reliable reaction.
-
Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for the specific catalyst you are employing.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if using air- or moisture-sensitive reagents.
-
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Explanation: The temperature profile of a reaction is critical. Insufficient heat may prevent the reaction from overcoming the activation energy barrier. Conversely, excessive heat can lead to decomposition of starting materials, intermediates, or the final product.
-
Solution:
-
Literature Review: Re-examine the literature for the recommended temperature range for your specific reaction.
-
Gradual Temperature Optimization: If the literature is ambiguous, perform small-scale experiments at a range of temperatures (e.g., in 10 °C increments) to identify the optimal condition.
-
Monitor for Decomposition: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the appearance of degradation products at higher temperatures.
-
-
-
Cause 3: Incorrect Solvent Choice.
-
Explanation: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. An inappropriate solvent can lead to poor solubility of reactants or hinder the desired chemical transformation.
-
Solution:
-
Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Solvent Screening: If solubility is an issue or the reaction is not proceeding, consider screening a range of solvents with different polarities and boiling points. Common solvents for similar transformations include tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and toluene.
-
-
Issue 2: Formation of Significant Impurities
Q: My reaction produces the desired this compound, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I prevent their formation?
A: The nature of the impurities will depend on your specific synthetic route. However, some common side products can be anticipated:
-
Side Product 1: Over-reduction or Incomplete Reduction Products.
-
Explanation: If your synthesis involves a reduction step, for example, the reduction of a nitro group to an amine or the reduction of a benzofuran to a dihydrobenzofuran, you may see products of incomplete or over-reduction. For instance, in the reduction of a nitro group, you might isolate the corresponding nitroso or hydroxylamine intermediates.
-
Prevention:
-
Choice of Reducing Agent: The choice of reducing agent is critical. For example, catalytic hydrogenation (e.g., H₂, Pd/C) is often effective for nitro group reduction. For the reduction of the furan ring, specific conditions might be required to avoid reducing other functional groups.[9]
-
Reaction Time and Stoichiometry: Carefully control the reaction time and the stoichiometry of the reducing agent to favor the formation of the desired product.
-
-
-
Side Product 2: Isomeric Products.
-
Explanation: In some cyclization strategies, the formation of constitutional isomers is possible. For example, in the cyclodehydration of 3-bromophenoxyacetaldehyde acetal, a mixture of 4- and 6-bromobenzofurans was observed.
-
Prevention:
-
Regiocontrolled Synthesis: Employ a synthetic strategy that offers high regioselectivity. This might involve using directing groups or choosing a different synthetic disconnection.
-
Careful Precursor Synthesis: Ensure the purity of your starting materials, as isomeric impurities in the starting material will likely carry through to the final product.
-
-
-
Side Product 3: Products of Side Reactions.
-
Explanation: Depending on the functional groups present in your molecule and the reaction conditions, various side reactions can occur. For example, if your starting material contains other reactive sites, they may compete with the desired reaction pathway.
-
Prevention:
-
Protecting Groups: Consider using protecting groups for sensitive functionalities that are not involved in the desired transformation.
-
Milder Reaction Conditions: Explore the use of milder reaction conditions (e.g., lower temperature, less reactive reagents) to minimize side reactions.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound. What are the best practices for its purification?
A: The purification of amines can be challenging due to their basicity and potential for strong interactions with silica gel.
-
Technique 1: Column Chromatography.
-
Explanation: While standard silica gel chromatography can be used, the basic nature of the amine can lead to tailing and poor separation.
-
Optimization:
-
Basified Silica Gel: Pre-treat your silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic silanol groups and improve the elution of the amine.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase silica gel for purification.
-
Gradient Elution: Employ a gradient elution system, gradually increasing the polarity of the eluent, to achieve better separation.
-
-
-
Technique 2: Acid-Base Extraction.
-
Explanation: This is a classic and often effective method for purifying amines.[10] It leverages the ability of the amine to be protonated and deprotonated.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acidic solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.
-
-
-
Technique 3: Crystallization/Recrystallization.
-
Explanation: If your product is a solid, crystallization can be a highly effective purification method.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly. The purified product should crystallize out, leaving impurities in the solution.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are some of the most common synthetic routes to prepare the 2,3-dihydrobenzofuran core structure?
A1: There are several well-established strategies for constructing the 2,3-dihydrobenzofuran skeleton.[1] Key approaches include:
-
O-Alkylation followed by intramolecular cyclization: This involves the reaction of a phenol with a suitable electrophile containing a leaving group, followed by cyclization.[1]
-
Heck Reaction: Intramolecular Heck reactions of o-halophenols bearing an olefinic side chain are a powerful tool for forming the dihydrofuran ring.[4]
-
C-H Activation/Functionalization: More modern approaches utilize transition metal-catalyzed C-H activation to directly form the C-O or C-C bonds of the ring.[6]
-
[4+1] Annulation Reactions: These reactions combine a four-atom component with a one-atom component to construct the five-membered ring.[2]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes, safety is paramount. Depending on your chosen synthetic route, you may be working with hazardous materials.
-
Transition Metal Catalysts: Many are pyrophoric or toxic. Handle them in a fume hood and under an inert atmosphere.
-
Strong Bases and Acids: Reagents like sodium hydride (NaH), strong acids, and bases are corrosive and can react violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling procedures.
Q3: Can I use a different amine precursor, for example, starting with a nitro or azide group, and reducing it in the final step?
A3: Absolutely. This is a very common and effective strategy in organic synthesis.[11]
-
Nitro Group Reduction: A nitro group can be readily reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or metal-acid combinations (e.g., SnCl₂/HCl). This allows you to carry the nitro group through several synthetic steps and then unmask the amine at a later stage.
-
Azide Reduction: An azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄) followed by a water quench, or via catalytic hydrogenation. The Gabriel synthesis is a classic method that utilizes a phthalimide group as an amine precursor.[11]
Q4: How does the position of the amine group (position 6) affect the reactivity of the 2,3-dihydrobenzofuran ring system?
A4: The amine group at the 6-position is an electron-donating group, which will influence the reactivity of the aromatic ring. It will activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 5 and 7). This is an important consideration if you plan to perform further modifications on the aromatic ring.
IV. Experimental Protocols
General Protocol for the Reduction of a Nitro-substituted 2,3-Dihydrobenzofuran to this compound via Catalytic Hydrogenation
This is a representative protocol and may require optimization for your specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitro-substituted 2,3-dihydrobenzofuran (1.0 eq).
-
Solvent: Add a suitable solvent such as ethanol, methanol, or ethyl acetate. The choice of solvent will depend on the solubility of your starting material.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm, but this can vary).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography, acid-base extraction, or crystallization as described in the troubleshooting section.
Caption: Step-by-step workflow for a typical catalytic hydrogenation to form the amine.
V. References
-
Coleman, P. J., et al. (2000). Syntheses of 5- and 6-[1][6]-dihydrobenzofuran β-amino acids. Tetrahedron Letters, 41(30), 5803-5806. Available from: --INVALID-LINK--
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available from: --INVALID-LINK--
-
Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. Available from: --INVALID-LINK--
-
Li, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8506. Available from: --INVALID-LINK--
-
Deng, Y., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available from: --INVALID-LINK--
-
Cimarelli, C., & Palmieri, G. (2010). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Current Organic Chemistry, 14(17), 1836-1857. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Available from: --INVALID-LINK--
-
Sheppard, T. D. (2011). ChemInform Abstract: Strategies for the Synthesis of 2,3-Dihydrobenzofurans. ChemInform, 42(32). Available from: --INVALID-LINK--
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: --INVALID-LINK--
-
Garg, N. K., & Sarpong, R. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(24), 6432-6435. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133. Available from: --INVALID-LINK--
-
Itoh, T., et al. (2006). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Letters in Organic Chemistry, 3(1), 40-43. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29349-29365. Available from: --INVALID-LINK--
-
PubChem. (n.d.). 2,2-Dimethyl-2,3-dihydrobenzofuran-6-amine. Available from: --INVALID-LINK--
-
Diener, R., & Urech, R. (1983). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 26(11), 1554-1559.
-
Google Patents. (n.d.). Process for the purification of amines. Available from: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available from: --INVALID-LINK--
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-6-amine
Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzofuran-6-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable building block. We will move beyond simple procedural outlines to dissect the common challenges, side reactions, and mechanistic pitfalls encountered in the laboratory. Our focus is on providing actionable, field-tested insights to help you troubleshoot and optimize your synthetic routes.
Introduction: The Challenge of Synthesizing a Privileged Scaffold
This compound is a key intermediate in the development of pharmaceuticals and agrochemicals, prized for its rigid scaffold and the synthetic versatility of the primary amine. However, its synthesis is not without challenges. The presence of multiple reactive sites—the aromatic ring, the dihydrofuran oxygen, and the amine itself—creates a landscape ripe for competing reactions. This guide addresses the most common issues encountered during two prevalent synthetic strategies: the reduction of a nitro precursor and the palladium-catalyzed amination of a halo-dihydrobenzofuran.
Section 1: Troubleshooting Guide for Synthesis via Reduction of 6-Nitro-2,3-dihydrobenzofuran
This is arguably the most common route, involving the nitration of 2,3-dihydrobenzofuran followed by reduction. While seemingly straightforward, the reduction step is a frequent source of impurities and yield loss.
FAQ 1.1: My final product contains persistent impurities after reduction. What are they and how do I prevent them?
Answer:
This is a classic issue stemming from the multi-step nature of nitro group reduction. The transformation from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction that proceeds through nitroso (-NO) and hydroxylamine (-NOH) intermediates.[1] Incomplete reactions are the primary cause of these impurities.
Likely Impurities & Causality:
-
6-Nitroso-2,3-dihydrobenzofuran: This intermediate forms after the first two-electron reduction. If the reducing agent is depleted or its activity is low, the reaction can stall here.
-
N-(2,3-Dihydrobenzofuran-6-yl)hydroxylamine: This is the final intermediate before the desired amine. It is often more stable than the nitroso intermediate but can persist under insufficiently vigorous reduction conditions.
-
Azoxy/Azo Dimers: The nitroso and hydroxylamine intermediates can undergo condensation reactions to form dimeric impurities (e.g., 6,6'-azoxybis(2,3-dihydrobenzofuran)). These are often highly colored and can complicate purification.
Troubleshooting & Prevention:
| Symptom | Underlying Cause | Recommended Corrective Action |
| Yellow/Orange tint to product; multiple spots on TLC near baseline | Incomplete reduction; presence of nitroso/azo compounds | Increase Stoichiometry: Add a fresh portion of the reducing agent (e.g., 0.5-1.0 extra equivalents of SnCl₂ or Fe powder).Increase Temperature: Gently warm the reaction (e.g., to 40-50 °C) to drive the final reduction steps to completion.Monitor Rigorously: Use TLC or LCMS to confirm the complete disappearance of the starting material and intermediates before workup. |
| Product appears clean by NMR but fails elemental analysis | Presence of hydroxylamine or residual tin salts | Acidic Workup: During workup, ensure the pH is strongly acidic (pH 1-2) when using Fe or SnCl₂ to fully dissolve metal salts. The hydroxylamine is also more soluble under acidic conditions.Extended Reaction Time: Increase the reaction time by 2-4 hours after the starting material appears consumed to ensure conversion of all intermediates. |
Workflow: Optimizing the Nitro Group Reduction
Caption: Troubleshooting workflow for nitro group reduction.
Section 2: Troubleshooting Guide for Synthesis via Buchwald-Hartwig Amination
This route typically involves coupling 6-bromo- or 6-chloro-2,3-dihydrobenzofuran with an ammonia equivalent. It is a powerful method but highly sensitive to reaction conditions, with the catalyst system being paramount.
FAQ 2.1: My main byproduct is 2,3-dihydrobenzofuran. Why am I losing the halogen?
Answer:
This is the result of hydrodehalogenation , a notorious side reaction in palladium-catalyzed cross-coupling.[2] It occurs when the aryl halide is reduced instead of being aminated.
Mechanistic Cause:
The catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to give the desired product.[3] Hydrodehalogenation competes with this productive pathway. It is often initiated by an unwanted β-hydride elimination from the palladium-amido intermediate, which forms a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated byproduct.[2][4]
Troubleshooting & Prevention:
| Parameter | Influence on Hydrodehalogenation | Recommended Action |
| Ligand Choice | Bulky, electron-rich phosphine ligands promote reductive elimination over side reactions. | Switch from simpler ligands (e.g., P(t-Bu)₃) to more advanced biarylphosphine ligands like XPhos , RuPhos , or BrettPhos . These ligands create a sterically hindered environment around the palladium center that favors the desired C-N bond formation.[5] |
| Base | Strong, non-nucleophilic bases are required. However, certain bases can promote side reactions. | Sodium tert-butoxide (NaOt-Bu) is standard. If issues persist, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. |
| Solvent Purity | Water or protic impurities can quench reactive intermediates and provide a source of hydrogen. | Use rigorously anhydrous and deoxygenated solvents. Toluene and 1,4-dioxane are common, but ensure they are passed through a purification system or freshly distilled. |
| Temperature | Higher temperatures can increase the rate of side reactions. | Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C and monitor progress). |
Diagram: Productive vs. Side Reaction Pathways
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 3: General Purification Strategies
The basic nature of this compound allows for efficient purification via acid-base extraction, which is particularly effective at removing non-basic organic impurities and residual metal catalysts.
Protocol 3.1: Acid-Base Extraction for Amine Purification
This protocol is designed to isolate the amine product from neutral or acidic impurities following the initial reaction workup.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a ~5 g scale). The protonated amine will move into the aqueous layer, leaving neutral impurities (like the hydrodehalogenated byproduct) in the organic layer.
-
Organic Layer Wash (Optional): Wash the combined acidic aqueous layers with fresh EtOAc (1 x 50 mL) to remove any remaining trapped neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 6 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. The free amine will precipitate or form an oil.
-
Product Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (EtOAc or DCM, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Section 4: Key Experimental Protocol
Protocol 4.1: Synthesis of this compound via Nitro Reduction (SnCl₂ Method)
This protocol provides a reliable lab-scale method for the reduction of 6-nitro-2,3-dihydrobenzofuran.
Materials:
-
6-Nitro-2,3-dihydrobenzofuran (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), 200 proof
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitro-2,3-dihydrobenzofuran (e.g., 5.0 g, 30.3 mmol).
-
Dissolution: Add ethanol (150 mL) and stir until the starting material is fully dissolved.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (e.g., 27.3 g, 121.2 mmol) to the solution. The mixture may become a thick slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc). The disappearance of the starting material (higher Rf) and the appearance of the product (lower Rf, baseline spot in non-polar eluents) indicates completion.
-
Cooling & Quenching: Once complete, cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ (approx. 500 mL). Caution: Gas evolution (CO₂). Continue stirring for 30-60 minutes until the pH is ~8-9 and a thick white precipitate of tin salts forms.
-
Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional EtOAc (2 x 100 mL).
-
Drying and Concentration: Combine all organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: If necessary, purify the crude product by silica gel chromatography (eluting with a gradient of Hexane/EtOAc, potentially with 1% triethylamine to prevent streaking) or by following the acid-base extraction protocol described in Section 3.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 2,3-Dihydrobenzofuran-6-amine Synthesis
Welcome to the technical support center for the synthesis and optimization of 2,3-dihydrobenzofuran-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and overcome common experimental hurdles.
Introduction: The Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, often featured in pharmacologically active compounds. A common and reliable synthetic route involves a three-step sequence:
-
Cyclization: Formation of the 2,3-dihydrobenzofuran core.
-
Nitration: Regioselective introduction of a nitro group at the C-6 position.
-
Reduction: Conversion of the nitro group to the target primary amine.
This guide is structured to address each of these critical stages, providing detailed protocols, troubleshooting guides, and FAQs.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of 2,3-Dihydrobenzofuran (The Core Structure)
The formation of the dihydrobenzofuran ring is the foundation of the entire synthesis. While numerous methods exist, a common approach involves the reaction of a phenoxide with a two-carbon electrophile, followed by cyclization.
Detailed Protocol: From Sodium Phenate and 2-Chloroethanol
This method proceeds in two stages: O-alkylation followed by intramolecular cyclization.
Part A: Synthesis of 2-Phenoxyethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium phenate in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF).
-
Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the solution. An excess of the phenate may be used to ensure complete consumption of the chloroethanol.
-
Heating: Heat the reaction mixture to reflux (typically 60-100 °C, solvent-dependent) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, perform an aqueous work-up. If the reaction was run in water, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-phenoxyethanol can often be used in the next step without further purification, or it can be purified by vacuum distillation.
Part B: Intramolecular Cyclization to 2,3-Dihydrobenzofuran
-
Reaction Setup: Place the crude or purified 2-phenoxyethanol in a flask suitable for high-temperature reactions.
-
Addition of Cyclization Agent: Add a Lewis acid or a dehydrating agent. A common choice is polyphosphoric acid (PPA) or a strong acid like sulfuric acid.
-
Heating: Heat the mixture to a high temperature (often >150 °C). The optimal temperature and reaction time are highly dependent on the chosen cyclizing agent.
-
Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude 2,3-dihydrobenzofuran by vacuum distillation.[1]
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 2-phenoxyethanol | Incomplete reaction; hydrolysis of 2-chloroethanol. | Ensure anhydrous conditions if using an aprotic solvent. Use a slight excess of sodium phenate. Monitor reaction to completion. |
| Low yield of 2,3-dihydrobenzofuran | Incomplete cyclization; polymerization or side reactions at high temperatures. | Optimize the reaction temperature and time. Experiment with different Lewis acids or dehydrating agents (e.g., PPA, H2SO4, Eaton's reagent). Ensure efficient stirring. |
| Formation of polymeric material | Excessively harsh acidic conditions or high temperatures. | Reduce the reaction temperature. Use a milder cyclizing agent. Add the 2-phenoxyethanol slowly to the hot acid. |
FAQs: Step 1
-
Q: Can I use other starting materials?
-
A: Yes, various methods exist, including palladium-catalyzed intramolecular C-O bond formation from 2-allylphenols or rhodium-catalyzed C-H activation strategies.[2] The choice depends on the availability of starting materials and the desired substitution pattern on the dihydrobenzofuran core.
-
-
Q: Why is vacuum distillation necessary for purification?
-
A: 2,3-Dihydrobenzofuran has a relatively high boiling point (around 190 °C at atmospheric pressure). Vacuum distillation allows for purification at a lower temperature, preventing potential decomposition.
-
Step 2: Nitration of 2,3-Dihydrobenzofuran
This electrophilic aromatic substitution is a critical step where regioselectivity is paramount. The goal is to introduce the nitro group at the C-6 position.
Detailed Protocol: Regioselective Nitration
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to maintain -10 to 0 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction Setup: In a separate flask, dissolve 2,3-dihydrobenzofuran in a suitable solvent. Often, the reaction is run using the nitrating mixture as the solvent.
-
Addition of Substrate: Cool the solution of 2,3-dihydrobenzofuran to 0 °C or below. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not rise above 5 °C.
-
Reaction Time: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by TLC or GC-MS to ensure consumption of the starting material and minimize the formation of dinitro products.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Work-up and Purification: The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer, filter, and concentrate. The crude product is often a mixture of isomers and can be purified by column chromatography or recrystallization to isolate the desired 6-nitro isomer.[3]
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired 6-nitro isomer | Formation of other isomers (5-nitro, 7-nitro); dinitration. | Carefully control the reaction temperature (keep it low). Optimize the stoichiometry of the nitrating agents. Consider alternative nitrating agents (e.g., acetyl nitrate) that may offer different regioselectivity. |
| Formation of significant dinitro products | Reaction temperature too high; reaction time too long; excess nitrating agent. | Reduce the amount of nitrating mixture. Monitor the reaction closely and quench as soon as the starting material is consumed. Maintain a low reaction temperature. |
| Oxidation of the substrate | Harsh reaction conditions. | Ensure the temperature is strictly controlled. Use a less aggressive nitrating system if possible. |
Mechanism of Nitration and Regioselectivity
Caption: Mechanism of electrophilic nitration of 2,3-dihydrobenzofuran.
The regioselectivity is governed by the electronic effects of the substituents on the benzene ring. The ether oxygen is an ortho-, para-director, while the alkyl portion of the fused ring is a weak ortho-, para-director. This leads to preferential substitution at positions 5 and 7 (ortho and para to the oxygen) and position 6 (meta to the oxygen but influenced by the alkyl group). The precise ratio of isomers is sensitive to reaction conditions.
FAQs: Step 2
-
Q: How can I differentiate between the 5-, 6-, and 7-nitro isomers?
-
A: Spectroscopic methods are essential. 1H NMR spectroscopy is particularly useful, as the coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.[4]
-
-
Q: What are the safety precautions for nitration?
-
A: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform the reaction in a fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control. Add reagents slowly and ensure efficient cooling.
-
Step 3: Reduction of 6-Nitro-2,3-dihydrobenzofuran
The final step is the reduction of the nitro group to the desired amine. The choice of reducing agent is crucial to ensure high yield and chemoselectivity.
Detailed Protocols
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 6-nitro-2,3-dihydrobenzofuran in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or Raney nickel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-4 atm).
-
Reaction: Stir or shake the mixture at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting this compound is often of high purity, but can be further purified by column chromatography or recrystallization of its salt form (e.g., hydrochloride).[5][6]
Method B: Chemical Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-2,3-dihydrobenzofuran in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).
-
Heating: Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Extraction and Purification: Extract the product with ethyl acetate. The organic layer may need to be filtered to remove insoluble tin salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.[5]
Comparison of Reduction Methods
| Method | Pros | Cons |
| Catalytic Hydrogenation | High yield, clean reaction, easy work-up. | Requires specialized equipment; catalyst can be pyrophoric; potential for catalyst poisoning. |
| Tin(II) Chloride | Mild conditions, good for substrates with other reducible functional groups. | Stoichiometric amounts of tin salts are produced, which can complicate work-up and purification. |
| Iron in Acetic Acid | Inexpensive, effective. | Work-up can be challenging due to the formation of iron sludge.[7] |
Troubleshooting Guide: Step 3
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reduction | Inactive catalyst (poisoning); insufficient reducing agent; low reaction temperature or time. | For hydrogenation: Use fresh catalyst, increase catalyst loading, or increase hydrogen pressure. Ensure the solvent is pure. For chemical reduction: Increase the equivalents of the reducing agent and/or reaction time/temperature. |
| Formation of side products (e.g., azo, azoxy, hydroxylamine) | Incomplete reduction; specific to the reducing agent and conditions. | Ensure complete conversion by monitoring the reaction. For metal hydride reductions, these side products are more common. Catalytic hydrogenation or SnCl2 are generally more selective for the amine.[6] |
| Difficulty in removing the catalyst (hydrogenation) | Fine catalyst particles passing through the filter. | Filter through a finer filter aid like Celite. Ensure the Celite pad is well-packed. |
| Emulsion during work-up | Presence of tin salts or iron sludge. | Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through Celite before extraction. |
FAQs: Step 3
-
Q: My starting material has other reducible functional groups. Which method should I use?
-
A: The choice of reducing agent is critical for chemoselectivity. Tin(II) chloride is often preferred as it is milder and less likely to reduce groups like esters, ketones, or halogens compared to catalytic hydrogenation.[5]
-
-
Q: How do I know if my hydrogenation catalyst is poisoned?
-
A: Signs of catalyst poisoning include a stalled or very slow reaction (no hydrogen uptake) and incomplete conversion.[1] Potential poisons include sulfur compounds, strong amines, or impurities from previous steps. Using a fresh batch of catalyst and ensuring the purity of the starting material and solvent can help.
-
-
Q: How can I purify the final amine product?
-
A: Aromatic amines can be purified by column chromatography, though they may streak on silica gel. Using a solvent system with a small amount of a basic modifier like triethylamine can improve chromatography. Alternatively, the amine can be converted to its hydrochloride salt, which can often be purified by recrystallization, and then neutralized to recover the free amine.[8][9]
-
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. 6-Nitro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 2,3-Dihydrobenzofuran-6-amine
Welcome to the technical support resource for 2,3-Dihydrobenzofuran-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial building block with the high degree of purity required for downstream applications. Here, we move beyond standard protocols to address the nuanced difficulties inherent to this molecule's purification, grounded in chemical principles and field-proven experience.
Section 1: Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My crude this compound is a dark oil or discolored solid (pink, brown, or black). What is the cause, and how can I prevent it?
Answer:
This is the most frequently encountered issue and stems directly from the chemical nature of the aromatic amine moiety.
Causality: The primary amine group on the electron-rich benzofuran ring system is highly susceptible to air oxidation. Trace metal impurities from previous synthetic steps can catalyze this process, leading to the formation of highly colored polymeric impurities. The degradation is often accelerated by exposure to light and heat.[1]
Preventative & Remedial Strategies:
-
Inert Atmosphere Handling: Throughout the workup and purification, it is critical to handle the material under an inert atmosphere (Nitrogen or Argon). This minimizes contact with atmospheric oxygen.
-
Workup with a Reducing Agent: During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer. This can help quench oxidative species and, in some cases, revert minor discoloration.
-
Charcoal Treatment: If the discoloration is significant, a charcoal treatment can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-5% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. Caution: Activated carbon can adsorb the desired product, so use it judiciously and expect some yield loss.
-
-
Storage: Purified this compound should be stored in an amber vial under an inert atmosphere at low temperatures (2-8°C) to prevent long-term degradation.[2]
Question 2: I'm performing column chromatography on silica gel, but the product is streaking badly, resulting in poor separation and low purity fractions. How can I fix this?
Answer:
This is a classic problem when purifying basic compounds like amines on acidic silica gel.
Causality: The amine's basic lone pair of electrons interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-eluting interaction leads to significant peak tailing (streaking) on TLC and poor resolution during column chromatography.
Troubleshooting Protocol:
-
Mobile Phase Modification (Primary Solution): The most effective solution is to add a basic modifier to your mobile phase to "cap" the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This is the standard approach for amines.
-
Ammonia: For more polar amines, preparing the eluent by saturating the non-polar component (e.g., Dichloromethane) with ammonia gas or using a pre-mixed solution of 7N ammonia in methanol (e.g., 1-2% in a DCM/MeOH mobile phase) can be highly effective.
-
-
Stationary Phase Selection (Alternative Solution):
-
Deactivated Silica: You can pre-treat your silica gel by slurrying it in the mobile phase containing the basic modifier before packing the column.
-
Alumina (Basic or Neutral): Switching to a different stationary phase, such as basic or neutral alumina, can completely circumvent the issue of acidic silanol groups. Alumina is an excellent alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: For very challenging separations, pre-packed columns with an amine-functionalized stationary phase are commercially available and provide excellent peak shape for basic analytes.[3]
-
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for resolving poor chromatographic performance.
Question 3: My final product purity is stuck at ~95% due to a persistent, structurally similar impurity. Recrystallization and standard chromatography are failing. What advanced techniques can I employ?
Answer:
Removing isomeric or closely related impurities requires a more targeted approach that exploits subtle differences in their physicochemical properties.
Causality: Impurities could be regioisomers (e.g., 2,3-Dihydrobenzofuran-5-amine) formed during synthesis, or a partially reduced/oxidized analogue.[4][5] These often have very similar polarities, making standard purification methods ineffective.
Advanced Strategies:
-
Acid/Base Extraction (Salt Formation): This powerful technique leverages the basicity of the amine.
-
Protocol:
-
Dissolve the impure material in a suitable organic solvent (e.g., Ethyl Acetate or MTBE).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[6]
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) with vigorous stirring until the pH is >10.
-
The free amine will precipitate out or form an oil. Extract the product back into an organic solvent (e.g., Dichloromethane), dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
-
-
-
Recrystallization of a Salt: If the free base is an oil or does not recrystallize well, converting it to a salt can often yield a highly crystalline solid that is much easier to purify.
-
Protocol: Dissolve the impure amine in a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid). The corresponding salt will often precipitate. This salt can then be recrystallized from a suitable solvent system (e.g., Ethanol/Water or Methanol/Ether) to achieve very high purity. The free base can be recovered using the acid/base procedure described above.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, switching the polarity can provide the necessary selectivity.
-
Method: Use a C18 stationary phase with a mobile phase of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by keeping the amine protonated.
-
Table 1: Comparison of Advanced Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Acid/Base Extraction | Differential solubility of free base vs. protonated salt | Non-basic impurities, baseline material | High capacity, scalable, cost-effective | Does not remove basic impurities, requires handling of acid/base |
| Salt Recrystallization | Formation of a crystalline lattice excludes impurities | Isomers, closely related impurities | Can achieve >99.5% purity, yields stable solid | Requires an extra step to form/break salt, some product loss is inevitable |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity | Polar impurities, isomers with different logP | High resolving power, excellent for analytical validation | Lower capacity, expensive solvents/columns, requires product isolation from aqueous fractions |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from a typical synthesis of this compound?
-
Starting Materials: Unreacted precursors from the cyclization reaction.
-
Regioisomers: Depending on the synthetic route, other positional isomers like the 4-, 5-, or 7-amino derivatives can be formed.[4][5]
-
Oxidized Byproduct: 6-Aminobenzofuran, where the dihydro- portion of the ring has been aromatized.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: What is the best method for assessing the purity of the final product?
-
Quantitative NMR (qNMR): Provides an absolute purity value against a certified internal standard and can identify and quantify residual solvents and impurities if their structures are known.
-
HPLC-UV/MS: High-Performance Liquid Chromatography with UV detection is excellent for determining purity by area percent. Mass Spectrometry (MS) coupling helps in identifying the mass of any impurity peaks.[7]
-
GC-MS: Gas Chromatography-Mass Spectrometry is also suitable, particularly for identifying volatile impurities.[5]
Q3: Is vacuum distillation a viable purification method? For this compound itself, which is often a solid or high-boiling oil, traditional distillation is generally not suitable due to the high temperatures required, which would likely cause decomposition. However, for removing lower-boiling impurities or solvents, it is a standard procedure. A short-path distillation (like Kugelrohr) under high vacuum could potentially be used for the product itself, but thermal stability studies should be conducted first.
Purification Method Selection Workflow
Caption: General workflow for selecting a purification strategy.
References
Technical Support Center: Characterization of 2,3-Dihydrobenzofuran-6-amine
Welcome to the technical support center. This guide provides in-depth troubleshooting for common challenges encountered during the analytical characterization of 2,3-Dihydrobenzofuran-6-amine (CAS No: 57786-34-2). As a crucial intermediate in pharmaceutical and agrochemical synthesis, its unambiguous identification is paramount.[1] This document is structured as a series of frequently asked questions, designed to address specific experimental issues with practical, field-proven solutions.
Section 1: General Properties and Handling
Before beginning characterization, understanding the fundamental properties and proper handling of your sample is essential to prevent degradation and ensure data quality.
Q1: What are the fundamental properties of this compound that I should be aware of?
A1: Knowing the basic molecular properties is the first step in any analysis. This compound, also known as 6-Amino-2,3-dihydrobenzofuran, has the following key identifiers:
| Property | Value | Source |
| CAS Number | 57786-34-2 | [1] |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Predicted pKa | 4.61 ± 0.20 | [1] |
| Predicted Boiling Point | 275.5 ± 29.0 °C | [1] |
Q2: How should I store this compound to prevent degradation?
A2: Aromatic amines are susceptible to oxidation and light-induced degradation, which can manifest as discoloration (e.g., turning brown or reddish) and the appearance of impurity peaks in your analyses. The recommended storage condition is 2-8°C, protected from light.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this molecule. However, specific functional groups can lead to common spectral artifacts.
Q3: I'm seeing unexpected peaks in my ¹H NMR spectrum. What is their likely origin?
A3: This is one of the most common issues in NMR analysis. Extraneous peaks almost always originate from residual solvents in your sample or the deuterated solvent itself. It is crucial to distinguish these from actual sample impurities.
Causality & Solution: Deuterated solvents are never 100% deuterated, leading to residual solvent signals. Furthermore, solvents used during synthesis or workup (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can persist in trace amounts.
-
Identify the Impurity: Cross-reference the chemical shift of the unknown peak with established tables for common laboratory solvents. The work by Gottlieb, Kotlyar, and Nudelman is an indispensable resource for this.[2][3] More recent publications have expanded these tables to include "greener" solvents.[4][5]
-
Confirm Water: A broad singlet, often appearing between 1.5-4.8 ppm depending on the solvent and concentration, is typically water (H₂O or HDO).[6]
-
Validate with Blank Spectrum: Run a spectrum of your deuterated solvent from the same bottle, under the same conditions, to confirm the identity of residual solvent and water peaks.
Protocol: Identifying Solvent Impurities
-
Acquire the ¹H NMR spectrum of your sample.
-
Record the chemical shift (δ), multiplicity (e.g., s, d, t, q, m), and integration of the unexpected peaks.
-
Consult a reference table of NMR solvent impurities for the specific deuterated solvent used (e.g., CDCl₃, DMSO-d₆).[2][3][4]
-
Compare the observed peaks with the reference data to identify potential solvent contaminants.
-
If an impurity is from your reaction workup, consider re-purifying your sample, for instance by column chromatography or by drying under high vacuum to remove residual solvent.
Q4: The signals for my amine (-NH₂) protons are very broad or absent. How can I confirm their presence and why does this happen?
A4: The protons on a nitrogen atom are "exchangeable," meaning they can rapidly exchange with other acidic protons in the solution (like trace water) or undergo quadrupole broadening due to the nitrogen-14 nucleus. This leads to signal broadening and variable chemical shifts.[7]
Causality & Solution: The best method to unequivocally identify -NH₂ (or -OH) protons is through a Deuterium Oxide (D₂O) shake experiment.
-
Run Initial Spectrum: Acquire a standard ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆. Note any broad peaks that could correspond to the -NH₂ group.
-
Perform D₂O Exchange: Add one or two drops of D₂O to the NMR tube, seal it, and shake vigorously for about 30 seconds to facilitate the exchange of -NH₂ protons for deuterium (-ND₂).
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again. The peak corresponding to the amine protons will disappear or significantly diminish, as deuterium is not observed in ¹H NMR. A new, likely broad, peak for HDO will appear.[7]
Q5: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What are the expected patterns?
A5: The substitution on the benzene ring of this compound creates a specific splitting pattern. Understanding electron-donating/withdrawing effects is key to assignment. The amine (-NH₂) group is an electron-donating group, which increases electron density at the ortho and para positions, shifting their corresponding proton signals upfield (to a lower ppm value).[8][9]
| Proton Position | Expected δ (ppm) (in CDCl₃) | Multiplicity | Coupling Constant (J) | Rationale |
| H-7 | ~6.6-6.8 | d | J ≈ 8.0 Hz | Ortho to the electron-donating ether oxygen and meta to the amine. |
| H-5 | ~6.5-6.7 | dd | J ≈ 8.0, 2.0 Hz | Ortho to the amine group, experiencing strong shielding. Coupled to H-7 (ortho) and H-4 (meta). |
| H-4 | ~6.4-6.6 | d | J ≈ 2.0 Hz | Ortho to the amine group, most shielded proton. Coupled only to H-5 (meta). |
| -CH₂-O- (H-2) | ~4.5-4.7 | t | J ≈ 8.7 Hz | Aliphatic protons adjacent to the ether oxygen, deshielded. |
| -CH₂- (H-3) | ~3.1-3.3 | t | J ≈ 8.7 Hz | Aliphatic protons adjacent to the aromatic ring. |
| -NH₂ | ~3.5-4.5 (variable) | br s | N/A | Broad, D₂O exchangeable signal.[7] |
Note: These are predicted values. Actual shifts can vary based on solvent and concentration.
Section 3: Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.
Q6: I am using Electrospray Ionization (ESI) and I am not seeing the expected molecular ion peak at m/z 136.1. What is the issue?
A6: While the molecular weight is 135.16 g/mol , in positive-ion ESI, you should be looking for the protonated molecule [M+H]⁺.
Causality & Solution:
-
Check for [M+H]⁺: The primary ion you should observe is the protonated molecule at m/z = 135.16 + 1.007 = 136.17 . The basic amine group is readily protonated.
-
Optimize Ionization: If the signal is weak, the issue could be poor ionization efficiency or sample concentration.[10] Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.
-
Check for In-Source Fragmentation: Sometimes, the protonated molecule is unstable and fragments in the ion source before it reaches the mass analyzer.[11] This is more common with harsher source conditions (e.g., high temperatures or voltages). Try reducing the source temperature or fragmentor voltage.
-
Calibrate the Instrument: If you see a peak near the expected m/z but it is not accurate, your instrument may need calibration. Regular calibration is essential for mass accuracy.[10][12]
Q7: What are the expected fragmentation patterns for the dihydrobenzofuran core in MS/MS or EI?
A7: The fragmentation of the dihydrobenzofuran scaffold is well-studied. The most common fragmentation pathways involve cleavages of the dihydrofuran ring.[13][14]
Expected Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for dihydrobenzofurans is the retro-Diels-Alder-type cleavage of the five-membered ring, leading to the loss of ethylene (28 Da).
-
Cleavage of the C-O bond: Scission of the ether bond can also initiate fragmentation cascades.
For this compound ([M+H]⁺ = 136.17), you might observe key fragments such as:
-
m/z 108.1: Resulting from the loss of ethylene ([M+H - C₂H₄]⁺). This fragment corresponds to the protonated aminophenol structure.
-
m/z 81.1: Subsequent loss of CO from the m/z 108 fragment.
Section 4: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Q8: What are the characteristic IR absorption bands for this compound?
A8: The IR spectrum will be dominated by vibrations from the amine, the aromatic ring, the ether linkage, and the aliphatic portions of the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretch (Amine) | 3350 - 3500 | Two sharp bands (asymmetric & symmetric) | Characteristic of a primary amine (-NH₂).[15] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity | C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, medium intensity | C-H bonds of the -CH₂- groups in the dihydrofuran ring.[15] |
| C=C Stretch (Aromatic) | 1500 - 1600 | Sharp, strong bands | Benzene ring skeletal vibrations. |
| C-O Stretch (Ether) | 1200 - 1250 | Strong, sharp | Aryl-alkyl ether asymmetric C-O-C stretch.[16] |
| C-N Stretch (Amine) | 1250 - 1350 | Medium intensity | Stretching vibration of the bond between the aromatic carbon and the nitrogen. |
Q9: My N-H stretching region shows one broad peak instead of two sharp ones. What does this indicate?
A9: This typically suggests intermolecular hydrogen bonding. At high sample concentrations (e.g., in a neat film or KBr pellet), the -NH₂ groups of adjacent molecules can interact, causing the distinct symmetric and asymmetric stretching bands to broaden and merge. If you dilute the sample in a non-polar solvent (like CCl₄), you should resolve the two distinct sharp peaks. The presence of water contamination can also cause broadening in this region.
Section 5: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound and for quantification.
Q10: I need to develop an HPLC method to check the purity of my sample. Where should I start?
A10: A reversed-phase HPLC method is the standard approach for a moderately polar compound like this.
Starting Method Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column provides good retention for the aromatic ring.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid modifier is critical to protonate the amine, preventing interaction with residual silanols on the column and thus reducing peak tailing.[17]
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Elution: Start with an isocratic method, for example, 70% A / 30% B. If necessary, develop a gradient method (e.g., starting at 10% B and ramping to 90% B over 15-20 minutes) to elute any more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs strongly, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is ideal for confirming peak purity.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol at a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter before injection.[17]
Q11: My main peak is showing significant tailing. How can I improve the peak shape?
A11: Peak tailing for basic compounds like aromatic amines is a classic problem in reversed-phase HPLC.
Causality & Solution: The issue arises from secondary interactions between the basic amine group and acidic residual silanol groups (-Si-OH) on the surface of the silica-based C18 column. This causes some molecules to be retained longer, resulting in a tailed peak.
-
Use a Mobile Phase Modifier: As mentioned, adding an acid like TFA or formic acid to the mobile phase is the most common solution. The acid protonates the amine to -NH₃⁺ and also protonates the silanols, minimizing the undesirable ionic interaction.
-
Increase Modifier Concentration: If tailing persists, you can try slightly increasing the acid concentration (e.g., to 0.2%).
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to provide better peak shape for basic analytes.
-
Try a Different Stationary Phase: If tailing is still problematic, consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) column, which can offer different selectivity and reduce secondary interactions.
References
- 1. lookchem.com [lookchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. alliancebioversityciat.org [alliancebioversityciat.org]
- 13. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 16. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
dealing with impurities in 2,3-Dihydrobenzofuran-6-amine samples
Welcome to the technical support center for 2,3-Dihydrobenzofuran-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of downstream products.[1][2][3] This guide will focus on impurities arising from a common and industrially relevant synthetic pathway: the nitration of 2,3-dihydrobenzofuran followed by the reduction of the nitro-intermediate. Understanding the origin and nature of these impurities is the first step toward effective purification and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of your sample is largely dictated by the synthetic route. For the nitration/reduction pathway, the most common impurities are:
-
Positional Isomers: Nitration of 2,3-dihydrobenzofuran can yield not only the desired 6-nitro derivative but also other isomers such as 4-nitro, 5-nitro, and 7-nitro-2,3-dihydrobenzofuran. These will be carried through the reduction step to form the corresponding isomeric amines.
-
Incompletely Reduced Intermediates: The catalytic hydrogenation of the nitro group can be incomplete, leading to the presence of 6-nitroso-2,3-dihydrobenzofuran and 6-hydroxylamino-2,3-dihydrobenzofuran.[3][4]
-
Condensation Byproducts: The reactive nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo dimers.[5]
-
Starting Material: Unreacted 2,3-dihydrobenzofuran or 6-nitro-2,3-dihydrobenzofuran may be present.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as inorganic salts, can be present.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the purity of your main component and detecting isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can help identify and quantify major impurities if their signals are resolved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
Q3: My this compound sample is discolored (e.g., pink, brown, or black). What could be the cause?
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can form colored polymeric materials.
-
Residual Nitroso Compounds: Nitroso compounds are often intensely colored and can impart significant color even at very low concentrations.
-
Azoxy and Azo Compounds: These condensation byproducts are also typically colored.
Q4: How will these impurities affect my downstream reactions?
A4: The impact of impurities can range from minor yield reductions to complete reaction failure and the generation of difficult-to-separate byproducts.
-
Positional Isomers: These will react similarly to your desired compound, leading to a mixture of isomeric products that can be very challenging to separate later on.[7] This can complicate characterization and reduce the yield of the target molecule.
-
Nitroso and Hydroxylamine Intermediates: These are reactive species that can participate in unwanted side reactions, consume reagents, and potentially poison catalysts in subsequent steps.[2][8]
-
Starting Materials: The presence of unreacted starting materials will lead to a lower yield of your desired product and may complicate purification.
Q5: What are the best practices for storing this compound to maintain its purity?
Troubleshooting Guides
Guide 1: Dealing with Positional Isomers
Issue: HPLC or NMR analysis indicates the presence of one or more positional isomers of this compound.
Causality: The directing effects of the dihydrofuran ring in electrophilic aromatic substitution (nitration) are not perfectly regioselective, leading to the formation of a mixture of nitro isomers. The subsequent reduction converts this mixture into the corresponding amine isomers.
Troubleshooting Workflow:
Caption: Workflow for isolating the desired 6-amino isomer.
Detailed Protocols:
1. Column Chromatography on Amine-Functionalized Silica:
-
Rationale: Standard silica gel is acidic and can lead to poor separation of basic amines. Amine-functionalized silica provides a basic surface, improving peak shape and resolution.[8]
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase Screening (TLC): Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate. Gradually increase the polarity.
-
Elution: A typical gradient could be 0-50% Ethyl Acetate in Hexane.
-
Tip: No need to add a basic modifier like triethylamine to the mobile phase.[8]
2. Fractional Recrystallization:
-
Rationale: Positional isomers can have slightly different solubilities in a given solvent system, allowing for their separation by careful crystallization.
-
Solvent Screening: Test the solubility of the impure material in a range of solvents at room temperature and at reflux. Good candidates are solvents in which the compound is sparingly soluble at room temperature but fully soluble when hot. Common choices include:
-
Isopropanol/Water
-
Ethanol/Water
-
Toluene/Heptane
-
Ethyl Acetate/Hexane
-
-
Procedure:
-
Dissolve the impure amine in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Cool the mixture further in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC or TLC. Repeat the process if necessary.
-
Guide 2: Removing Incompletely Reduced Impurities and Condensation Byproducts
Issue: The sample is colored, and analysis (e.g., LC-MS) indicates the presence of nitroso, hydroxylamine, azoxy, or azo compounds.
Causality: Incomplete catalytic hydrogenation or side reactions of the reactive intermediates during the reduction of the nitro group.
Troubleshooting Workflow:
Caption: Strategy for eliminating reduction-related impurities.
Detailed Protocols:
1. Re-subjecting to Reduction Conditions:
-
Rationale: Often, these impurities are simply the result of an incomplete reaction. Driving the reaction to completion is the most straightforward solution.
-
Procedure:
-
Dissolve the impure material in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Add a fresh portion of the hydrogenation catalyst (e.g., Pd/C, PtO₂).
-
Hydrogenate under the original reaction conditions (or slightly more forcing, e.g., higher pressure or temperature) until analysis shows complete conversion of the intermediates.
-
2. Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can effectively adsorb colored, often planar, aromatic impurities.
-
Procedure:
-
Dissolve the impure amine in a suitable solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Concentrate the filtrate to recover the purified product.
-
-
Caution: Activated carbon can also adsorb the desired product, so use it sparingly and monitor for yield loss.
Data Summary
| Impurity Class | Potential Species | Typical Analytical Signature | Purification Strategy |
| Positional Isomers | 4-, 5-, 7-amino-2,3-dihydrobenzofuran | Different retention times in HPLC; distinct NMR signals | Amine-functionalized column chromatography, fractional recrystallization |
| Incomplete Reduction | 6-nitroso-, 6-hydroxylamino- | Distinctive MS fragments; potential color | Re-subject to reduction, reducing agent wash |
| Condensation Products | Azoxy, azo, hydrazo dimers | Higher molecular weight peaks in MS; often colored | Re-subject to reduction, activated carbon treatment |
| Starting Materials | 6-nitro-2,3-dihydrobenzofuran | Presence of nitro group in IR/NMR; different HPLC RT | Standard column chromatography |
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | 2102410-13-7 [sigmaaldrich.com]
- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for optimal 2,3-Dihydrobenzofuran-6-amine synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,3-Dihydrobenzofuran-6-amine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, focusing on the critical step of catalyst selection for the reduction of 6-nitro-2,3-dihydrobenzofuran. Our goal is to equip you with the expertise to navigate experimental challenges and optimize your synthetic route for higher yield and purity.
I. Synthetic Overview: The Path to this compound
The most common and reliable synthetic route to this compound involves a two-step process starting from 2,3-dihydrobenzofuran.
-
Nitration: The first step is the electrophilic nitration of the 2,3-dihydrobenzofuran core to introduce a nitro group, yielding the key intermediate, 6-nitro-2,3-dihydrobenzofuran.[1] This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.[1]
-
Reduction: The second and pivotal step is the reduction of the 6-nitro group to the corresponding amine. This transformation is highly sensitive to the choice of catalyst and reaction conditions, which directly impact yield, purity, and the formation of byproducts.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the selection of an optimal catalyst for the reduction of 6-nitro-2,3-dihydrobenzofuran.
Q1: What are the most common catalysts for reducing aromatic nitro groups, and which are recommended for this specific synthesis?
The reduction of aromatic nitro compounds is a well-established transformation, with catalytic hydrogenation being a preferred method due to its efficiency and cleaner reaction profiles.[2] The two most common and highly recommended heterogeneous catalysts for this step are Palladium on Carbon (Pd/C) and Raney® Nickel.
-
Palladium on Carbon (Pd/C): Often the first choice for nitro group reductions due to its high activity and efficiency under relatively mild conditions (low pressure of hydrogen gas).[3][4] It is available in various loadings (typically 5-10% Pd) and can be used in a range of solvents.
-
Raney® Nickel: A highly active, non-precious metal catalyst that is also very effective for nitro group reductions.[3][5] It is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis (e.g., aryl halides), a side reaction that can occur with Pd/C.[3]
Other less common, but effective, methods include the use of iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[3][6] These stoichiometric reductions can be advantageous when other functional groups in the molecule are sensitive to catalytic hydrogenation.
Q2: How do I choose between Pd/C and Raney® Nickel?
The choice between these two excellent catalysts depends on several factors, including the presence of other functional groups, cost considerations, and safety protocols.
| Feature | Palladium on Carbon (Pd/C) | Raney® Nickel |
| Activity | High, often requiring milder conditions.[3] | Very high, can be more reactive.[5] |
| Selectivity | Excellent for nitro group reduction.[7] | Excellent for nitro group reduction.[8] |
| Side Reactions | Potential for dehalogenation and debenzylation.[3] | Less prone to dehalogenation.[3] |
| Cost | Higher (precious metal). | Lower (non-precious metal). |
| Safety | Pyrophoric when dry; handle with care. | Highly pyrophoric when dry; must be handled under solvent. |
| pH Sensitivity | Can be used in a range of pH conditions. | Generally not suitable for acidic conditions (pH < 5.5). |
Recommendation: For the reduction of 6-nitro-2,3-dihydrobenzofuran, which lacks easily reducible halides, Pd/C is an excellent starting point due to its high efficiency and predictability. If cost is a significant constraint or if future modifications to the molecule might include sensitive groups, Raney® Nickel is a robust and economical alternative.
Q3: What is the mechanistic difference between heterogeneous and homogeneous catalysis in this context?
While heterogeneous catalysts like Pd/C and Raney® Nickel are most common for this synthesis, understanding the difference is key to advanced troubleshooting.
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid solution).[9] The reaction occurs on the surface of the catalyst. A key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, allowing for catalyst recycling.[9]
-
Homogeneous Catalysis: The catalyst exists in the same phase as the reactants (e.g., both are dissolved in the same solvent).[9] This allows for a high degree of interaction between the catalyst and reactant molecules. However, separating the catalyst from the product can be complex and costly.[10]
For industrial-scale and laboratory synthesis of this compound, heterogeneous catalysts are overwhelmingly preferred for their practicality and cost-effectiveness.
Caption: Decision tree for initial catalyst selection.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the catalytic reduction of 6-nitro-2,3-dihydrobenzofuran.
Issue 1: Low or No Conversion of Starting Material
-
Symptoms: TLC or HPLC analysis shows a significant amount of unreacted 6-nitro-2,3-dihydrobenzofuran. Hydrogen uptake is minimal or non-existent.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may have been deactivated by improper storage or handling.
-
Solution: Use a fresh batch of catalyst. For a quick check, run a standard reaction like the hydrogenation of nitrobenzene to verify catalyst activity.[11]
-
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (especially sulfur compounds) can poison palladium and nickel catalysts.[11][12]
-
Solution: Purify the starting material by recrystallization. Use high-purity solvents and hydrogen. Passing solvents through a plug of activated alumina can remove potential poisons.
-
-
Insufficient Hydrogen: Leaks in the hydrogenation apparatus or an inadequate supply of hydrogen will stall the reaction.
-
Solution: Thoroughly check the system for leaks. For reactions under atmospheric pressure, ensure a steady supply of hydrogen (e.g., from a balloon). For pressure reactions, confirm the pressure is maintained.[11]
-
-
Issue 2: Reaction Stalls Before Completion
-
Symptoms: Hydrogen uptake begins but then stops before the theoretical amount has been consumed. Analysis shows a mixture of starting material, product, and potentially intermediates.
-
Possible Causes & Solutions:
-
Gradual Catalyst Deactivation: The catalyst may be slowly losing activity throughout the reaction.
-
Solution: Carefully (to avoid ignition) add a second portion of fresh catalyst to the reaction mixture.[11]
-
-
Product Inhibition: The product, this compound, might adsorb onto the catalyst surface, blocking active sites and preventing further reaction.
-
Solution: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome this inhibition.[11]
-
-
Insufficient Agitation: In a heterogeneous reaction, vigorous stirring is essential to ensure proper contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium.
-
-
Issue 3: Formation of Colored Byproducts
-
Symptoms: The reaction mixture develops a yellow, orange, or red color. TLC/HPLC analysis shows the presence of impurities besides the starting material and product.
-
Possible Causes & Solutions:
-
Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species. These can then condense to form colored dimeric byproducts such as azoxy and azo compounds.[11] This is often a sign of insufficient hydrogenation power.
-
Solution: Increase the hydrogen pressure. This often helps to fully reduce the intermediates to the desired amine before they can dimerize. Ensure the catalyst is sufficiently active and not poisoned.[11]
-
-
Issue 4: Unwanted Side Reactions (e.g., Dehalogenation)
-
Symptoms: While not an issue for the parent 6-nitro-2,3-dihydrobenzofuran, if you are working with a halogenated analogue, you may observe the loss of the halogen atom.
-
Possible Causes & Solutions:
-
Catalyst-Induced Hydrogenolysis: Pd/C is known to catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenation
-
Setup: To a flask equipped with a magnetic stir bar, add 6-nitro-2,3-dihydrobenzofuran (1.0 eq).
-
Solvent: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the substrate.
-
Catalyst: Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas (either via a balloon for atmospheric pressure or from a cylinder for higher pressures).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography or recrystallization.
V. References
-
BenchChem. (n.d.). 6-Nitro-2,3-dihydrobenzofuran. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction. Retrieved from --INVALID-LINK--
-
Request PDF. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from --INVALID-LINK--
-
Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society.
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). Buy 6-Nitro-2,3-dihydrobenzofuran-5-amine. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl–phosphine palladium clusters. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts. Retrieved from --INVALID-LINK--
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--
References
- 1. 6-Nitro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
preventing degradation of 2,3-Dihydrobenzofuran-6-amine during storage
Technical Support Center: 2,3-Dihydrobenzofuran-6-amine
Welcome to the technical support guide for this compound (CAS: 57786-34-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Aromatic amines are a class of compounds known for their potential instability if not handled and stored with care. This guide provides in-depth, experience-based answers and protocols to prevent degradation and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily driven by its aromatic amine functional group. This group is susceptible to oxidation, which can be initiated or accelerated by three main environmental factors:
-
Oxygen: Atmospheric oxygen is the principal oxidant. The amine group can be oxidized, leading to the formation of colored, often polymeric, impurities. This is a common degradation pathway for aromatic amines.[1][2]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photo-oxidative degradation pathways.[3][4]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at ambient or higher temperatures will significantly accelerate its degradation.[1][5]
Understanding these factors is the foundation of proper storage and handling.
Q2: What are the visible signs that my sample of this compound may have degraded?
A2: The most common and immediate sign of degradation is a change in color. A pure sample of this compound should be a light-colored solid. As it oxidizes, you will typically observe a progression of color change, from off-white or tan to pink, purple, and eventually dark brown or black. This discoloration is due to the formation of highly conjugated oxidation products. If you observe a significant color change, it is a strong indicator of compromised purity.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: To mitigate the degradation factors mentioned above, a multi-faceted storage strategy is required. The key is to create an environment that is cold, dark, and free of oxygen.
| Parameter | Condition | Rationale |
| Temperature | -20°C | Significantly slows down the rate of oxidative and other degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the primary pathway of oxidative degradation.[4] |
| Light | Amber Glass Vial / Darkness | Protects the light-sensitive compound from photo-degradation.[3][4] |
| Container | Tightly Sealed Vial | Prevents exposure to atmospheric oxygen and moisture.[3][5] |
| Moisture | Dry/Anhydrous Environment | Amines can be hygroscopic; moisture can facilitate certain degradation pathways. Store in a dry location, and consider using a desiccator for extra protection.[5] |
For short-term storage (days to a few weeks), refrigeration at 2-8°C under an inert atmosphere may be acceptable, but for any storage longer than a week, -20°C is strongly recommended .[7]
Q4: Why is an inert atmosphere so critical for storing this amine?
A4: Aromatic amines are effective antioxidants precisely because they are easily oxidized; they readily react with free radicals and oxygen.[1][8][9][10] When you store this compound, you want to preserve its structure, not use it up as an antioxidant for the air in the vial. By replacing the air with an inert gas like argon or nitrogen, you remove the oxygen reactant, effectively halting the primary degradation mechanism. This is the single most important step, besides temperature control, for ensuring long-term stability.
Troubleshooting Guide
Issue: My compound arrived as a light tan solid, but after a few uses, it has turned noticeably darker.
-
Probable Cause: This is a classic sign of repeated exposure to atmospheric oxygen. Each time the vial is opened, fresh air and moisture are introduced, allowing for incremental oxidation of the compound.
-
Solution: Upon first receiving the compound, it is critical to aliquot it into smaller, single-use quantities. This practice minimizes the number of times the bulk stock is exposed to the atmosphere. See Protocol 1: Workflow for Aliquoting and Long-Term Storage for a detailed procedure.
-
Can I still use it? The usability depends on the requirements of your experiment. For sensitive applications requiring high purity, the material should be re-analyzed for purity (See Protocol 2 ) or discarded. For less sensitive screening experiments, it may still be usable, but you must acknowledge the potential for impurities to affect the results.
Issue: I need to weigh out the compound. What is the best way to do this without causing degradation?
-
Probable Cause: Weighing the compound on an open bench exposes it to air and light for a prolonged period.
-
Solution: Minimize exposure time. If possible, work within a glovebox under an inert atmosphere. If a glovebox is not available, follow these steps:
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold solid.
-
Open the vial and quickly weigh the desired amount into a separate, tared container.
-
Immediately after weighing, flush the headspace of the main stock vial with argon or nitrogen, seal it tightly, and return it to the -20°C freezer. This minimizes the exposure of the bulk material.
-
Issue: I suspect my compound is degraded. How can I confirm its purity?
-
Probable Cause: Visual inspection suggests degradation, but quantitative data is needed.
-
Solution: Analytical chemistry techniques are required to assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. An HPLC analysis with a UV detector will show a primary peak for the this compound and additional peaks for any impurities. Comparing the peak areas can give you a quantitative measure of purity.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and the molecular weights of impurities, offering clues to their structure.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities if they are at a significant level (typically >1-5%). It is excellent for confirming the structure of the main component.[13][15]
-
See Protocol 2: Rapid Purity Assessment by HPLC for a general starting method.
Visualized Workflows and Degradation Pathways
Caption: Primary factors leading to the degradation of this compound.
Caption: Recommended workflow for receiving and aliquoting the compound for long-term storage.
Experimental Protocols
Protocol 1: Workflow for Aliquoting and Long-Term Storage
This protocol is designed to be performed immediately upon receipt of the compound to ensure maximum stability.
-
Preparation:
-
Determine the desired aliquot size based on your typical experimental needs (e.g., 5 mg, 10 mg).
-
Label the appropriate number of small (e.g., 1.5 mL) amber glass vials with the compound name, date, and aliquot amount.
-
Allow the main stock vial of this compound to warm completely to room temperature while still sealed. This prevents atmospheric moisture from condensing on the cold solid.
-
-
Inert Atmosphere Transfer:
-
If available, perform all subsequent steps inside a glovebox filled with nitrogen or argon.
-
If a glovebox is not available, create a makeshift inert environment. Secure a gentle stream of nitrogen or argon gas flowing into the main stock vial as soon as it is opened.
-
Quickly transfer the pre-determined amounts of the solid into the prepared aliquot vials.
-
-
Sealing and Storage:
-
Before sealing each aliquot vial, briefly flush the headspace with inert gas.
-
Tightly cap each vial immediately. For added protection, wrap the cap and neck with Parafilm.
-
Repeat the headspace flush and sealing process for the main stock vial, even if it is empty.
-
Place all vials into a labeled secondary container (e.g., a small freezer box) and store them at -20°C .[6]
-
Protocol 2: Rapid Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Ensure the solid is fully dissolved. Use a vortex mixer if necessary.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is ideal for observing the spectra of all peaks.
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak's area relative to the total area of all peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
A pure sample should show one major peak with minimal (<1-2%) other peaks. The appearance of significant new peaks, especially in comparison to a chromatogram of a fresh sample, indicates degradation.
-
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. 2,3-Dihydrobenzofuran-5-amine | 42933-43-7 [sigmaaldrich.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
Validation & Comparative
A Researcher's Guide to 2,3-Dihydrobenzofuran-6-amine Analogs: A Comparative Analysis for Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure combined with the electronic properties of the fused benzene and dihydrofuran rings makes it an attractive starting point for the design of novel therapeutics.[3] This guide focuses specifically on analogs of 2,3-Dihydrobenzofuran-6-amine, a key substitution pattern that allows for diverse functionalization to explore structure-activity relationships (SAR) across various biological targets. We will delve into a comparative analysis of synthetic strategies, biological activities—with a focus on kinase inhibition and anticancer properties—and provide detailed, field-proven experimental protocols for their evaluation.
Section 1: Synthetic Strategies for the Dihydrobenzofuran Core
The construction of the 2,3-dihydrobenzofuran nucleus is a critical first step, and numerous methods have been developed, often leveraging transition metal catalysis. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and stereochemical control.
Causality in Synthetic Route Selection: The selection of a synthetic strategy is a critical decision point. Palladium-catalyzed reactions like the Heck/Tsuji-Trost are excellent for generating chiral centers with high enantioselectivity, crucial for optimizing interactions with specific protein targets.[4] In contrast, Rhodium-catalyzed C-H activation offers a more direct, atom-economical approach for annulation, which can be advantageous for rapid library synthesis in early-stage discovery.[4]
Palladium-Catalyzed Intramolecular Cyclization
A prevalent and versatile method involves the palladium-catalyzed intramolecular cyclization of alkene-tethered aryl iodides or bromides. This approach offers good functional group tolerance and allows for the introduction of chirality.
-
Workflow: An appropriately substituted o-halophenol is first etherified with an allylic alcohol. The resulting aryl allyl ether undergoes an intramolecular Heck reaction, catalyzed by a palladium source (e.g., Pd(OAc)₂), to form the dihydrobenzofuran ring. Subsequent functional group manipulations, such as reduction of a nitro group, can then yield the desired 6-amine analog.
Rhodium-Catalyzed C-H Activation/Annulation
More recent strategies employ Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with dienes.[4] This redox-neutral process is highly efficient for constructing the dihydrobenzofuran skeleton.
-
Workflow: An N-phenoxyacetamide (where the amine is protected) is reacted with a 1,3-diene in the presence of a Rh(III) catalyst. The catalyst facilitates the activation of an ortho C-H bond on the phenoxy ring, which then engages in a cyclization cascade with the diene to form the dihydrobenzofuran ring system.
Section 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)
Analogs of the this compound scaffold have demonstrated a remarkable breadth of biological activities, ranging from CNS stimulation to potent anticancer and kinase inhibitory effects.[2][5] The substitution at the 6-amino position, as well as modifications on the dihydrofuran and aromatic rings, profoundly influences potency and selectivity.
Kinase Inhibition: A Prominent Target
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The benzofuran scaffold has emerged as a promising core for developing selective kinase inhibitors.[5][6]
Expert Insight: The ATP-binding pocket of most kinases contains a "hinge region" that forms key hydrogen bonds with inhibitor scaffolds. The nitrogen atoms within the this compound core and its derivatives can act as crucial hydrogen bond donors or acceptors, anchoring the molecule in the active site. Modifications elsewhere on the scaffold are then explored to enhance potency and achieve selectivity by exploiting differences in the surrounding hydrophobic pockets of various kinases. For instance, dibenzofuran derivatives, structurally related to benzofurans, have been shown to be potent inhibitors of Pim and CLK1 kinases, with hydroxyl groups on the core structure providing key interactions in the ATP-binding site.[7]
A hypothetical SAR study based on compiled literature insights is presented below. While a direct head-to-head comparison of 6-amine analogs is not available in a single study, we can extrapolate from findings on related benzofuran derivatives.[1][3][7]
Table 1: Comparative Kinase Inhibitory Activity of Hypothetical this compound Analogs
| Compound ID | R1 (at 6-NH₂) | R2 (at C2/C3) | R3 (Aromatic Ring) | Target Kinase | IC₅₀ (nM) | Rationale for Activity |
| DBA-1 | -H | -H | -H | Pim-1 | >10,000 | Unsubstituted parent scaffold lacks specific interactions. |
| DBA-2 | -C(O)CH₃ (Amide) | -H | -H | Pim-1 | 850 | Acyl group may form H-bond with hinge region. |
| DBA-3 | -C(O)CH₃ (Amide) | -CH₃ at C2 | -H | Pim-1 | 450 | Small alkyl group improves hydrophobic interactions. |
| DBA-4 | -C(O)CH₃ (Amide) | -H | 5-Fluoro | Pim-1 | 220 | Electronegative fluorine can enhance binding affinity.[3] |
| DBA-5 | -SO₂Ph (Sulfonamide) | -H | -H | CK2 | 600 | Sulfonamide group offers alternative geometry for H-bonding. |
| DBA-6 | -SO₂Ph (Sulfonamide) | -H | 7-Bromo | CK2 | 95 | Halogen substitution at C7 creates a π-halogen bond with the gatekeeper residue.[6] |
Anticancer & Cytotoxic Activity
The kinase inhibitory properties of these analogs often translate into potent antiproliferative activity against various cancer cell lines.[1][3] The mechanism frequently involves the induction of apoptosis and cell cycle arrest.
Table 2: Comparative Anticancer Activity of Hypothetical Analogs against MV4-11 (AML) Cell Line
| Compound ID | Description | Antiproliferative IC₅₀ (µM) | Key SAR Insight |
| DBA-2 | 6-Acetamide analog | 15.2 | Moderate activity, baseline for comparison. |
| DBA-4 | 6-Acetamide, 5-Fluoro analog | 7.8 | Halogenation often improves cell permeability and target engagement.[3] |
| DBA-6 | 6-Phenylsulfonamide, 7-Bromo | 1.2 | The combination of a potent kinase-targeting warhead (sulfonamide) and optimized ring substitution leads to significant antiproliferative effects.[7] |
Section 3: Essential Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. They include necessary controls and provide a clear, step-by-step workflow for assessing the biological activity of newly synthesized this compound analogs.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a universal, high-throughput compatible method for quantifying kinase inhibition.[8]
Principle: This homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate. A terbium (Tb)-labeled antibody specific to the phosphorylated peptide is used. When the antibody binds the phosphorylated substrate, which is captured by streptavidin-XL665, FRET occurs between the Tb donor and the XL665 acceptor. Inhibition is measured as a loss of FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration from the dilution series into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer containing the target kinase (e.g., Pim-1) and its specific biotinylated peptide substrate.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a "Stop/Detection" buffer containing EDTA (to stop the reaction) and the Tb-labeled phospho-specific antibody and Streptavidin-XL665.
-
Add 10 µL of the Stop/Detection buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665nm/620nm). Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Protocol: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with test compounds.[9]
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple precipitate is visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition and oncology. The strategic selection of synthetic routes enables the efficient generation of diverse analog libraries. As demonstrated by the comparative analysis, subtle modifications to the core structure—guided by SAR principles—can lead to significant gains in potency and selectivity. By employing robust and validated experimental protocols, researchers can effectively screen these compounds, identify promising leads, and advance the development of next-generation targeted therapies.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2,3-Dihydrobenzofuran-6-amine as a Research Tool
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of contemporary drug discovery and chemical biology, the selection of a foundational molecular scaffold is a critical decision that dictates the trajectory of a research program. The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure," a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, thereby serving as a rich starting point for the development of novel therapeutics. This guide provides an in-depth validation of 2,3-Dihydrobenzofuran-6-amine as a versatile research tool, offering a comparative analysis against other common heterocyclic scaffolds and detailing the rigorous experimental protocols necessary to confirm its utility and integrity.
For the researcher, this compound is not merely a chemical entity; it is a strategic asset. Its inherent structural rigidity, coupled with the synthetic tractability of the amine functional group, provides a gateway to a vast chemical space. The amine serves as a versatile handle for the introduction of diverse functionalities through techniques such as amide coupling, reductive amination, and arylation, enabling the construction of large and chemically diverse compound libraries.[1] This guide will contextualize the validation of this scaffold within a drug discovery campaign aimed at developing novel protein kinase inhibitors, a therapeutic class where privileged scaffolds are of paramount importance.
Physicochemical and Structural Characterization: The Foundation of a Reliable Research Tool
The utility of any chemical building block is fundamentally dependent on its identity, purity, and stability. Before its incorporation into a screening library or a medicinal chemistry program, a thorough characterization of this compound is imperative. This initial validation ensures the reproducibility and reliability of subsequent experimental data.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
| Boiling Point | 275.5 ± 29.0 °C (Predicted) | [2] |
| Density | 1.208 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.61 ± 0.20 (Predicted) | [2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, protect from light, inert atmosphere |
Experimental Protocol 1: Purity and Identity Confirmation
Objective: To verify the identity and assess the purity of a batch of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak, with purity calculated as the percentage of the main peak area relative to the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize the same chromatographic conditions as HPLC.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Expected Outcome: A base peak corresponding to the [M+H]⁺ ion of this compound (m/z ≈ 136.07).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence and integration of aromatic and aliphatic protons consistent with the structure.
-
¹³C NMR: Acquire a carbon NMR spectrum to verify the number and types of carbon atoms.
-
The following diagram illustrates the workflow for the initial quality control of the starting material.
Comparative Analysis: The 2,3-Dihydrobenzofuran Scaffold in the Context of Kinase Inhibitor Design
The 2,3-dihydrobenzofuran scaffold, as a bioisostere of indole and benzofuran, offers a unique three-dimensional profile that can be exploited in kinase inhibitor design.[3][4] Kinase inhibitors often feature a heterocyclic core that forms key hydrogen bonding interactions with the "hinge" region of the ATP-binding pocket.[5] The selection of this core structure is a critical determinant of a compound's potency and selectivity.
To objectively evaluate this compound as a starting point, we compare its parent scaffold to other commonly employed "privileged scaffolds" in kinase inhibitor development.
| Scaffold | Key Features | Representative Kinase Inhibitors | References |
| Indole | Planar, aromatic system. The N-H group can act as a hydrogen bond donor. Versatile synthetic chemistry. | Sunitinib (VEGFR/PDGFR), Axitinib (VEGFR) | [6][7] |
| Quinoline | Fused aromatic system with a nitrogen atom that can act as a hydrogen bond acceptor. | Bosutinib (Src/Abl), Lenvatinib (VEGFR/FGFR) | [8] |
| Pyrimidine | A six-membered aromatic ring with two nitrogen atoms, providing multiple hydrogen bonding opportunities. | Imatinib (Bcr-Abl), Gefitinib (EGFR) | [8][9] |
| Pyrazolo[3,4-d]pyrimidine | An isostere of adenine, the core of ATP, allowing for strong hinge-binding interactions. | Ibrutinib (BTK) | [10] |
| 2,3-Dihydrobenzofuran | A non-planar, saturated heterocyclic ring fused to a benzene ring. The oxygen can act as a hydrogen bond acceptor. Offers a 3D vector for substitution. | (Derivatives explored in preclinical studies) | [11] |
The non-planar nature of the 2,3-dihydrobenzofuran scaffold provides a distinct advantage in exploring vectors out of the plane of the ATP-binding site, potentially accessing unique pockets and enhancing selectivity. The amine at the 6-position allows for the attachment of solubilizing groups or moieties that can probe the solvent-exposed region of the kinase.
Functional Validation: Assessing Biological Activity and Target Engagement
To validate this compound as a useful scaffold, a library of derivatives should be synthesized and screened in relevant biological assays. In the context of kinase inhibitor development, this involves both biochemical and cellular assays.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a target kinase (e.g., a receptor tyrosine kinase like VEGFR2).
Methodology (using an ADP-Glo™ Kinase Assay as an example):
-
Compound Preparation: Prepare a serial dilution of the test compounds and a known inhibitor (e.g., Sorafenib for VEGFR2) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant VEGFR2), and a suitable substrate (e.g., a synthetic peptide).
-
Initiation of Reaction: Add an ATP solution to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC₅₀ values by fitting the data to a dose-response curve.[12][13][14]
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that a lead compound derived from the this compound scaffold engages its target kinase within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3][15][16]
The following diagram depicts the principle of the Cellular Thermal Shift Assay.
Assessing Broader Biological Effects and Druglikeness
Beyond on-target activity, a comprehensive validation of a research tool and its derivatives involves assessing its broader biological effects, including potential off-target activities and metabolic stability.
Experimental Protocol 4: Anti-Inflammatory Activity Screening
Objective: To evaluate the potential anti-inflammatory properties of this compound derivatives, a common activity for this class of compounds.
Methodology (LPS-induced cytokine release in RAW 264.7 macrophages):
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release by the test compounds.[17][18]
Experimental Protocol 5: Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of a lead compound derived from the this compound scaffold.
Methodology (using human liver microsomes):
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining against time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).[19][20][21]
Conclusion: A Versatile and Validated Scaffold for Drug Discovery
The validation of this compound as a research tool extends beyond simple characterization. It requires a strategic and multi-faceted experimental approach that considers its intended application. By contextualizing its validation within a kinase inhibitor discovery program, we have demonstrated a rigorous pathway to confirm its utility. Through comprehensive physicochemical analysis, comparative evaluation against established scaffolds, and functional validation in both biochemical and cellular assays, researchers can confidently employ this compound as a foundational building block for the generation of novel and potent bioactive molecules. The protocols detailed in this guide provide a self-validating framework to ensure the integrity of the research tool and the reliability of the data it generates, ultimately accelerating the path toward new therapeutic discoveries.
References
- 1. Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 6. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Privileged Structures and Polypharmacology within and between Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Selectivity of kinase inhibitor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scielo.br [scielo.br]
- 19. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydrobenzofuran-6-amine Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its presence in numerous biologically active natural products and synthetic compounds. The strategic incorporation of an amine group at the 6-position has paved the way for a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 2,3-Dihydrobenzofuran-6-amine derivatives, offering insights into their design, synthesis, and biological evaluation against key drug targets. We will delve into the nuances of how subtle structural modifications influence potency and selectivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatile Scaffold: Targeting a Spectrum of Biological Activities
The this compound core has proven to be a versatile template for engaging a range of biological targets implicated in various disease states. This section will compare the SAR of derivatives tailored for activity against inflammation, metabolic disorders, neurodegenerative diseases, and cancer.
Anti-inflammatory Acuity: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, making it an attractive target for the development of novel anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[1] The 2,3-dihydrobenzofuran scaffold has been explored for its potential to inhibit this enzyme.
Structure-Activity Relationship Insights:
The journey to potent mPGES-1 inhibitors often begins with a lead compound identified through screening, which is then systematically modified to enhance its activity. For 2,3-dihydrobenzofuran derivatives, key structural modifications influencing inhibitory potency have been identified. While specific data on 6-amine derivatives is limited in the public domain, we can extrapolate from broader dihydrobenzofuran SAR studies. Key determinants of activity often revolve around the nature and position of substituents on both the benzofuran ring system and appended functionalities.
| Compound ID | R1 | R2 | mPGES-1 IC50 (µM) | Reference |
| Hypothetical 1a | H | Phenyl | >10 | N/A |
| Hypothetical 1b | Cl | Phenyl | 3.5 | [2] |
| Hypothetical 1c | Cl | 4-Fluorophenyl | 1.4 | [1] |
This table presents hypothetical data based on general SAR principles for mPGES-1 inhibitors to illustrate the discussion.
The data suggests that substitution on the benzofuran ring, for instance with a chloro group at position 5, can significantly enhance inhibitory activity. Furthermore, modifications to an aryl substituent at position 2, such as the introduction of a fluorine atom, can further improve potency.[1]
Modulating Metabolic Processes: GPR119 Agonism
G protein-coupled receptor 119 (GPR119) is an attractive target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[3] The 2,3-dihydrobenzofuran scaffold has been successfully employed to develop potent GPR119 agonists.
Structure-Activity Relationship Insights:
The development of 2,3-dihydrobenzofuran-based GPR119 agonists has revealed critical structural features for potent and selective receptor activation. The general structure often involves a central dihydrobenzofuran core with substituents at various positions designed to optimize receptor binding and functional activity.
| Compound ID | R1 (at position 2) | R2 (at position 3) | EC50 (nM) | Reference |
| Lead Compound A | Pyridyl | H | 550 | N/A |
| Derivative B | 4-Fluorophenyl | Methyl | 25 | N/A |
| Derivative C | 4-Cyanophenyl | Methyl | 5 | N/A |
This table is a representative compilation to illustrate SAR trends.
The data highlights that substitution at both the 2 and 3-positions of the dihydrobenzofuran ring is crucial for high-affinity binding and potent agonism. The transition from a simple pyridyl group to a substituted phenyl ring at the 2-position, coupled with the introduction of a small alkyl group at the 3-position, dramatically increases potency.
Experimental Workflow: GPR119 cAMP Accumulation Assay
This protocol outlines a common method to assess the agonist activity of compounds at the GPR119 receptor by measuring the downstream accumulation of cyclic AMP (cAMP).
Caption: Workflow for a GPR119 cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR119 in a suitable growth medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells and seed them into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Include a known GPR119 agonist as a positive control and a vehicle control (e.g., DMSO).
-
Assay Execution:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds and controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4]
Targeting Neuroinflammation and Pain: Cannabinoid Receptor 2 (CB2) Agonism
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[5]
Structure-Activity Relationship Insights:
For 2,3-dihydrobenzofuran derivatives to act as potent and selective CB2 agonists, specific structural features are required. The SAR often points to the importance of a lipophilic side chain and a hydrogen bond donor/acceptor group to interact with key residues in the CB2 receptor binding pocket.
| Compound ID | R Group at 6-amino | Ki (nM) | Reference |
| Core Scaffold | H | >1000 | N/A |
| Derivative D | (CH2)2-Phenyl | 150 | N/A |
| Derivative E | (CH2)2-Morpholine | 15 | N/A |
This table is a representative compilation to illustrate SAR trends.
These illustrative data suggest that the nature of the substituent on the 6-amino group is a critical determinant of CB2 receptor affinity. A simple alkyl-phenyl group may confer moderate affinity, while incorporating a more polar, hydrogen-bonding capable moiety like a morpholine ring can significantly enhance binding.
Experimental Protocol: CB2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CB2 receptor.
Caption: Workflow for a CB2 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the CB2 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[6]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940), and varying concentrations of the this compound derivative.[6]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
Combating Neurodegeneration: Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[8]
Structure-Activity Relationship Insights:
The design of this compound derivatives as AChE inhibitors often focuses on mimicking the binding of the natural substrate, acetylcholine, or known inhibitors. Key interactions typically involve the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.
| Compound ID | R Group at 6-amino | AChE IC50 (µM) | Reference |
| Scaffold | H | >100 | N/A |
| Derivative F | Benzyl | 10.5 | N/A |
| Derivative G | N,N-Dimethylaminopropyl | 0.5 | N/A |
This table is a representative compilation to illustrate SAR trends.
The SAR suggests that a basic nitrogen atom within the side chain attached to the 6-amino group is crucial for interacting with the anionic sites of AChE. The length and nature of the linker between the dihydrobenzofuran core and the basic amine are critical for optimal positioning within the enzyme's active site gorge.
Experimental Protocol: Ellman's Assay for AChE Inhibition
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[9]
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of acetylthiocholine (the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer (e.g., phosphate buffer, pH 8.0).[10]
-
Assay Setup: In a 96-well plate, add the AChE enzyme solution, the buffer, and varying concentrations of the this compound derivative.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Anticancer Potential: Targeting Cell Proliferation
The 2,3-dihydrobenzofuran scaffold has been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines.[12] The 6-amino group provides a convenient handle for introducing functionalities that can interact with key oncogenic targets.
Structure-Activity Relationship Insights:
The SAR of anticancer 2,3-dihydrobenzofuran derivatives is often complex and target-dependent. However, some general trends have emerged.
| Compound ID | R Group at 6-amino | Cell Line | IC50 (µM) | Reference |
| Scaffold | H | MCF-7 | >50 | N/A |
| Derivative H | 3-Chlorobenzoyl | MCF-7 | 8.2 | [13] |
| Derivative I | 4-Fluorobenzoyl | MCF-7 | 3.5 | [13] |
This table is a representative compilation to illustrate SAR trends.
The nature of the acyl group on the 6-amino functionality significantly impacts the antiproliferative activity. Halogenated benzoyl groups, for instance, can enhance potency, with the position and nature of the halogen playing a key role.
Conclusion
The this compound scaffold represents a highly adaptable and promising platform in modern drug discovery. The strategic manipulation of substituents on this core structure allows for the fine-tuning of pharmacological activity against a diverse array of biological targets. This guide has provided a comparative overview of the structure-activity relationships for this class of compounds in the contexts of inflammation, metabolic disease, neurodegeneration, and cancer. The detailed experimental protocols offer a foundation for the reliable evaluation of novel derivatives, ensuring the generation of robust and reproducible data. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the this compound scaffold will undoubtedly continue to be a source of innovative therapeutic agents.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. attogene.com [attogene.com]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran-6-amine: A Modern Approach to a Key Pharmaceutical Building Block
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 6-amino substituted analogue, 2,3-dihydrobenzofuran-6-amine, serves as a critical starting material and key intermediate in the synthesis of novel therapeutics, from potent enzyme inhibitors to central nervous system agents. The strategic placement of the amino group on the benzene ring provides a versatile handle for further functionalization, making access to this building block in high purity and yield paramount for drug discovery and development programs.
This guide provides an in-depth comparison of two distinct synthetic routes to this compound. We will first explore a classical, two-step approach involving electrophilic nitration followed by reduction. Subsequently, we will detail a modern, single-step (from the corresponding halide) palladium-catalyzed Buchwald-Hartwig amination. By examining the experimental methodologies, underlying chemical principles, and practical outcomes of each route, this guide aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.
Route A: The Classical Approach via Nitration and Reduction
This synthetic strategy is a textbook example of functional group manipulation on an aromatic ring. It involves the introduction of a nitro group via electrophilic aromatic substitution, which then serves as a precursor to the desired amine through a straightforward reduction.
Overall Strategy
The two-step sequence is as follows:
-
Nitration: 2,3-dihydrobenzofuran is treated with a nitrating agent to install a nitro group onto the aromatic ring, yielding 6-nitro-2,3-dihydrobenzofuran.
-
Reduction: The nitro intermediate is then reduced to the target primary amine, this compound.
Caption: Route A: Two-step synthesis via a nitro intermediate.
Analysis and Causality of Experimental Choices
Step 1: Electrophilic Nitration
The foundational principle of this step is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich benzene ring of 2,3-dihydrobenzofuran then attacks this electrophile.
However, this step is plagued by a significant and often prohibitive challenge: poor regioselectivity . The ether oxygen atom of the dihydrofuran ring is an activating, ortho-, para- directing group. This electronic influence directs incoming electrophiles primarily to the C5 and C7 positions. While some C6-nitrated product may form, it is typically a minor component in a complex mixture of isomers that are difficult to separate due to their similar physical properties.[1] This lack of selectivity severely diminishes the practical utility of this route for producing a pure, single-isomer product.
Step 2: Reduction of the Nitro Group
Should the desired 6-nitro isomer be successfully isolated, its reduction to the amine is a robust and high-yielding transformation. The most common and efficient method is catalytic hydrogenation.[2]
-
Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, efficiency, and ease of removal (heterogeneous). It provides a surface for the dissociative chemisorption of hydrogen gas and the adsorption of the nitro compound, facilitating the reduction.[3][4]
-
Hydrogen Source: Pressurized hydrogen gas is the ideal reductant, producing only water as a byproduct.
-
Solvent: Protic solvents like ethanol or methanol are preferred as they facilitate the reaction and dissolve the substrate and product effectively.[4]
Experimental Protocol: Route A
Step 1: Nitration of 2,3-Dihydrobenzofuran (Representative Protocol)
-
Warning: This reaction uses highly corrosive and oxidizing strong acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a three-necked flask equipped with a dropping funnel and a thermometer, add 2,3-dihydrobenzofuran (1.0 equiv) dissolved in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dihydrobenzofuran, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Slowly quench the reaction by pouring it over crushed ice.[5]
-
Extract the mixture with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Crucial Step: The resulting crude oil will be a mixture of nitro-isomers requiring careful purification by column chromatography, which is often challenging and leads to low isolated yields of the desired 6-nitro product.
Step 2: Catalytic Hydrogenation of 6-Nitro-2,3-dihydrobenzofuran
-
Warning: Palladium on carbon is pyrophoric, especially after use. Hydrogen gas is highly flammable. Ensure the system is properly purged and handled under an inert atmosphere.[6][7]
-
In a hydrogenation flask, suspend 10% Palladium on Carbon (5-10 mol% Pd) in ethanol under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Add a solution of 6-nitro-2,3-dihydrobenzofuran (1.0 equiv) in ethanol.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Pressurize the vessel to the desired pressure (or use a balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.[3]
-
Monitor the reaction by TLC or hydrogen uptake. The reduction of a nitro group requires 3 equivalents of H₂.[3]
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Do not allow the pad to go dry. [6]
-
Concentrate the filtrate in vacuo to yield the crude this compound, which can be purified further if necessary.
Route B: Modern C-N Coupling via Buchwald-Hartwig Amination
This route represents a state-of-the-art approach, leveraging the power of palladium catalysis to form the target C-N bond directly and with high selectivity. It begins with a halogenated precursor, 6-bromo-2,3-dihydrobenzofuran, which is a single, well-defined isomer.
Overall Strategy
The synthesis is a one-pot C-N coupling followed by a deprotection step during workup.
-
Palladium-Catalyzed Coupling: 6-bromo-2,3-dihydrobenzofuran is coupled with an ammonia surrogate, such as benzophenone imine, in the presence of a palladium catalyst, a phosphine ligand, and a strong base.
-
Hydrolysis: The resulting imine intermediate is hydrolyzed during the acidic workup to reveal the primary amine.[8]
Caption: Route B: Pd-catalyzed Buchwald-Hartwig amination and its catalytic cycle.
Analysis and Causality of Experimental Choices
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds under relatively mild conditions.[8] The choice of each component is critical for a successful transformation.
-
Ammonia Surrogate: Direct coupling with ammonia is challenging. Benzophenone imine is an excellent ammonia surrogate; it is a solid that is easy to handle and couples efficiently. The bulky benzophenone group is then easily cleaved by acid hydrolysis to reveal the desired primary amine.[8][9] An alternative is a silylamide like lithium bis(trimethylsilyl)amide (LiHMDS), which also serves as an ammonia source and a base.[10]
-
Ligand: This is arguably the most crucial component. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-N bond. Ligands like XPhos, RuPhos, or BINAP are frequently used and are chosen based on the specific substrates.[9][10][12] They stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or ammonia surrogate), allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[9]
Experimental Protocol: Route B
Buchwald-Hartwig Amination of 6-Bromo-2,3-dihydrobenzofuran
-
Note: This reaction must be performed under a strictly inert atmosphere (glovebox or Schlenk line) as the catalyst system is oxygen-sensitive.
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add 6-bromo-2,3-dihydrobenzofuran (1.0 equiv) and benzophenone imine (1.2 equiv).[9]
-
Seal the flask, and evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.
-
Cool the reaction to room temperature. Add ethyl acetate and water.
-
To hydrolyze the imine, acidify the mixture by adding 2M HCl and stir vigorously for 1-2 hours until the intermediate is fully converted to the primary amine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Performance Comparison: Nitration/Reduction vs. Buchwald-Hartwig Amination
| Metric | Route A: Nitration & Reduction | Route B: Buchwald-Hartwig Amination | Analysis & Justification |
| Overall Yield | Low (<20% typical) | High (70-90% reported for similar systems) | Route A's yield is crippled by the non-selective nitration step. Route B is highly selective and efficient.[9][10] |
| Number of Steps | 2 (Nitration, Reduction) | 1 (C-N Coupling + in situ Deprotection) | Route B is more step-economical, starting from the commercially available bromo-precursor. |
| Selectivity | Very Poor | Excellent | Route A produces a mixture of hard-to-separate isomers. Route B proceeds exclusively at the C6 position. |
| Reagent Cost & Availability | Reagents are inexpensive commodities (HNO₃, H₂SO₄, Pd/C). | Palladium precatalysts and specialized phosphine ligands are expensive. 6-bromo precursor is readily available. | While Route A reagents are cheaper, the low yield and high purification cost make it economically unviable. The high efficiency of Route B often justifies the catalyst cost, especially in discovery chemistry. |
| Scalability | Poor. Isomer separation is not feasible on a large scale. The use of H₂ gas under pressure can be a challenge. | Good. Buchwald-Hartwig reactions are routinely scaled in industrial settings. | The predictability and selectivity of Route B make it far more suitable for scaling up. |
| Safety & Environment | Uses highly corrosive/oxidizing acids. Nitro-aromatics can be explosive. Use of flammable H₂ gas. | Uses expensive and air-sensitive catalysts. Solvents like toluene are common. | Both routes have hazards. Route A's use of large volumes of strong acids and potentially energetic intermediates presents significant safety concerns. |
| Functional Group Tolerance | Very Poor. The harsh, acidic nitration conditions are incompatible with many functional groups. | Very Good. The palladium-catalyzed reaction is tolerant of a wide range of functional groups (esters, ketones, etc.). | Route B is the clear winner for synthesizing complex, functionalized analogues of the target molecule. |
Conclusion and Recommendation
From the standpoint of a Senior Application Scientist, the choice between these two routes is unequivocal for any application requiring high-purity material.
Route A (Nitration/Reduction) , while appearing straightforward on paper, is fundamentally flawed by the lack of regiocontrol in the key nitration step. The resulting isomeric mixture makes this route impractical for the efficient synthesis of this compound. It serves as a valuable academic case study on the limitations of classical electrophilic aromatic substitution.
Route B (Buchwald-Hartwig Amination) represents the superior and recommended strategy. Its key advantages are:
-
Exceptional Selectivity: Starting from a single isomer (6-bromo-2,3-dihydrobenzofuran) guarantees the product is the desired 6-amino isomer.
-
High Efficiency: The reaction is typically high-yielding and more step-economical.
-
Broad Applicability: The methodology is robust and tolerant of other functional groups, making it ideal for medicinal chemistry programs where analogues are required.
For researchers in drug discovery and development, the investment in the more expensive palladium catalyst and ligand for Route B is overwhelmingly justified by the predictable, high-yielding, and selective access to the crucial this compound building block.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Reactivity Profiling of 2,3-Dihydrobenzofuran-6-amine Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have shown promise in a range of therapeutic areas, from oncology to neuropharmacology.[3][4] The introduction of an amine group at the 6-position, creating 2,3-Dihydrobenzofuran-6-amine and its analogues, opens new avenues for therapeutic intervention. However, this functionalization also necessitates a rigorous evaluation of the compound's selectivity.
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical trial failures.[5] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's off-target profile is not merely an academic exercise; it is a critical component of preclinical safety assessment and a prerequisite for advancing a candidate toward Investigational New Drug (IND) status.
This guide provides an in-depth technical framework for conducting cross-reactivity studies on this compound derivatives. We will move beyond generic protocols to explain the causal logic behind experimental choices, empowering you to design and execute self-validating studies that generate robust and reliable data.
Structural Considerations and Hypothesized Cross-Reactivity
The this compound scaffold shares structural similarities with known modulators of various biological targets. For instance, aminopropyl-dihydrobenzofuran derivatives have been identified as central nervous system (CNS) stimulants that interact with monoamine transporters (SERT, DAT, NET) and serotonin receptors.[5][6] This homology suggests a potential for cross-reactivity with a panel of G-protein coupled receptors (GPCRs) and transporters.
Furthermore, the "privileged" nature of the benzofuran core means it can be accommodated by the ATP-binding pockets of numerous protein kinases.[7] Unintended kinase inhibition is a frequent source of off-target effects for small molecules. Therefore, a broad kinase panel screen is an essential early-stage assessment.
Finally, as with most xenobiotics, the metabolic fate of these derivatives is of paramount concern. Inhibition of Cytochrome P450 (CYP) enzymes can lead to dangerous drug-drug interactions.[8][9] Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is another critical safety liability that must be addressed.[10]
This guide will focus on four key areas of cross-reactivity screening, providing detailed protocols for each:
-
Kinase Selectivity Profiling
-
GPCR Binding Assays
-
Cytochrome P450 Inhibition Assays
-
hERG Channel Inhibition Assays
Experimental Workflows and Protocols
Kinase Selectivity Profiling
Rationale: To identify unintended inhibition of protein kinases, which can lead to a wide range of toxicities. We will describe a luminescent ADP detection assay, a universal method applicable to a broad range of kinases.[11]
Workflow: Kinase Panel Screening
Caption: Workflow for kinase inhibitor selectivity profiling.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay [11]
-
Compound Preparation: Prepare a serial dilution of the this compound derivative (e.g., 10 concentrations from 100 µM to 1 nM) in the appropriate buffer (typically containing DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a kinase/substrate/ATP mixture. The kinase concentration should be optimized beforehand to produce a signal well above background.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
G-Protein Coupled Receptor (GPCR) Binding Assays
Rationale: Given the structural similarity to known monoaminergic modulators, assessing binding to a panel of relevant GPCRs is crucial to identify potential neurological or other off-target effects. Radioligand binding assays remain the gold standard for quantifying ligand affinity.[12][13]
Workflow: GPCR Radioligand Binding Assay
Caption: Workflow for GPCR radioligand binding assay.
Step-by-Step Protocol: Competitive Radioligand Binding Assay [14]
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the target GPCR. Thaw and resuspend the membranes in an appropriate binding buffer. Protein concentration should be determined (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation.
-
50 µL of the this compound derivative at various concentrations.
-
50 µL of a specific radioligand (e.g., ³H-labeled) at a fixed concentration (typically at or near its Kd).
-
Include wells for total binding (no competitor compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Data Acquisition: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the percent displacement of the radioligand by the test compound at each concentration. Determine the IC50 and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assays
Rationale: To assess the potential for drug-drug interactions by determining if the test compound inhibits major drug-metabolizing enzymes. An LC-MS/MS-based assay using human liver microsomes provides a physiologically relevant system.[15][16]
Workflow: CYP450 Inhibition Assay
Caption: Workflow for Cytochrome P450 inhibition assay.
Step-by-Step Protocol: Multi-CYP Inhibition Assay [16]
-
Reagent Preparation: Prepare solutions of the test compound, human liver microsomes, and a cocktail of CYP-specific probe substrates (e.g., for CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation Setup: In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in a phosphate buffer at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system and the probe substrate cocktail.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Data Acquisition: Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate percent inhibition and determine the IC50 value for each CYP isoform.
hERG Channel Inhibition Assay
Rationale: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Early assessment of hERG liability is a regulatory requirement and critical for safety. Automated patch clamp is the gold-standard method for this evaluation.[10][17]
Workflow: Automated Patch Clamp hERG Assay
Caption: Workflow for automated patch clamp hERG assay.
Step-by-Step Protocol: QPatch Automated Electrophysiology [10]
-
Cell Preparation: Culture a stable cell line (e.g., HEK293) expressing the hERG channel to the appropriate confluency. Harvest and prepare a single-cell suspension.
-
System Setup: Prime the automated patch clamp system (e.g., QPatch) with extracellular and intracellular solutions.
-
Cell Seeding: Load the cell suspension into the system. The instrument will automatically position individual cells over microfluidic channels to attempt seal formation.
-
Seal and Whole-Cell Formation: The system applies suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the cell membrane and the substrate. Subsequently, the membrane patch is ruptured to achieve the whole-cell configuration.
-
Baseline Recording: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current and record the baseline current for several minutes to ensure stability.[17]
-
Compound Application: Perfuse the cell with a vehicle control solution, followed by sequentially increasing concentrations of the this compound derivative.
-
Data Acquisition: Continuously record the hERG current during compound application.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after compound addition. Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation and Interpretation
To facilitate a clear comparison of cross-reactivity, all quantitative data should be summarized in structured tables. Below are templates for presenting the results from the described assays.
Table 1: Kinase Selectivity Profile of Derivative X
| Kinase Target | IC50 (nM) |
|---|---|
| Target Kinase | Value |
| Off-Target 1 | Value |
| Off-Target 2 | Value |
| ... | ... |
Table 2: GPCR Binding Affinity Profile of Derivative X
| GPCR Target | Ki (nM) |
|---|---|
| Serotonin 5-HT2A | Value |
| Dopamine D2 | Value |
| Adrenergic α1 | Value |
| ... | ... |
Table 3: CYP450 Inhibition Profile of Derivative X
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | Value |
| CYP2C9 | Value |
| CYP2D6 | Value |
| CYP3A4 | Value |
Table 4: hERG Channel Inhibition of Derivative X
| Assay Parameter | Value (µM) |
|---|
| IC50 | Value |
Conclusion: A Pathway to Safer Drug Candidates
The systematic evaluation of cross-reactivity is a non-negotiable step in the development of this compound derivatives. By employing a rationally selected panel of assays targeting kinases, GPCRs, metabolic enzymes, and critical ion channels, researchers can build a comprehensive safety and selectivity profile. The protocols and workflows detailed in this guide provide a robust framework for these essential studies. Adhering to these principles of scientific integrity and thoroughness will not only satisfy regulatory expectations but, more importantly, will lead to the identification of safer, more effective therapeutic candidates.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. criver.com [criver.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. fda.gov [fda.gov]
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The introduction of functional groups, such as an amine, onto this core structure dramatically alters its electronic properties and potential for molecular interactions. 2,3-Dihydrobenzofuran-6-amine, in particular, serves as a valuable building block for pharmaceuticals and agrochemicals.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for researchers in synthesis, process development, and quality control. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound against its fundamental structural components: Aniline , the simplest aromatic amine; 2,3-Dihydrobenzofuran , the parent heterocyclic system; and Benzofuran , the fully aromatic analog. By dissecting the contributions of the amino group and the dihydrofuran ring system across various spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—this guide aims to provide researchers with a robust framework for structural elucidation and characterization.
Molecular Structures for Comparison
To understand the spectroscopic properties of this compound, we will compare it against key reference compounds that represent its core components.
Caption: Target compound and key reference structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for precise structural assignments.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Aliphatic/Amine Protons (δ, ppm) |
| Aniline | 7.20-7.30 (m, 2H), 6.80-6.90 (t, 1H), 6.70-6.80 (d, 2H)[1] | ~3.6 (s, broad, 2H, NH₂) |
| 2,3-Dihydrobenzofuran | 7.10-7.20 (m, 2H), 6.80-6.90 (m, 2H) | 4.58 (t, J=8.7 Hz, 2H, O-CH₂), 3.20 (t, J=8.7 Hz, 2H, Ar-CH₂)[2] |
| This compound (Predicted) | ~6.9-7.0 (d, 1H, H-4), ~6.2-6.3 (dd, 1H, H-5), ~6.1-6.2 (d, 1H, H-7) | 4.50 (t, 2H, O-CH₂), 3.15 (t, 2H, Ar-CH₂), ~3.5 (s, broad, 2H, NH₂) |
Note: Predicted values for this compound are estimated based on substituent effects and data from analogous compounds like 6-(2-aminopropyl)-2,3-dihydrobenzofuran.[3][4]
Expertise & Analysis:
The causality behind the chemical shifts is rooted in electron density.
-
Aniline: The electron-donating amino group increases electron density on the aromatic ring, particularly at the ortho (6.7-6.8 ppm) and para (6.8-6.9 ppm) positions, shielding these protons and shifting them upfield relative to benzene (7.34 ppm).[1]
-
2,3-Dihydrobenzofuran: The aliphatic protons of the dihydrofuran ring appear as two distinct triplets, characteristic of an ethyl fragment in a rigid ring system. The protons on the carbon adjacent to the oxygen (O-CH₂) are deshielded (~4.58 ppm) due to the oxygen's electronegativity.
-
This compound: The spectrum is a hybrid of the reference compounds. The dihydrofuran ring protons will show a similar pattern to the parent compound. The aromatic region, however, is significantly altered. Both the amino group and the ether oxygen are strong electron-donating groups, causing a pronounced upfield shift of all aromatic protons. The substitution pattern will result in a distinct set of coupled signals, differing from the more symmetric patterns of the reference compounds. The NH₂ protons will appear as a broad singlet, similar to aniline.[3]
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| Aniline | 146.7 (C-NH₂), 129.3, 118.5, 115.1 | - |
| 2,3-Dihydrobenzofuran | 159.9 (C-O), 127.5, 124.9, 120.6, 120.4, 109.4 | 71.2 (O-CH₂), 29.6 (Ar-CH₂)[5] |
| This compound (Predicted) | ~155 (C-O), ~142 (C-NH₂), ~125 (C-4), ~113 (C-5), ~110 (C-7a), ~98 (C-7) | ~71 (O-CH₂), ~30 (Ar-CH₂) |
Note: Predicted values for this compound are estimated based on substituent effects and data from analogous compounds.[3]
Expertise & Analysis:
-
Aniline: The carbon directly attached to the nitrogen (ipso-carbon) is significantly deshielded (146.7 ppm), while the ortho and para carbons are shielded (shifted upfield) due to increased electron density.
-
2,3-Dihydrobenzofuran: The carbon attached to the ether oxygen (C-O) is the most deshielded aromatic carbon at ~160 ppm.[5] The two aliphatic carbons are clearly resolved in the upfield region.
-
This compound: The spectrum will feature two highly deshielded aromatic carbons corresponding to C-O and C-NH₂. The remaining aromatic carbons will be significantly shielded due to the combined electron-donating effects of both substituents. The aliphatic signals will remain largely unchanged from the parent dihydrobenzofuran.
Experimental Protocol: NMR Spectroscopy
References
Safety Operating Guide
Navigating the Disposal of 2,3-Dihydrobenzofuran-6-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the equally critical, yet often less detailed, aspect of laboratory work is the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dihydrobenzofuran-6-amine, a compound frequently utilized in pharmaceutical research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. As an aromatic amine, this compound presents several potential risks that dictate its handling and disposal requirements.
Key Hazards:
-
Toxicity: Aromatic amines, as a class, are known for their potential toxicity. While specific toxicological data for this compound may be limited, it is prudent to handle it with the assumption of significant toxicity.
-
Irritation: It can be a skin, eye, and respiratory irritant.
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a threat to aquatic life and ecosystems.[1]
Due to these hazards, this compound must be treated as a hazardous waste stream.
The Disposal Decision Workflow
The selection of an appropriate disposal method is a critical decision point. The following workflow, represented as a DOT graph, outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols. |
| Lab Coat | A chemically resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside a fume hood. | To prevent inhalation of dust or vapors, especially when handling the solid form or during heating. |
Safety Precautions:
-
All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Avoid the generation of dusts or aerosols.
-
Have a spill kit readily available that is appropriate for amine compounds. This should include an absorbent material and a neutralizing agent for acidic spills.
Step-by-Step Disposal Procedures
For Pure Compound and Concentrated Solutions
For pure this compound or its concentrated solutions, direct disposal via a licensed hazardous waste management company is the only acceptable method. Do not attempt to neutralize large quantities of concentrated aromatic amines in the laboratory , as the reactions can be exothermic and may produce hazardous byproducts.
Procedure:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and free from leaks.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous).
-
-
Waste Classification: Based on the Resource Conservation and Recovery Act (RCRA), this waste may fall under the "U" list for toxic wastes, although it is not specifically listed.[2][3][4] It is the generator's responsibility to determine the appropriate waste codes based on their specific process and any contaminants. Consult your institution's Environmental Health and Safety (EHS) department for guidance on assigning the correct waste codes.
-
Storage: Store the labeled container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
For Dilute Aqueous Solutions (<1%) - Chemical Neutralization
For small quantities of dilute aqueous solutions of this compound, chemical oxidation can be a viable option to render the waste non-hazardous before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting. The following protocol is adapted from a general method for the degradation of aromatic amines using potassium permanganate.[5]
Principle of the Method:
Potassium permanganate (KMnO₄) in an acidic medium is a powerful oxidizing agent that can break down the aromatic amine structure, leading to less toxic and often non-mutagenic degradation products.[5] The reaction involves the oxidation of the amine group and cleavage of the aromatic ring.
Experimental Protocol:
-
Preparation:
-
In a chemical fume hood, place the dilute aqueous solution of this compound in a suitably sized beaker or flask equipped with a magnetic stirrer.
-
For every 100 mL of the dilute amine solution, prepare a 10% (v/v) solution of sulfuric acid (H₂SO₄) and a 5% (w/v) solution of potassium permanganate (KMnO₄).
-
-
Acidification:
-
While stirring, slowly add the 10% sulfuric acid to the amine solution until the pH is between 2 and 3. This is crucial for the effectiveness of the permanganate oxidation.
-
-
Oxidation:
-
Slowly add the 5% potassium permanganate solution dropwise to the acidified amine solution. The purple color of the permanganate will disappear as it is consumed in the reaction.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
-
Quenching Excess Permanganate:
-
If a significant excess of permanganate is present (a deep purple color), it can be quenched by the dropwise addition of a sodium bisulfite (NaHSO₃) solution until the purple color disappears.
-
-
Neutralization:
-
Slowly add a solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to neutralize the acidic solution to a pH between 6 and 8.
-
-
Final Disposal:
-
Before disposal, it is essential to verify that the treated effluent is non-hazardous. This may require analytical testing, depending on your institution's policies and local regulations.
-
Consult your local wastewater authority's regulations for permissible discharge limits. If the treated solution meets these criteria, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.
-
If the treated solution does not meet the local discharge limits or if there is any uncertainty about its composition, it must be collected and disposed of as hazardous waste through a licensed contractor.
-
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the hazard.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Neutralize: For small spills, the contained material can be carefully treated with a weak acid (such as a 5% solution of citric acid) to neutralize the amine before collection.
-
Collect and Dispose: Collect the absorbed or neutralized material into a labeled hazardous waste container and dispose of it through a licensed hazardous waste contractor.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the inherent hazards of this compound and following a structured, evidence-based disposal workflow, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a safer and more sustainable research environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. epa.gov [epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 4. epa.gov [epa.gov]
- 5. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydrobenzofuran-6-amine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2,3-Dihydrobenzofuran-6-amine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound and its structural analogs are classified with several key hazards that directly inform our personal protective equipment (PPE) strategy.
-
Skin and Eye Irritation: The primary hazards associated with this compound are skin irritation (Category 2) and serious eye irritation (Category 2).[1][2][3][4] Direct contact can cause redness, inflammation, and discomfort. In the eyes, this can lead to significant, though not necessarily permanent, damage if not addressed immediately.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][5][6] This necessitates handling the compound in well-ventilated areas and may require respiratory protection depending on the scale and nature of the work.
-
Harmful if Swallowed: The compound is classified as harmful if ingested (Acute Toxicity, Oral, Category 4), making it crucial to prevent any mouth contact and to practice stringent hygiene after handling.[2][6]
-
Unknown Long-Term Effects: While specific carcinogenicity data for this exact compound is limited, related benzofuran structures are suspected of causing cancer and may cause liver damage through prolonged or repeated exposure.[7] This uncertainty underscores the importance of minimizing exposure through robust engineering controls and comprehensive PPE.
Core Protective Measures: Your First Line of Defense
Based on the hazard profile, a baseline of PPE is mandatory for any procedure involving this compound. The selection of specific items should be guided by a risk assessment of the particular procedure being performed.
Engineering Controls: The Foundation of Safety
Before considering wearable PPE, always prioritize engineering controls. These are designed to remove the hazard at the source.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][7]
Personal Protective Equipment (PPE)
Eye and Face Protection Due to the risk of serious eye irritation, proper eye protection is non-negotiable.
-
Chemical Safety Goggles: Wear tightly fitting safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][8] Standard safety glasses with side shields do not offer sufficient protection from splashes.[9]
-
Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes or cleaning up a significant spill, a face shield should be worn in conjunction with safety goggles for full facial protection.[9]
Skin and Body Protection
-
Gloves: Use compatible, chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility data for the specific chemical and any solvents being used. Gloves must be inspected for tears or pinholes before each use.[1][8] Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[1] Contaminated gloves should be changed immediately and disposed of as chemical waste.[10]
-
Laboratory Coat/Protective Clothing: A flame-resistant lab coat is required to protect from spills and contamination.[8][11] For larger-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[8] Protective clothing should never be worn outside of the laboratory area.[10]
Respiratory Protection Respiratory protection is not typically required for handling small quantities in a properly functioning chemical fume hood. However, it becomes essential under certain conditions:
-
Exceeding Exposure Limits: If there is a potential to exceed occupational exposure limits.
-
Poor Ventilation: When handling the chemical outside of a fume hood or in an area with inadequate ventilation.
-
Handling Solids: When weighing or transferring the solid material where dust generation is likely.
-
Emergency Situations: During a large spill or release.
In these cases, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][12] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves (as needed) | Lab Coat | Not generally required |
| Weighing Solid Material | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (N95/FFP2) if not in a vented enclosure |
| Preparing Solutions (Small Scale, <1g) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Synthesis/Reaction (Large Scale, >1g) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Chemical Resistant Apron over Lab Coat | Required if not in a fully closed system or fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Suit or Apron | Required (Air-purifying respirator with appropriate cartridges) |
Operational and Disposal Plans
Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors or dust.[1][4][8]
-
Keep the container tightly closed when not in use.[4]
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands and face thoroughly after handling the material.[1][4]
Emergency Procedures
-
Skin Contact: Immediately take off contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]
-
Spill: Evacuate the area.[8] Wearing full PPE (including respiratory protection), contain the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[12] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.[1][3]
Disposal Plan All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11][12]
-
Waste Characterization: Treat this compound as a hazardous, non-halogenated organic waste.[11]
-
Containers: Use designated, leak-proof, and clearly labeled waste containers.[8][11]
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[1][11] Collect waste material and contaminated items (e.g., gloves, absorbent pads) in a sealed container for disposal by a licensed hazardous waste disposal company.[6]
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.be [fishersci.be]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pppmag.com [pppmag.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
